3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVWYQLMVRTELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434141-80-6 | |
| Record name | Cyclobutanol, 3-amino-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride: Synthesis, Properties, and Characterization
Introduction
3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a substituted cyclobutane derivative with potential applications in medicinal chemistry and drug development. Its rigid, three-dimensional structure, conferred by the cyclobutane ring, makes it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of both a hydroxyl and an amino group offers versatile handles for further chemical modification, allowing for the exploration of diverse chemical space. As a hydrochloride salt, the compound exhibits improved solubility and stability, making it suitable for a variety of research applications.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical characterization of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
While extensive experimental data for this compound is not widely available in the public domain, its core physicochemical properties can be summarized based on available information and theoretical predictions.
| Property | Value | Source |
| CAS Number | 1434141-80-6 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO. | Inferred from related structures |
| Storage | Store at 2-8°C for long-term stability. | N/A |
Proposed Synthesis Pathway
A specific, detailed synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible and robust synthetic route can be proposed based on established methodologies for the synthesis of related aminocyclobutanol derivatives. The following multi-step synthesis starts from a commercially available precursor and employs well-understood reaction mechanisms.
The proposed pathway involves the reduction of a corresponding aminoketone, which can be synthesized from a suitable cyclobutanone precursor. The stereochemistry of the final product will be dependent on the reducing agent and reaction conditions employed.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol
Step 1: Synthesis of 3-Amino-2,2-dimethylcyclobutanone (Intermediate 1)
-
To a solution of 2,2-dimethylcyclobutane-1,3-dione in methanol, add a solution of ammonia in methanol.
-
The reaction mixture is then subjected to catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 3-amino-2,2-dimethylcyclobutanone.
Rationale: Reductive amination is a standard and efficient method for the conversion of ketones to amines.
Step 2: Synthesis of 3-Amino-2,2-dimethylcyclobutan-1-ol (Intermediate 2)
-
The crude 3-amino-2,2-dimethylcyclobutanone is dissolved in methanol.
-
Sodium borohydride is added portion-wise to the solution at 0°C.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-2,2-dimethylcyclobutan-1-ol.
Rationale: Sodium borohydride is a mild and selective reducing agent for the reduction of ketones to alcohols in the presence of other functional groups.
Step 3: Formation of this compound (Final Product)
-
The crude 3-amino-2,2-dimethylcyclobutan-1-ol is dissolved in diethyl ether.
-
A solution of hydrochloric acid in diethyl ether is added dropwise with stirring.
-
The hydrochloride salt precipitates out of the solution.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the final product.
Rationale: The formation of a hydrochloride salt is a standard procedure to improve the handling, stability, and solubility of amine-containing compounds.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutane ring, the methyl groups, and the protons of the amino and hydroxyl groups. The gem-dimethyl groups at the C2 position should appear as two singlets. The protons on the cyclobutane ring will likely exhibit complex splitting patterns due to cis and trans coupling. The chemical shifts of the protons adjacent to the amino and hydroxyl groups will be downfield.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons bearing the gem-dimethyl groups, the carbon attached to the hydroxyl group, and the carbon attached to the amino group will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
-
C-H stretching vibrations for the alkyl groups will appear around 2950-2850 cm⁻¹.
-
C-N and C-O stretching vibrations are expected in the fingerprint region (1300-1000 cm⁻¹).
Mass Spectrometry (MS)
Predicted mass spectrometry data suggests the following for the free base (C₆H₁₃NO):
| Adduct | m/z |
| [M+H]⁺ | 116.10700 |
| [M+Na]⁺ | 138.08894 |
Source: Predicted data from public chemical databases.
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on data for structurally related compounds, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed. Causes skin, eye, and respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin, wash with plenty of soap and water.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
If swallowed, call a poison center or doctor if you feel unwell.
-
Handle this compound in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE).
Applications in Research and Drug Development
Substituted cyclobutane rings are of significant interest in medicinal chemistry as they can act as rigid scaffolds to orient functional groups in a precise manner for optimal interaction with biological targets. The amino and hydroxyl groups on this compound serve as key points for derivatization to generate libraries of compounds for screening against various therapeutic targets, including enzymes and receptors.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a solid foundation of its known properties, a scientifically sound proposed synthesis, and expected analytical characteristics. As research into novel chemical entities continues to expand, the utility of such unique scaffolds is likely to grow, making a thorough understanding of their chemistry essential for innovation in drug discovery.
References
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ChemSrc. This compound. [Link]. Accessed January 19, 2026.
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An In-Depth Technical Guide to 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of Constrained Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Among the various strategies employed, the use of conformationally restricted scaffolds has emerged as a powerful tool. The cyclobutane motif, in particular, offers a unique three-dimensional geometry that can effectively mimic or replace more flexible or planar structures within a drug candidate, often leading to enhanced biological activity and metabolic stability.[1][2] This guide focuses on a specific, yet highly promising, building block: 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride (CAS Number: 1434141-80-6). While detailed public data on this specific molecule is nascent, its structural features position it as a valuable intermediate for the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
This document serves as a technical primer, consolidating the available information on this compound and, more broadly, on the strategic application of aminocyclobutanol derivatives in drug discovery. By providing insights into its chemical properties, potential synthetic routes, and the broader context of its utility, this guide aims to empower researchers to leverage this and similar building blocks in their pursuit of next-generation medicines.
Core Molecular Attributes
This compound is a chiral, non-planar small molecule. Its key structural features—a puckered cyclobutane ring, a primary amine, a hydroxyl group, and gem-dimethyl substitution—contribute to its unique physicochemical properties and potential for diverse chemical transformations.
Physicochemical Properties
A summary of the fundamental properties of 3-amino-2,2-dimethylcyclobutan-1-ol and its hydrochloride salt is presented below. It is important to note that experimental data for this specific compound is limited, and some values are predicted.
| Property | Value | Source |
| CAS Number | 1434141-80-6 | [3] |
| Molecular Formula | C₆H₁₄ClNO | [3] |
| Molecular Weight | 151.63 g/mol | [3] |
| InChI | InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H | [3] |
| SMILES | CC1(C(CC1O)N)C.Cl | [3] |
| Predicted XlogP | 0.1 | [3] |
| Predicted Hydrogen Bond Donor Count | 2 | [4] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [4] |
The presence of both a primary amine and a hydroxyl group makes the molecule polar and capable of engaging in multiple hydrogen bonding interactions, which is a critical consideration for its application in designing molecules that bind to biological targets. The gem-dimethyl substitution on the cyclobutane ring can provide steric hindrance, potentially influencing the molecule's reactivity and metabolic stability.
Stereochemistry: A Critical Consideration
The cyclobutane ring in 3-amino-2,2-dimethylcyclobutan-1-ol is puckered, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The relative orientation of the amino and hydroxyl groups will significantly impact the molecule's three-dimensional shape and its ability to interact with chiral biological targets. Therefore, stereocontrol during synthesis is paramount to isolate the desired isomer for a specific therapeutic application. While the CAS number 1434141-80-6 does not specify the stereochemistry, related compounds are commercially available as specific isomers, such as trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (CAS 1434142-03-6) and cis-3-amino-2,2-dimethylcyclobutan-1-ol (CAS 1434248-00-6).[5][6]
The Strategic Value of the Aminocyclobutanol Scaffold in Medicinal Chemistry
The incorporation of the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold into a drug candidate can offer several advantages:
-
Conformational Rigidity: The strained cyclobutane ring restricts the number of accessible conformations, which can pre-organize the pharmacophoric groups into a bioactive conformation, leading to higher binding affinity and selectivity for the target protein.[2]
-
Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains. The gem-dimethyl group can further shield adjacent positions from enzymatic attack.
-
Vectorial Projection of Substituents: The defined stereochemistry of the amino and hydroxyl groups allows for precise positioning of substituents in three-dimensional space, enabling optimal interactions with the binding pocket of a target protein.
-
Novelty and Patentability: The use of less common scaffolds like substituted cyclobutanes can lead to the discovery of novel chemical entities with unique biological profiles, strengthening the intellectual property position of a drug discovery program.
The utility of aminocycloalkanol derivatives is evident in their use as key intermediates in the synthesis of various biologically active molecules, including kinase inhibitors.[7] For instance, aminocyclopentanol derivatives have been utilized in the preparation of therapeutic agents, highlighting the broader interest in this class of compounds.
Synthetic Strategies: A Generalized Approach
Below is a generalized, illustrative workflow for the synthesis of a 3-aminocyclobutanol derivative. It is crucial to note that this is a conceptual pathway and would require experimental optimization and validation.
Caption: Conceptual workflow for aminocyclobutanol synthesis.
Illustrative Experimental Protocol (Hypothetical)
The following protocol is a hypothetical example based on general organic chemistry principles and synthetic methods reported for similar compounds.
Step 1: Reductive Amination of a Substituted Cyclobutanone
-
To a solution of 2,2-dimethylcyclobutan-1-one (1.0 eq) in methanol, add a solution of ammonia in methanol (excess) or another amine source.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The resulting aminocyclobutane can then be carried forward.
Step 2: Reduction of the Ketone to the Alcohol
This step could be performed before or after the introduction of the amino group, depending on the overall synthetic strategy and protecting group scheme.
-
Dissolve the cyclobutanone derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent like sodium borohydride (NaBH₄) in portions.
-
Stir the reaction at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Carefully quench the reaction with a weak acid (e.g., acetic acid or saturated ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 3-amino-2,2-dimethylcyclobutan-1-ol in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrogen chloride in the same solvent dropwise with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to determine the proton environment, including the chemical shifts and coupling constants of the cyclobutane ring protons, which can help in assigning the relative stereochemistry (cis vs. trans).
-
¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) would be crucial for unambiguous assignment of all proton and carbon signals and for confirming the stereochemical arrangement.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups, such as the O-H and N-H stretches of the alcohol and amine, and the C-H stretches of the alkyl groups.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be necessary to separate and quantify the enantiomers of a specific diastereomer, thereby determining the enantiomeric excess (ee).
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling aminocyclobutanol derivatives should be followed.[1][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.[1]
For a related compound, 3-amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride, the following GHS hazard statements have been reported: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11] It is prudent to assume that this compound may have similar hazards.
Caption: Standard laboratory safety workflow.
Future Perspectives and Applications
The true potential of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. Its constrained three-dimensional structure makes it an attractive starting material for the development of:
-
Kinase Inhibitors: The amino and hydroxyl groups can be functionalized to interact with key residues in the ATP-binding pocket of various kinases. The cyclobutane scaffold can serve as a core to orient these functional groups for optimal binding.[12]
-
GPCR Ligands: The rigid nature of the cyclobutane ring can be exploited to create selective agonists or antagonists for G-protein coupled receptors.
-
Protease Inhibitors: The defined stereochemistry of the molecule can be used to mimic the transition state of peptide hydrolysis, a common strategy in the design of protease inhibitors.
As synthetic methodologies for cyclobutane derivatives continue to improve and their commercial availability increases, we can expect to see the broader application of building blocks like this compound in the discovery of new and improved therapeutics.[2]
References
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Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
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- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Publishing.
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- Design and synthesis of rho kinase inhibitors (III). PubMed.
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- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
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- 1434142-03-6|trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride. BLD Pharm.
- CAS NO. 1403766-64-2 | 3-amino-3-methylcyclobutan-1-ol hydrochloride. Arctom.
- Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI.
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An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a substituted cyclobutane derivative of interest in medicinal chemistry and pharmaceutical development. The document delves into the structural features, spectroscopic profile, and key chemical properties of this compound, with a particular focus on the trans-isomer, (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. Methodologies for its synthesis and analysis are discussed, alongside essential safety and handling information. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics incorporating the cyclobutane scaffold.
Introduction
Substituted cyclobutane rings are increasingly recognized as valuable structural motifs in medicinal chemistry. Their rigid, three-dimensional nature offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets, as well as improve metabolic stability compared to more flexible aliphatic chains. This compound, as a chiral amino alcohol, presents multiple points for molecular diversification, making it an attractive building block for the synthesis of complex pharmaceutical intermediates. This guide will focus primarily on the properties of the trans-isomer, for which more data is publicly available.
Chemical Identity and Structure
The fundamental characteristics of this compound are summarized in the table below. The compound exists as stereoisomers, with the trans-(1R,3R) configuration being a common subject of study.
| Property | Value | Source(s) |
| Chemical Name | (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | [1] |
| Synonyms | trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride | [1] |
| CAS Number | 1434142-03-6 (trans-isomer) | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1] |
| Molecular Weight | 151.64 g/mol | [1] |
| Chemical Structure | ![]() |
Physicochemical Properties
A summary of the known and predicted physicochemical properties of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is presented below. It is important to note that some of the available data is based on estimations and predictions.
| Property | Value | Experimental/Predicted | Source(s) |
| Melting Point | Decomposes >200°C | Experimental | [2] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | Experimental | [2] |
| pKa (amino group) | ~9.5 | Estimated | [2] |
| logP | 0.1 | Predicted | [3] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. While specific spectra for this exact compound are not widely published, the expected spectral characteristics are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclobutane ring protons, the methyl groups, and the protons of the amino and hydroxyl groups. The coupling constants (J-values) between the protons on the cyclobutane ring are particularly informative for determining the stereochemistry (cis vs. trans).
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the cyclobutane ring and the two methyl groups. The chemical shifts will be influenced by the electronegativity of the attached amino and hydroxyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
A broad band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and the N-H stretching of the amine.
-
C-H stretching vibrations for the alkyl groups in the 3000-2850 cm⁻¹ region.
-
N-H bending vibrations around 1600 cm⁻¹.
-
C-O stretching vibration in the 1260-1000 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base (C₆H₁₃NO), the predicted monoisotopic mass is approximately 115.10 Da. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 116.11.
Synthesis and Manufacturing
The stereoselective synthesis of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a key consideration for its application in drug development. A commonly cited method involves a multi-step process.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: Mitsunobu Reaction-Based Synthesis
The following is a generalized protocol based on literature descriptions. Researchers should optimize conditions for their specific needs.
-
Mitsunobu Reaction: To a solution of cis-3-dibenzylcyclobutanol and p-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) at 0-10 °C, triphenylphosphine (PPh₃) is added. Diethyl azodicarboxylate (DEAD) is then added dropwise, and the reaction is stirred until completion. The resulting trans-ester intermediate is isolated.
-
Hydrolysis: The isolated ester is subjected to alkaline hydrolysis using a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of THF and water at reflux to yield trans-3-dibenzylcyclobutanol.
-
Hydrogenolytic Debenzylation: The trans-3-dibenzylcyclobutanol is dissolved in a suitable solvent and subjected to palladium-catalyzed hydrogenation to remove the benzyl protecting groups.
-
Salt Formation: The resulting free base is treated with hydrochloric acid to form the hydrochloride salt, which can then be isolated and purified.
Analytical Methodologies
Robust analytical methods are crucial for confirming the identity, purity, and stereochemistry of this compound.
Chromatographic Methods
-
Thin-Layer Chromatography (TLC): TLC can be employed for rapid monitoring of reaction progress and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating and quantifying the enantiomers and diastereomers of 3-amino-2,2-dimethylcyclobutan-1-ol. Polysaccharide-based chiral stationary phases are often effective for resolving such amino alcohols.
Chiral HPLC Analysis Workflow
Caption: A typical workflow for chiral HPLC analysis.
Safety and Handling
Hazard Identification
Based on available safety data for the trans-isomer, the compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. This guide has summarized the key physicochemical properties, synthetic approaches, and analytical methodologies for this compound, with a focus on the trans-isomer. While a significant amount of foundational information is available, further experimental characterization, particularly in the areas of quantitative solubility, pKa, and detailed spectroscopic analysis, would be beneficial for its broader application in drug discovery and development.
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An In-Depth Technical Guide to 3-Amino-2,2-dimethylcyclobutan-1-ol Hydrochloride Structural Analogs
Executive Summary
The cyclobutane motif has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart unique three-dimensional geometry, conformational rigidity, and enhanced metabolic stability to drug candidates.[1][2] This guide focuses on the structural analogs of 3-amino-2,2-dimethylcyclobutan-1-ol, a class of compounds characterized by a sterically demanding gem-dimethyl group adjacent to a key amino alcohol pharmacophore. We delve into the stereocontrolled synthetic strategies required to access these complex scaffolds, explore their physicochemical properties, and analyze their pharmacological potential through a detailed structure-activity relationship (SAR) case study. This document provides researchers, medicinal chemists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to explore this promising chemical space.
The Cyclobutane Scaffold in Modern Drug Discovery
The incorporation of small, strained carbocycles like cyclobutane into molecular design is a strategic choice to overcome common challenges in drug development. Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation.[2] This inherent structural constraint offers several distinct advantages:
-
Metabolic Stability: The replacement of metabolically vulnerable groups (e.g., cyclohexyl amines) with cyclobutane analogs can significantly decrease metabolic clearance, leading to improved pharmacokinetic profiles. A notable example is the development of Ivosidenib, an IDH1 inhibitor, where a difluorocyclobutanyl amine was key to achieving metabolic stability.[2]
-
Conformational Rigidity: The fixed geometry of the cyclobutane ring locks the appended pharmacophoric groups into specific spatial orientations. This pre-organization can lead to enhanced binding affinity and selectivity for the biological target by reducing the entropic penalty of binding.[1]
-
Novel Chemical Space: The unique three-dimensional arrangement of substituents on a cyclobutane core allows for the exploration of novel vector spaces around a pharmacophore, enabling chemists to fill hydrophobic pockets or optimize interactions within a target's binding site in ways that are inaccessible to traditional flat, aromatic scaffolds.[1][3]
The 3-amino-2,2-dimethylcyclobutan-1-ol core is of particular interest. The gem-dimethyl group introduces significant steric hindrance, which can influence the molecule's preferred conformation and its interaction with metabolic enzymes. The cis and trans relationship between the amino and hydroxyl groups provides distinct stereoisomers, each with a unique 3D vector for its functional groups, making stereocontrolled synthesis paramount.
Synthetic Strategies for 3-Aminocyclobutanol Analogs
The construction of multisubstituted cyclobutane rings, particularly with control over multiple stereocenters, is a formidable synthetic challenge.[4] A variety of methods have been developed, ranging from classical cycloadditions to modern catalytic approaches.
Foundational Methods: [2+2] Cycloadditions
The most direct route to the cyclobutane core is the [2+2] cycloaddition, where two alkene components combine to form the four-membered ring.[5]
-
Photochemical [2+2] Cycloaddition: This method often involves the irradiation of an alkene and a photosensitized partner (e.g., an enone) to generate the cyclobutane product. While powerful, controlling regioselectivity and diastereoselectivity in intermolecular reactions can be challenging.[6]
-
Ketene Cycloadditions: The reaction of a ketene with an alkene is a thermally allowed, concerted [2+2] cycloaddition that often proceeds with high stereoselectivity to form a cyclobutanone.[7] The resulting cyclobutanone is a versatile intermediate that can be further functionalized to introduce the desired amino and hydroxyl groups.
Advanced Stereoselective Syntheses
Modern synthetic chemistry has provided more elegant and controllable solutions for accessing complex cyclobutanes.
-
Transition Metal-Catalyzed Reactions: A powerful strategy involves a sequence of transition metal-catalyzed reactions, such as an initial Rh(II)-catalyzed cyclopropanation, followed by a Ag(I)-catalyzed ring expansion to form a cyclobutene, and a final Rh(I)-catalyzed addition to install the fourth substituent with high stereocontrol.[4]
-
Ring Contraction of Pyrrolidines: A novel and highly stereoselective method involves the contraction of readily available pyrrolidine derivatives. This reaction proceeds through nitrogen extrusion from a 1,1-diazene intermediate, which is generated via electrophilic amination, leading to a 1,4-biradical that collapses to form the C-C bond of the cyclobutane ring.[8][9]
Proposed Synthesis of cis-3-Amino-2,2-dimethylcyclobutan-1-ol
The workflow would begin with the synthesis of 2,2-dimethylcyclobutane-1,3-dione. This dione can then be selectively mono-protected and converted into a β-enaminoketone. The crucial step is the diastereoselective reduction of the ketone, which, depending on the choice of reducing agent and directing groups, can favor the formation of the cis-amino alcohol. A final deprotection step would yield the target compound.
Caption: Proposed synthetic workflow for cis-3-amino-2,2-dimethylcyclobutan-1-ol HCl.
Pharmacological Profile & Structure-Activity Relationships (SAR)
The rigid cyclobutane scaffold is an excellent platform for conducting SAR studies, as it presents substituents in well-defined spatial orientations. By systematically modifying the groups attached to the core, researchers can probe the specific interactions required for biological activity.
Case Study: Cyclobutane Analogs as αvβ3 Integrin Antagonists
Integrins are cell surface receptors crucial for cell-matrix interactions, and their dysregulation is implicated in cancer progression and metastasis.[11][12] The αvβ3 integrin, in particular, is a key target in oncology.[7] A series of cyclobutane-based molecules have been developed as mimetics of the Arginine-Glycine-Aspartic acid (RGD) motif that integrins recognize. In this chemotype, the cyclobutane acts as a rigid Glycine-mimetic scaffold, orienting an Arginine-mimetic sidechain and an Aspartic acid-mimetic sidechain.[11][12]
Systematic modification of these sidechains has yielded crucial SAR insights, summarized in the table below.
| Compound ID | R1 (Arg-mimetic) | R2 (Asp-mimetic Linker) | R3 (Asp-mimetic) | αvβ3 IC50 (µM) |
| Analog 1 | Tetrahydronaphthyridine | -(CH₂)₂- | -COOEt | >100 |
| Analog 2 | Tetrahydronaphthyridine | -(CH₂)₃- | -COOEt | 1.3 |
| Analog 3 | Tetrahydronaphthyridine | -(CH₂)₄- | -COOEt | 0.8 |
| Analog 4 | Aminopyridine | -(CH₂)₄- | -COOEt | 5.2 |
| Analog 5 | Tetrahydronaphthyridine | -(CH₂)₄- | -COOH | < 1 |
Data synthesized from references[11][12].
Key SAR Insights:
-
Asp-mimetic Linker Length is Critical: A comparison of Analogs 1, 2, and 3 clearly demonstrates that the length of the alkyl chain linking the cyclobutane core to the ester is critical for activity. A linker of at least three, and optimally four, carbons is required for potent inhibition, suggesting a specific distance is needed to place the carboxylate mimic into its binding pocket.
-
Arg-mimetic Structure Influences Potency: Replacing the bulkier, more rigid tetrahydronaphthyridine group (Analog 3) with a smaller aminopyridine (Analog 4) leads to a significant drop in potency. This indicates that the size and shape of the basic sidechain are important for optimal interactions in the arginine-binding pocket of the receptor.
-
Carboxylic Acid is the Active Moiety: The ethyl ester in these analogs acts as a prodrug. Hydrolysis to the free carboxylic acid (Analog 5) results in the most potent compound, confirming that a negatively charged carboxylate group is the key interacting moiety, as expected for an Asp-mimetic.[11]
The αvβ3 Integrin Signaling Pathway
Antagonists of αvβ3 integrin are designed to block the downstream signaling cascades that promote cancer cell survival, proliferation, and invasion. Upon binding to extracellular matrix (ECM) proteins like vitronectin, integrins cluster and recruit a host of signaling and adaptor proteins to form focal adhesions.[1][4] A key initiating event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).[13] Phosphorylated FAK serves as a docking site for Src family kinases. The FAK/Src complex then phosphorylates numerous downstream targets, activating critical pro-survival and pro-proliferative pathways, including the Ras/Raf/MEK/ERK (MAPK) cascade.[6] By blocking the initial integrin-ECM interaction, small molecule antagonists prevent FAK activation and shut down this entire signaling axis.
Caption: Simplified αvβ3 integrin "outside-in" signaling pathway blocked by antagonists.
Key Experimental Protocols
Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following are representative methodologies for the synthesis and biological evaluation of cyclobutane analogs.
Protocol: Diastereoselective Synthesis of a 1,2-Disubstituted Cyclobutane via Sulfa-Michael Addition
This protocol, adapted from established methods, provides an efficient route to trans-1,2-disubstituted cyclobutanes with high diastereoselectivity.[6]
Materials:
-
Cyclobutene ester (1.0 eq)
-
Thiol derivative (e.g., Thiophenol, 1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add the cyclobutene ester (1.0 eq) and anhydrous MeCN.
-
Stir the solution at room temperature and add the thiol derivative (1.1 eq).
-
Add DBU (1.2 eq) dropwise to the stirring mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired trans-1,2-disubstituted cyclobutane.
Protocol: In Vitro Cell Adhesion Assay
This protocol is used to determine the potency (IC50) of compounds in blocking cell adhesion mediated by a specific integrin, adapted from methods used to evaluate αvβ3 antagonists.[12]
Materials:
-
96-well microtiter plates
-
ECM Protein (e.g., Vitronectin, 10 µg/mL in PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Cancer cell line expressing the target integrin (e.g., U87MG glioblastoma cells for αvβ3)
-
Cell culture medium (e.g., DMEM)
-
Test compounds (serial dilutions in assay buffer)
-
Calcein-AM fluorescent dye
-
Assay Buffer (e.g., Tris-buffered saline with Ca²⁺/Mg²⁺)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ECM protein solution overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA solution for 1 hour at 37°C.
-
Cell Preparation: Harvest cells, wash, and resuspend in serum-free medium. Label the cells by incubating with Calcein-AM. After labeling, wash and resuspend the cells in assay buffer.
-
Inhibition Assay: Add serial dilutions of the test compounds to the coated and blocked wells.
-
Add the fluorescently labeled cell suspension to each well and incubate for 1-2 hours at 37°C to allow for adhesion.
-
Washing: Gently wash the plate with assay buffer to remove non-adherent cells.
-
Quantification: Read the fluorescence of the remaining adherent cells in each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls (no compound). Determine the IC50 value by fitting the data to a dose-response curve.
Future Directions & Conclusion
The 3-amino-2,2-dimethylcyclobutan-1-ol scaffold and its analogs represent a compelling area for further exploration in drug discovery. The synthetic challenges associated with their stereocontrolled preparation are increasingly being met by modern catalytic and ring-manipulation strategies. The inherent properties of the cyclobutane ring—namely its ability to confer metabolic stability and conformational constraint—make it a valuable tool for medicinal chemists.
Future work should focus on:
-
Developing diverse libraries of analogs to build comprehensive SAR for various biological targets.
-
Exploring their potential in other therapeutic areas, such as neuroscience and infectious diseases, where rigid amino alcohol pharmacophores are often relevant.
-
Investigating the impact of the gem-dimethyl group on pharmacokinetic properties and target engagement in greater detail.
This guide has provided a technical framework for understanding, synthesizing, and evaluating this promising class of molecules. By leveraging the principles and protocols outlined herein, researchers can effectively harness the unique properties of the cyclobutane scaffold to develop the next generation of innovative therapeutics.
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- Hu, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
- Patti, A., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
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- Delgado, F., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
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- Robinson, S. D., et al. (n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
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- Huang, L., et al. (2023). Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells. PMC.
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- Almeida, C., et al. (2022).
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An In-Depth Technical Guide to the Stereoisomers of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif is a cornerstone in modern medicinal chemistry, offering a rigid scaffold that imparts unique conformational constraints on bioactive molecules.[1] This technical guide provides a comprehensive exploration of the stereoisomers of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a valuable building block for drug discovery. We will delve into the stereochemical possibilities, plausible synthetic routes to access the cis and trans diastereomers, methodologies for their characterization and chiral separation, and their potential applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in the synthesis and utilization of substituted cyclobutane scaffolds.
Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry
The incorporation of small, strained ring systems into drug candidates is a powerful strategy for optimizing pharmacokinetic and pharmacodynamic properties. The cyclobutane ring, in particular, has gained prominence as a bioisostere for larger, more flexible moieties, offering a means to lock in bioactive conformations and enhance metabolic stability.[1] Aminocycloalkanols, such as the aminocyclitols, are a class of compounds with a rich history in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2][3]
The subject of this guide, 3-amino-2,2-dimethylcyclobutan-1-ol, combines the rigidity of the cyclobutane core with the versatile functionality of an amino alcohol. The stereochemical arrangement of the amino and hydroxyl groups, along with the gem-dimethyl substitution, gives rise to a set of distinct stereoisomers, each with a unique three-dimensional architecture. Understanding and controlling this stereochemistry is paramount, as it can profoundly influence the biological activity of molecules derived from this scaffold.
This guide will provide a detailed examination of the stereoisomers of this compound, offering insights into their synthesis, separation, and characterization.
Stereoisomerism in 3-amino-2,2-dimethylcyclobutan-1-ol
The structure of 3-amino-2,2-dimethylcyclobutan-1-ol contains two stereogenic centers, at C1 (bearing the hydroxyl group) and C3 (bearing the amino group). This gives rise to a total of four possible stereoisomers, which can be grouped into two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers based on the relative orientation of the amino and hydroxyl substituents.
-
cis-isomer: The amino and hydroxyl groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,3R) and (1S,3S).
-
trans-isomer: The amino and hydroxyl groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,3S) and (1S,3R).
The gem-dimethyl group at the C2 position does not introduce a stereocenter but significantly influences the conformation of the cyclobutane ring, which is not planar and exists in a puckered conformation. This puckering affects the spatial relationship between the substituents and can be a key factor in the differential biological activity of the isomers.
Synthesis of cis- and trans-3-amino-2,2-dimethylcyclobutan-1-ol
A plausible and efficient synthetic strategy for accessing the stereoisomers of 3-amino-2,2-dimethylcyclobutan-1-ol involves the stereoselective reduction of a key intermediate, 3-amino-2,2-dimethylcyclobutan-1-one. This precursor can be synthesized from commercially available starting materials. The choice of reducing agent and reaction conditions is critical for controlling the diastereoselectivity of the reduction.
Synthesis of the Key Intermediate: 3-amino-2,2-dimethylcyclobutan-1-one
A common route to aminocyclobutanones involves the functionalization of a corresponding cyclobutanone. For instance, 2,2-dimethylcyclobutanone can serve as a starting point.[4] While a specific protocol for the amination of this exact substrate at the 3-position is not widely documented, a general approach can be proposed based on established methodologies for analogous systems.
Diastereoselective Reduction of 3-amino-2,2-dimethylcyclobutan-1-one
The stereochemical outcome of the reduction of the cyclobutanone is dictated by the direction of hydride attack on the carbonyl group.
-
Synthesis of the cis-isomer: Reduction with less sterically demanding hydride reagents, such as sodium borohydride (NaBH₄), typically favors hydride attack from the less hindered face of the carbonyl, leading to the formation of the cis-isomer as the major product.[5]
-
Synthesis of the trans-isomer: To favor the formation of the trans-isomer, a more sterically hindered reducing agent, such as L-Selectride® (lithium tri-sec-butylborohydride), can be employed. This reagent will preferentially attack from the more accessible face, which, in a puckered cyclobutane ring, can lead to the trans product.
Protocol 3.2.1: General Procedure for the Sodium Borohydride Reduction (cis-selective) [5]
-
Dissolve 3-amino-2,2-dimethylcyclobutan-1-one (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain cis-3-amino-2,2-dimethylcyclobutan-1-ol.
Physicochemical Characterization and Structural Elucidation
The unambiguous differentiation of the cis and trans isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between the protons on C1 and C3 are particularly informative.
NMR Spectroscopy
Based on studies of analogous 1,2- and 1,3-disubstituted cyclobutanes, the following trends in NMR spectra can be anticipated:[6][7]
-
¹H NMR: The coupling constant (J) between the methine protons H1 and H3 will be different for the cis and trans isomers due to their different dihedral angles. In the cis isomer, a larger coupling constant is generally expected compared to the trans isomer. The puckered nature of the ring can lead to complex splitting patterns.
-
¹³C NMR: The chemical shifts of the carbon atoms of the cyclobutane ring will also differ between the two diastereomers due to the different steric environments.
Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-3-amino-2,2-dimethylcyclobutan-1-ol *
| Isomer | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| cis | H1: ~3.8-4.2 (m), H3: ~3.0-3.4 (m), CH₂: ~1.8-2.2 (m), CH₃: ~0.9-1.2 (s) | C1: ~70-75, C2: ~35-40, C3: ~50-55, C4: ~30-35, CH₃: ~20-25 |
| trans | H1: ~3.6-4.0 (m), H3: ~2.8-3.2 (m), CH₂: ~1.6-2.0 (m), CH₃: ~0.9-1.2 (s) | C1: ~68-73, C2: ~35-40, C3: ~48-53, C4: ~28-33, CH₃: ~20-25 |
Note: These are estimated values based on analogous structures and require experimental verification.
X-ray Crystallography
For definitive stereochemical assignment, single-crystal X-ray diffraction of the hydrochloride salt of one of the enantiomerically pure isomers would be the gold standard. This technique would provide precise information on the relative and absolute stereochemistry, as well as the conformation of the cyclobutane ring in the solid state.
Chiral Separation of Enantiomers
Once the cis and trans diastereomers have been synthesized and separated, each exists as a racemic mixture of enantiomers. The separation of these enantiomers is essential for investigating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.
Protocol 5.1: General Approach for Chiral HPLC Separation
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.
-
Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), is performed to achieve baseline separation of the enantiomers.
-
Derivatization (Optional): In cases where the underivatized amino alcohol does not resolve well, derivatization of the amino group with a chromophore-containing reagent can enhance detectability and may improve chiral recognition by the CSP.
Applications in Drug Discovery and Development
The stereoisomers of this compound are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications. The rigid cyclobutane scaffold can be used to:
-
Constrain the conformation of peptide backbones: Incorporation of these amino alcohols into peptidomimetics can enforce specific secondary structures, leading to enhanced target affinity and selectivity.
-
Serve as scaffolds for the development of small molecule inhibitors: The amino and hydroxyl groups provide convenient handles for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs.
-
Improve pharmacokinetic properties: The gem-dimethyl group can act as a metabolic shield, potentially increasing the in vivo half-life of drug candidates.
The distinct spatial arrangement of the functional groups in the cis and trans isomers, and their respective enantiomers, makes them ideal for probing the stereochemical requirements of biological targets such as enzymes and receptors.
Conclusion
The stereoisomers of this compound represent a versatile platform for the design and synthesis of novel chemical entities with potential therapeutic value. This technical guide has outlined the fundamental aspects of their stereochemistry, provided plausible and adaptable synthetic strategies for their preparation, and discussed the key analytical techniques for their characterization and separation. A thorough understanding of the principles laid out herein will empower researchers to effectively utilize these valuable building blocks in their drug discovery endeavors. The continued exploration of substituted cyclobutane scaffolds is poised to yield exciting new developments in medicinal chemistry.
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Wang, Z., et al. (n.d.). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Reyes-González, D., et al. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Retrieved January 19, 2026, from [Link]
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Haj, A., et al. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Reddit. (2018, February 27). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. [Link]
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Çelik, M., et al. (2021, March 11). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. National Center for Biotechnology Information. [Link]
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Abraham, D. J. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved January 19, 2026, from [Link]
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Gicquel, M., et al. (n.d.). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinilidene Insertion into Cyclopropanone Equivalents. ChemRxiv. Retrieved January 19, 2026, from [Link]
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Hoffmann, N. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Retrieved January 19, 2026, from [Link]
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Balmond, E. I., et al. (n.d.). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Silvestri, A., et al. (n.d.). Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Bach, T., et al. (n.d.). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of r-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. ACS Publications. Retrieved January 19, 2026, from [Link]
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ChemistryViews. (2023, October 3). Enantioselective Synthesis of Cyclobutanes. [Link]
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D'Annibale, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
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Singh, D. K., et al. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
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Çelik, M., et al. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. ResearchGate. [Link]
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Avenoza, A., et al. (n.d.). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. ScienceDirect. Retrieved January 19, 2026, from [Link]
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Zhang, Z., et al. (n.d.). Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Leśniak, S., et al. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved January 19, 2026, from [Link]
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Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]
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A Technical Guide to the Spectral Analysis of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
Introduction
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a substituted cyclobutane derivative, presents a unique combination of structural features—a strained four-membered ring, a primary amine, a tertiary alcohol, and gem-dimethyl groups. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound. By grounding our analysis in the fundamental principles of spectroscopy and drawing parallels with structurally similar molecules, we offer a robust framework for the characterization of this and related compounds.
Molecular Structure and Key Features
The structure of this compound incorporates several key features that will dictate its spectral characteristics:
-
Cyclobutane Ring: A puckered, four-membered aliphatic ring which imparts significant ring strain. This affects the bond angles and lengths, influencing the electronic environment of the ring protons and carbons.
-
Gem-Dimethyl Group: Two methyl groups attached to the same carbon (C2), which will appear as distinct singlets in the ¹H NMR spectrum, and will influence the chemical shift of the quaternary carbon to which they are attached.
-
Amino Group (as Hydrochloride Salt): The primary amine will be protonated to form an ammonium salt (-NH₃⁺). This has a profound effect on its appearance in IR and NMR spectra.
-
Tertiary Alcohol: A hydroxyl group attached to a carbon that is bonded to three other carbon atoms. This functional group has characteristic signals in both IR and NMR spectroscopy.
The stereochemistry of the amino and hydroxyl groups (cis or trans) will significantly impact the NMR spectra, particularly the coupling constants of the ring protons. This guide will consider the spectral implications of both possible diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectral Analysis
The proton NMR spectrum will reveal the number of unique proton environments, their chemical shifts (electronic environment), their integration (number of protons), and their multiplicity (neighboring protons).
Expected Chemical Shifts and Multiplicities:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Field Insights |
| -CH₃ (gem-dimethyl) | 1.0 - 1.5 | Singlet (s) | These two methyl groups are chemically equivalent and have no adjacent protons, resulting in two sharp singlets. Their exact chemical shift will be influenced by the stereochemistry of the adjacent substituents. |
| -CH₂- (ring) | 1.8 - 2.8 | Multiplet (m) | The two protons on the C4 position of the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to coupling with the proton at C3 and potentially long-range coupling. |
| -CH-NH₃⁺ (ring) | 3.0 - 3.8 | Multiplet (m) | The proton at C3 is adjacent to the electron-withdrawing ammonium group, causing a downfield shift. Its multiplicity will depend on coupling to the C4 protons and the C1 proton (in the trans isomer). |
| -CH-OH (ring) | 3.5 - 4.5 | Multiplet (m) or Singlet (s) | The proton at C1 is deshielded by the adjacent hydroxyl group. Its multiplicity will be dependent on the stereochemistry and coupling to the C4 protons. |
| -OH | Variable (typically 2.0 - 5.0) | Broad Singlet (br s) | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It may exchange with residual water in the solvent, leading to a broadened signal or its disappearance. |
| -NH₃⁺ | Variable (typically 7.0 - 8.5) | Broad Singlet (br s) | The ammonium protons are exchangeable and often appear as a broad singlet. Their observation is highly dependent on the solvent used; they are more readily observed in aprotic polar solvents like DMSO-d₆.[1] |
Stereochemical Considerations:
The coupling constants between the protons on the cyclobutane ring are highly dependent on their dihedral angles, which are dictated by the cis/trans relationship of the substituents.
-
Trans Isomer: Expect larger coupling constants between the axial protons on C1 and C3 and the adjacent axial protons on C4.
-
Cis Isomer: Expect smaller coupling constants between the axial and equatorial protons.
This is analogous to cyclohexane systems where axial-axial couplings are significantly larger than axial-equatorial or equatorial-equatorial couplings.[2]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.
Expected Chemical Shifts:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale and Field Insights |
| -CH₃ (gem-dimethyl) | 20 - 30 | The gem-dimethyl carbons will appear in the aliphatic region. They may be non-equivalent depending on the overall molecular symmetry. |
| -C(CH₃)₂ (quaternary) | 35 - 50 | The quaternary carbon of the gem-dimethyl group will have a characteristic chemical shift in this range. |
| -CH₂- (ring) | 30 - 45 | The methylene carbon of the cyclobutane ring. |
| -CH-NH₃⁺ (ring) | 45 - 60 | This carbon is deshielded by the attached nitrogen atom. |
| -CH-OH (ring) | 65 - 80 | The carbon bearing the hydroxyl group is significantly deshielded by the electronegative oxygen atom.[3] |
Experimental Protocol: NMR Spectroscopy
A robust NMR analysis begins with meticulous sample preparation and selection of the appropriate experimental parameters.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. For hydrochloride salts, DMSO-d₆ is often the solvent of choice as it solubilizes the salt and slows the exchange of the -NH₃⁺ and -OH protons, allowing for their observation.[4][5] Deuterated methanol (CD₃OD) or water (D₂O) can also be used, but may lead to the exchange and disappearance of the labile proton signals.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
To aid in structural assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.
Expected Mass Spectrum:
For this compound, the free base has a molecular formula of C₆H₁₃NO and a monoisotopic mass of approximately 115.10 Da.
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar and salt-like compounds, as it is a soft ionization technique that typically yields the protonated molecular ion.
-
Expected Ions:
-
[M+H]⁺: The most prominent ion observed in positive ion mode ESI-MS will be the protonated molecular ion of the free base at an m/z of approximately 116.11.
-
Adducts: It is also possible to observe adducts with sodium ([M+Na]⁺ at m/z ≈ 138.09) or potassium ([M+K]⁺ at m/z ≈ 154.06), which can aid in confirming the molecular weight.
-
Fragments: While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for amino alcohols include:
-
Loss of H₂O: A fragment corresponding to the loss of water from the protonated molecule ([M+H-H₂O]⁺) at m/z ≈ 98.10.[6]
-
Loss of NH₃: A fragment corresponding to the loss of ammonia ([M+H-NH₃]⁺) at m/z ≈ 99.11.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen can lead to characteristic fragments. For amines, this is a particularly common fragmentation pathway.[7]
-
-
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small amount of formic acid is often added to the solvent to promote protonation.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a quadrupole, time-of-flight, or Orbitrap instrument).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
For further structural information, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and analyze the resulting daughter ions.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected IR Absorptions:
The IR spectrum of this compound will be a composite of the absorptions from its constituent functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale and Field Insights |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | This broad absorption is characteristic of hydrogen-bonded hydroxyl groups. |
| N-H Stretch (Ammonium) | 2800 - 3200 | Broad, often with fine structure | The N-H stretching vibrations of the -NH₃⁺ group appear as a broad band in this region, often overlapping with the C-H stretches. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong, Sharp | These absorptions arise from the C-H bonds of the cyclobutane ring and the methyl groups. |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium | The asymmetric and symmetric bending vibrations of the -NH₃⁺ group are found in this region. |
| C-O Stretch (Alcohol) | 1050 - 1200 | Medium to Strong | The C-O stretching vibration of the tertiary alcohol will appear in the fingerprint region. |
| Cyclobutane Ring Vibrations | ~915 and ~1235 | Medium to Weak | Cyclobutane rings can exhibit characteristic methylene wagging and ring deformation vibrations, though these may be difficult to assign definitively in a complex molecule.[8] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: This is a common method for solid samples. Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This is often the most convenient method.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Place the sample in the instrument and record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Workflow and Data Integration
A comprehensive structural elucidation relies on the synergistic use of all three spectroscopic techniques. The following workflow illustrates how the data can be integrated to confirm the structure of this compound.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural characterization of this compound is readily achievable through a combined application of NMR, MS, and IR spectroscopy. While direct experimental spectra are invaluable, a thorough understanding of the predictable spectral features derived from its constituent functional groups and carbocyclic core provides a powerful and scientifically rigorous basis for its identification and characterization. The methodologies and expected spectral data presented in this guide offer a comprehensive framework for researchers and drug development professionals working with this and structurally related molecules, ensuring both accuracy and efficiency in their analytical workflows.
References
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Ulery, H. E., & McClenon, J. R. (1963). The infra-red spectra of cyclobutane compounds. Tetrahedron, 19(5), 749–758. Available at: [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Available at: [Link]
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SpectraBase. (n.d.). 3-Amino-3-methyl-1-butanol. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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YouTube. (2021). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). Available at: [Link]
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The Rising Star in Drug Discovery: A Technical Guide to the Biological Activity of Novel Cyclobutane Derivatives
Introduction: The Unique Appeal of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer enhanced therapeutic properties is perpetual. Among these, the cyclobutane moiety has emerged as a compelling structural motif.[1][2] Historically underutilized due to perceived instability and synthetic challenges, recent advancements have brought the unique advantages of the four-membered carbocycle to the forefront of medicinal chemistry.[3] Unlike more flexible aliphatic rings, the inherent ring strain of cyclobutane results in a rigid, puckered conformation.[4] This structural rigidity is a key asset in drug design, as it can pre-organize pharmacophoric groups into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[5]
Furthermore, the three-dimensional nature of the cyclobutane ring serves as an excellent scaffold to escape the "flatland" of traditional aromatic ring systems, offering improved physicochemical properties and metabolic stability.[3] Cyclobutane derivatives have demonstrated their value in marketed drugs such as the anticancer agent Carboplatin, the hepatitis C protease inhibitor Boceprevir, and the androgen receptor antagonist Apalutamide, showcasing their versatility across diverse therapeutic areas.[6] This guide provides an in-depth exploration of the synthesis, biological activities, and experimental evaluation of novel cyclobutane derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Antimicrobial Activity of Novel Cyclobutane Derivatives
The emergence of multidrug-resistant pathogens represents a significant global health threat, necessitating the development of new antimicrobial agents with novel mechanisms of action. Cyclobutane-containing compounds have shown promise in this arena, exhibiting activity against a range of bacteria and fungi.[4][7] The unique stereochemistry of the cyclobutane ring can be exploited to design molecules that specifically interact with microbial targets.
Quantitative Data Summary: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative novel cyclobutane derivatives against various microorganisms, demonstrating their potential as antimicrobial agents.
| Compound Class | Test Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Purpurin Derivative | Staphylococcus aureus ATCC 6538 | Gram-positive | 62.5 | [8] |
| Thiazolylhydrazone Derivative | Bacillus subtilis | Gram-positive | 16 | [9] |
| Thiazolylhydrazone Derivative | Candida tropicalis | N/A (Fungus) | 16 | [9] |
| Amphiphilic Fatty Acid Derivative | Mycobacterium tuberculosis | N/A | 6 - 82 (µM) | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a novel cyclobutane derivative against a bacterial strain.[1][11]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Novel cyclobutane derivative stock solution
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Incubator (35-37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: In the first column of a 96-well plate, add the novel compound stock solution to MHB to achieve the highest desired concentration. Perform two-fold serial dilutions across the plate by transferring half the volume from each well to the next.
-
Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. Add this inoculum to each well containing the compound dilutions, as well as the positive and negative control wells.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control well with only MHB should also be included.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity of Novel Cyclobutane Derivatives
The development of targeted therapies is a cornerstone of modern oncology. The rigid cyclobutane scaffold allows for the precise positioning of functional groups to interact with specific targets in cancer cells, such as enzymes and receptors.[12] Several cyclobutane derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[13]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC50) values for selected novel cyclobutane derivatives against different human cancer cell lines.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Triazole Derivative | MCF-7 | Breast Cancer | 4.8 - 25.7 | [7] |
| Imidazo[1,2-a]pyrimidine Derivative | MDA-MB-231 | Breast Cancer | 35.1 | |
| Imidazo[1,2-a]pyrimidine Derivative | MCF-7 | Breast Cancer | 39.0 | |
| Quinazoline Derivative | A549 | Lung Cancer | 1.75 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[2]
Materials:
-
96-well flat-bottom plates
-
Human cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel cyclobutane derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel cyclobutane derivative in culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Enzyme Inhibitory Activity: Cyclobutane Derivatives as Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers, making JAKs attractive therapeutic targets.[13] Cyclobutane-containing molecules have been successfully developed as potent and selective JAK inhibitors.[4][11]
The JAK-STAT Signaling Pathway and its Inhibition
The JAK-STAT signaling cascade is initiated when a cytokine binds to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate the intracellular tails of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and cell proliferation. JAK inhibitors, including those with a cyclobutane core, typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the JAK kinase domain and preventing the phosphorylation cascade.
Experimental Protocol: In Vitro JAK Kinase Inhibition Assay
This protocol describes a method for determining the inhibitory activity of a novel cyclobutane derivative against a specific JAK enzyme.
Materials:
-
Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3)
-
Peptide substrate (e.g., a synthetic polypeptide with a tyrosine phosphorylation site)
-
ATP (Adenosine Triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Novel cyclobutane derivative stock solution
-
Positive control inhibitor (e.g., Tofacitinib)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the peptide substrate, and the novel cyclobutane derivative at various concentrations.
-
Enzyme Addition: Add the recombinant JAK enzyme to each well to initiate the kinase reaction.
-
ATP Addition: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound. Calculate the IC50 value from the dose-response curve.
Synthesis of a Novel Bioactive Cyclobutane Derivative
The synthesis of functionalized cyclobutanes is a critical aspect of developing novel therapeutic agents. While various methods exist, [2+2] cycloaddition reactions are a common and efficient strategy.[1] The following protocol details the synthesis of a novel spiro-annulated cyclobutane derivative, a scaffold with potential applications in drug discovery.
Experimental Protocol: Synthesis of a Spiro-Annulated Cyclobutanone
This protocol is adapted from the synthesis of spiro-annulated cyclobutane derivatives via ketene [2+2] cycloaddition.
Materials:
-
Norbornadiene
-
Trichloroacetyl chloride
-
Zinc dust
-
Anhydrous diethyl ether
-
Allyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
[2+2] Cycloaddition: In a round-bottom flask, dissolve norbornadiene in anhydrous diethyl ether. Add zinc dust, followed by the dropwise addition of trichloroacetyl chloride. Stir the reaction mixture at room temperature overnight. After completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with diethyl ether. Purify the resulting dichlorocyclobutanone adduct by column chromatography.
-
Allylation: To a solution of the dichlorocyclobutanone adduct in anhydrous DMF, add sodium hydride portion-wise at 0°C. Then, add allyl bromide and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Purify the allylated product by column chromatography.
-
Dechlorination: Dissolve the allylated dichlorocyclobutane in glacial acetic acid. Add zinc dust and heat the mixture to 80°C for 5 hours. After cooling, quench the reaction with water and extract the product. Purify the resulting cyclobutanone derivative by column chromatography to yield the final spiro-annulated cyclobutanone.
General Experimental Workflow
The discovery and development of novel bioactive cyclobutane derivatives follow a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Conclusion
Novel cyclobutane derivatives represent a promising and expanding frontier in drug discovery. Their unique structural and conformational properties provide a solid foundation for the design of potent, selective, and metabolically stable therapeutic agents. This guide has provided an in-depth overview of the diverse biological activities of these compounds, supported by quantitative data and detailed experimental protocols for their evaluation. As synthetic methodologies continue to advance, we can anticipate the emergence of a new generation of cyclobutane-based drugs with the potential to address a wide range of unmet medical needs.
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Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). Antibacterial Activity of Synthesized Derivatives of Purpurin Containing Cy?lopropane and Cyclobutane Fragment. Retrieved from [Link]
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Jaffery, R., Zheng, N., Hou, J., Guerrero, A., Chen, S., Xu, C., ... & Peng, W. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
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ResearchGate. (2019, May 21). Novel Amphiphilic Cyclobutene and Cyclobutane cis-C18 Fatty Acid Derivatives Inhibit Mycobacterium avium subsp. paratuberculosis Growth. Retrieved from [Link]
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An In-Depth Technical Guide to 3-Amino-2,2-dimethylcyclobutan-1-ol Hydrochloride: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a valuable building block in contemporary medicinal chemistry. The guide delves into the historical context of cyclobutane scaffolds in drug discovery, details the synthetic routes to this specific aminocyclobutanol derivative, and explores its applications in the development of novel therapeutics. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Cyclobutane Moiety in Drug Design
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The rigid nature of the cyclobutane core allows for precise control over the spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. This conformational restriction is a key strategy in the "escape from flatland," a drug design philosophy that moves away from planar aromatic structures towards more complex, three-dimensional molecules with improved pharmacological profiles.
While the first synthesis of cyclobutane dates back to 1907, the incorporation of substituted cyclobutane derivatives into pharmaceuticals is a more recent development. These structures are now recognized for their ability to serve as bioisosteres for other cyclic and acyclic fragments, offering advantages in terms of metabolic stability and novelty. This guide focuses on a specific and increasingly important example: this compound.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value |
| CAS Number | 1434141-80-6 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | The commercially available material is often a mixture of stereoisomers. The specific stereochemistry (e.g., cis or trans) is crucial for its biological activity and should be carefully considered and controlled during synthesis and application. |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step sequence, often starting from a protected amino alcohol precursor. The following protocol is a representative method, with the causality behind each step explained to provide a deeper understanding of the process.
Synthesis of the Protected Intermediate: tert-Butyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate
The synthesis of the Boc-protected intermediate is a critical first stage. While various routes exist, a common strategy involves the reduction of a corresponding cyclobutanone.
Deprotection to Yield 3-Amino-2,2-dimethylcyclobutanol
The removal of the tert-butoxycarbonyl (Boc) protecting group is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolution: Dissolve tert-butyl (3-hydroxy-2,2-dimethylcyclobutyl)carbamate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (1.4 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the volatile solvents (DCM and excess TFA) under reduced pressure using a rotary evaporator.
-
Neutralization: The resulting residue is the trifluoroacetate salt of the desired amine. For subsequent steps or for isolation of the free base, the residue can be neutralized. A common method is to dissolve the residue in methanol and add a suitable base until the pH is neutral or slightly basic.[1]
Causality of Experimental Choices:
-
Anhydrous DCM: The use of an anhydrous solvent is important to prevent any unwanted side reactions that could be caused by the presence of water, especially when handling reactive intermediates.
-
Trifluoroacetic Acid (TFA): TFA is a strong acid that is effective in cleaving the Boc protecting group. It is also volatile, which facilitates its removal after the reaction.
-
0 °C Addition: The initial cooling of the reaction mixture helps to control the exothermicity of the acid addition.
-
Methanol for Neutralization: Methanol is a suitable solvent for the neutralization step as it can dissolve both the salt and the free amine.
Formation of the Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which often improves the stability and handling of the amino alcohol.
Experimental Protocol:
-
Dissolution: Dissolve the crude 3-amino-2,2-dimethylcyclobutanol in a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) to the stirred solution of the amine.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the structure and stereochemistry of the molecule. A patent for a compound incorporating this moiety reports the following partial data for the free base in DMSO: a triplet at 4.82 ppm, which can be attributed to the proton on the carbon bearing the hydroxyl group.[2]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, which can help to confirm the cyclobutane ring structure.
-
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound. The expected [M+H]⁺ peak for the free base would be at m/z 116.12.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the hydroxyl (O-H) and amine (N-H) functional groups.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its rigid cyclobutane core allows for the precise positioning of functional groups, which is critical for achieving high potency and selectivity.
Inhibitors of Protein Kinase C-theta (PKC-theta)
This compound has been utilized as a key intermediate in the synthesis of substituted diaminopyrimidyl compounds that act as inhibitors of PKC-theta.[1] PKC-theta is a key enzyme in T-cell activation, and its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.[1] The 3-amino-2,2-dimethylcyclobutanol moiety serves as a scaffold to correctly orient the pharmacophoric groups for optimal interaction with the kinase's active site.[1]
Modulators of c-Myc mRNA Translation
More recently, 3-amino-2,2-dimethylcyclobutanol has been employed as a starting material in the development of c-Myc mRNA translation modulators for the treatment of cancer.[2] The c-Myc oncogene is deregulated in a wide variety of human cancers, making it an attractive target for therapeutic intervention.[2] The compounds synthesized using this cyclobutane derivative are designed to regulate the translation of Myc mRNA, thereby inhibiting the production of the oncoprotein.[2]
Conclusion
This compound is a testament to the growing importance of three-dimensional scaffolds in modern drug discovery. Its synthesis, while requiring careful control of protecting group chemistry, provides access to a versatile building block with significant potential. The applications of this compound in the development of kinase inhibitors and mRNA translation modulators highlight its value in addressing challenging therapeutic targets. As the demand for novel, potent, and selective drug candidates continues to grow, the utility of conformationally constrained building blocks like this compound is certain to expand.
References
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Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific advice. The experimental protocols described herein should be performed by qualified individuals in a properly equipped laboratory setting.
.dot
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A Technical Guide to the Safe Handling of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. As a specialized chemical intermediate, its unique properties demand a thorough understanding of potential hazards and the implementation of rigorous safety protocols. This document is designed to empower laboratory personnel with the knowledge to mitigate risks, ensure personal safety, and maintain experimental integrity.
Compound Identification and Physicochemical Profile
This compound is a substituted cyclobutane derivative, presenting as a stable, crystalline solid at room temperature.[1] Its bifunctional nature, containing both an amino and a hydroxyl group, makes it a valuable building block in medicinal chemistry and organic synthesis.[2] A clear understanding of its physical and chemical properties is the foundation of a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | [3] |
| CAS Number | 1434142-03-6 (for trans isomer) | [3] |
| Molecular Formula | C₆H₁₄ClNO | [1][3] |
| Molecular Weight | 151.64 g/mol | [3] |
| Appearance | White to off-white crystalline solid (typical) | Assumed from similar compounds |
| Solubility | Soluble in polar solvents such as water and methanol.[1] | [1] |
| Melting Point | Decomposes at temperatures greater than 200°C.[1] | [1] |
Hazard Identification and Risk Assessment
While specific toxicity data for this exact compound is limited, data from close structural analogs and supplier safety information allow for a reliable hazard classification. The primary risks associated with this compound involve irritation to the skin, eyes, and respiratory system, and potential harm if ingested.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3][4][5] |
Causality Behind the Hazards:
-
Irritation: The hydrochloride salt can create a mildly acidic environment upon contact with moisture on the skin, eyes, or mucous membranes, contributing to irritation. The amino group itself can also be irritating to biological tissues.
-
Respiratory Effects: Inhalation of the fine crystalline powder can cause mechanical irritation and chemical irritation to the upper respiratory tract.
A mandatory risk assessment must be performed before any new experimental protocol involving this compound is initiated. This process is critical for identifying specific risks in the context of the planned experiment (e.g., quantities used, duration of exposure) and ensuring that control measures are adequate.
Standard Operating Procedure (SOP) for Safe Handling
Adherence to a strict, well-defined SOP is the most effective method for minimizing exposure and preventing accidents.
Engineering Controls
The primary engineering control is the mandatory use of a properly functioning and certified chemical fume hood. This is non-negotiable, especially when handling the solid powder or preparing solutions. The fume hood contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure.[6][7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected to match the identified hazards.[8][9]
-
Eye and Face Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[6][10] A face shield should be worn over goggles when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (nitrile or neoprene are generally suitable) must be worn. Always inspect gloves for tears or pinholes before use.[6][7] Contaminated gloves must be removed carefully, avoiding contact with skin, and disposed of as hazardous waste.
-
Lab Coat: A clean, buttoned lab coat must be worn to protect skin and personal clothing from contamination.[8]
-
-
Respiratory Protection: An N95 or higher-rated respirator may be required when weighing large quantities of the powder if a fume hood is not feasible, or during a spill cleanup.[10][11] All respirator use must be in accordance with a formal respiratory protection program.
Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely handling the compound from receipt to use.
Storage and Chemical Compatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[12][13] The storage location should be separate from incompatible materials.
-
Chemical Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to exothermic and potentially violent reactions.
-
Strong Bases: Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine. This can alter the compound's properties and may present different handling challenges.
-
Emergency Procedures: Spill and Exposure Management
Preparedness is key to effectively managing an emergency. All personnel must be familiar with the location and use of safety equipment, including emergency showers, eyewash stations, and spill kits.[14]
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][15] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[12] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11] Provide the Safety Data Sheet (SDS) to the medical personnel.
Spill Cleanup
The response to a spill depends entirely on its scale and the immediate hazards present.
Waste Disposal
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous chemical waste.[16][17]
-
Collect waste in a clearly labeled, sealed, and leak-proof container.
-
The label must accurately identify the contents, including "Hazardous Waste" and the chemical name.
-
Disposal must be conducted through the institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor, in strict accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
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Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of trans-3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride
Abstract and Introduction
The cyclobutane motif is a highly valued structural element in modern medicinal chemistry. Its rigid, puckered conformation provides a unique three-dimensional scaffold that can enforce specific pharmacophoric arrangements, leading to enhanced binding affinity and selectivity for biological targets.[1] The title compound, 3-amino-2,2-dimethylcyclobutan-1-ol, and its derivatives serve as versatile building blocks for constructing novel therapeutics, including enzyme inhibitors and receptor ligands.[1][2] The gem-dimethyl substitution on the cyclobutane ring can further enhance metabolic stability by sterically shielding adjacent functional groups from enzymatic degradation.
This application note provides a comprehensive and technically detailed guide for the stereoselective synthesis of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. The synthetic strategy hinges on a robust, three-step sequence involving a key stereochemical inversion via the Mitsunobu reaction. This protocol is designed for researchers in drug discovery and process development, offering not only a step-by-step procedure but also the underlying chemical principles and expert insights required for successful execution.
Overall Synthetic Strategy
The synthesis is designed to achieve high stereoselectivity for the desired trans isomer, which often possesses distinct biological activity compared to its cis counterpart.[1] The chosen pathway begins with a cis-configured N,N-dibenzyl protected aminocyclobutanol. The core of the strategy involves the inversion of the alcohol stereocenter, followed by deprotection and salt formation.
The three key transformations are:
-
Mitsunobu Reaction: Stereochemical inversion of the C1 hydroxyl group from cis to trans through reaction with an acidic component (p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dehydrating agent like diethyl azodicarboxylate (DEAD). This is the pivotal step for establishing the desired trans stereochemistry.[2][3]
-
Alkaline Hydrolysis: Saponification of the resulting trans-ester to unmask the trans-hydroxyl group. This is a high-yielding and clean transformation.[2][4]
-
Hydrogenolytic Deprotection & Salt Formation: Removal of the N-benzyl protecting groups via catalytic hydrogenation, followed by the formation of the hydrochloride salt to yield the final, stable product.[2][4]
Reaction Pathway Diagram
Caption: Overall synthetic route to the target compound.
Detailed Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn. Reagents such as DEAD and pressurized hydrogen present specific hazards and require careful handling.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| cis-3-(Dibenzylamino)-2,2-dimethylcyclobutanol | >98% | Commercial Source | Starting material. |
| p-Nitrobenzoic Acid | >99% | Standard Supplier | |
| Triphenylphosphine (PPh₃) | >99% | Standard Supplier | |
| Diethyl Azodicarboxylate (DEAD) | ~40% in Toluene | Standard Supplier | Caution: Potentially explosive. |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier | |
| Sodium Hydroxide (NaOH) | >98% | Standard Supplier | |
| Palladium on Carbon (Pd/C) | 10 wt. % | Standard Supplier | Caution: Pyrophoric when dry. |
| Hydrogen Gas (H₂) | High Purity | Gas Supplier | Caution: Highly flammable. |
| Hydrochloric Acid (HCl) | Conc. or in Solvent | Standard Supplier |
Step 1: Mitsunobu Reaction for Stereoinversion
This step leverages the Mitsunobu reaction to invert the alcohol's stereochemistry with high fidelity. The reaction proceeds through an alkoxyphosphonium salt, which undergoes an Sₙ2 attack by the carboxylate nucleophile.
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cis-3-(dibenzylamino)-2,2-dimethylcyclobutanol (1.0 eq) and triphenylphosphine (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF, ~10 mL per gram of starting material).
-
Add p-nitrobenzoic acid (1.2 eq) to the solution.
-
Cool the resulting slurry to 0 °C using an ice-water bath.
-
Slowly add diethyl azodicarboxylate (DEAD, 40% in toluene, 1.3 eq) dropwise via a syringe pump over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, containing triphenylphosphine oxide and other byproducts, is purified by flash column chromatography on silica gel to yield the trans-ester intermediate. An expected yield is approximately 85%.[2]
Step 2: Alkaline Hydrolysis (Saponification)
This is a standard procedure to cleave the ester formed in the previous step, yielding the desired trans-alcohol.
Protocol:
-
Dissolve the purified trans-ester from Step 1 in a mixture of THF and water (e.g., a 4:1 v/v ratio).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) or potassium hydroxide (KOH) and heat the mixture to reflux.[2][4]
-
Maintain reflux for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude trans-3-(dibenzylamino)-2,2-dimethylcyclobutan-1-ol can be used directly in the next step or purified further if necessary. Expected yields are typically high, in the range of 90-92%.[2]
Step 3: Hydrogenolytic Deprotection and Salt Formation
Catalytic hydrogenation is a clean and efficient method for removing the N-benzyl protecting groups. The final product is then isolated as its hydrochloride salt for enhanced stability and ease of handling.
Protocol:
-
In a suitable hydrogenation vessel, dissolve the trans-amino alcohol from Step 2 in a solvent such as isopropanol or methanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol %). Note: Handle the catalyst as a slurry in the solvent to prevent ignition.
-
Seal the vessel and purge the system with nitrogen gas before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas to 1.0–1.2 MPa (10-12 bar) and heat to 30–45 °C.[2]
-
Stir the reaction vigorously for 12-24 hours. Monitor for the cessation of hydrogen uptake.
-
Upon completion, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
To the filtrate, add a solution of HCl in isopropanol or ether dropwise until the solution is acidic (pH ~2-3), which should induce precipitation of the hydrochloride salt.
-
Cool the mixture to 0-5 °C to maximize crystallization.
-
Collect the white solid product by filtration, wash with cold solvent, and dry under vacuum. The expected yield for this final step is 88–90%, with a purity of >99%.[2]
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Quantitative Data Summary
| Step | Key Reagents | Typical Conditions | Expected Yield | Reference |
| 1. Mitsunobu Reaction | PPh₃, DEAD, p-Nitrobenzoic Acid | THF, 0 °C to RT, 12-16 h | ~85% | [2] |
| 2. Hydrolysis | NaOH or KOH | THF/H₂O, Reflux, 3-5 h | 90-92% | [2] |
| 3. Deprotection & Salt Formation | H₂, 10% Pd/C, HCl | Isopropanol, 30-45 °C, 1.0-1.2 MPa H₂ | 88-90% | [2] |
Characterization of Final Product
-
¹H NMR: Disappearance of aromatic signals corresponding to the benzyl groups. Appearance of a broad singlet for the -NH₃⁺ protons.
-
¹³C NMR: Confirmation of the cyclobutane core carbons and absence of benzyl carbons.
-
Mass Spectrometry (MS): Observation of the molecular ion peak corresponding to the free base (C₆H₁₃NO).
-
Infrared (IR) Spectroscopy: Presence of characteristic broad peaks for O-H and N-H stretching (~3400-3200 cm⁻¹) and N-H bending (~1600 cm⁻¹).
References
-
Zell, D., et al. (2025, July 24). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Romo, D., & Meyers, A. I. (1991). An Asymmetric Route to Chiral β-Amino Acids. Organic Syntheses Procedure. Retrieved from [Link]
Sources
Application Notes and Protocols for the Utilization of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride as a Chiral Building Block
Abstract
This technical guide provides a comprehensive experimental protocol for the use of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a versatile chiral building block, in synthetic organic and medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring make this and related scaffolds highly valuable in modern drug discovery for creating molecules with improved pharmacological properties. This document details a representative N-acylation reaction, offering step-by-step instructions, characterization data, and an exploration of the scientific rationale behind the procedural choices. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Cyclobutane Scaffold in Medicinal Chemistry
In the quest for novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates. The cyclobutane moiety has emerged as a particularly attractive structural motif. Its inherent ring strain and puckered conformation offer a level of rigidity that can pre-organize pharmacophoric elements for optimal interaction with biological targets. The incorporation of a cyclobutane ring can lead to enhanced metabolic stability, improved binding affinity, and a more favorable pharmacokinetic profile.
This compound, particularly its stereoisomers, provides a synthetically accessible entry point to this valuable chemical space. The presence of both an amino and a hydroxyl group allows for orthogonal functionalization, enabling the construction of diverse and complex molecular architectures. This guide will focus on a fundamental transformation: the acylation of the primary amino group, a common step in the integration of this building block into larger molecules, such as protease inhibitors or other targeted therapeutics.
Core Protocol: N-Acylation of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
This protocol details the N-benzoylation of the trans isomer of this compound as a representative example of its application as a synthetic building block. The hydrochloride salt is first neutralized in situ to liberate the free amine for reaction with benzoyl chloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier Example |
| trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | 1434142-03-6 | C₆H₁₄ClNO | 151.64 | AiFChem |
| Benzoyl Chloride | 98-88-4 | C₇H₅ClO | 140.57 | Sigma-Aldrich |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | VWR Chemicals |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | NaCl | 58.44 | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | EMD Millipore |
| Ethyl Acetate (for chromatography) | 141-78-6 | C₄H₈O₂ | 88.11 | J.T.Baker |
| Hexanes (for chromatography) | 110-54-3 | C₆H₁₄ | 86.18 | Avantor |
| Silica Gel (for column chromatography) | 7631-86-9 | SiO₂ | 60.08 | Sorbent Technologies |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or meter
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride (1.0 eq, e.g., 500 mg, 3.30 mmol).
-
Add anhydrous dichloromethane (DCM, 15 mL) to suspend the solid.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Neutralization of the Amine Salt:
-
Slowly add triethylamine (TEA, 2.2 eq, e.g., 1.01 mL, 7.26 mmol) dropwise to the stirred suspension at 0 °C. The addition of the base is crucial to deprotonate the ammonium hydrochloride to the free, nucleophilic amine. Stir the mixture at 0 °C for 20 minutes. A clear solution may or may not form, depending on the solubility of the free amine in DCM.
-
-
Acylation Reaction:
-
In a separate small vial, dissolve benzoyl chloride (1.1 eq, e.g., 0.42 mL, 3.63 mmol) in anhydrous DCM (5 mL).
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes using a dropping funnel or syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Use a solvent system such as 1:1 ethyl acetate/hexanes. The product should have a higher Rf value than the polar starting material (the free amine). Stain with potassium permanganate or visualize under UV light.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by adding deionized water (15 mL).
-
Transfer the mixture to a 100 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (15 mL) to remove unreacted amine and excess triethylamine, followed by saturated aqueous sodium bicarbonate solution (15 mL) to neutralize any remaining acid, and finally with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product, N-(trans-3-hydroxy-2,2-dimethylcyclobutyl)benzamide, as a solid.
-
Visualization of the Experimental Workflow
Caption: Workflow for the N-benzoylation of 3-amino-2,2-dimethylcyclobutan-1-ol.
Expected Characterization Data
The following data are representative of what can be expected for the product, N-(trans-3-hydroxy-2,2-dimethylcyclobutyl)benzamide. This data is based on analogous N-benzoyl amino acid derivatives.[1]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.75-7.72 (m, 2H, Ar-H)
-
7.50-7.40 (m, 3H, Ar-H)
-
6.5-6.3 (br d, 1H, NH)
-
4.3-4.2 (m, 1H, CH-N)
-
3.8-3.7 (m, 1H, CH-O)
-
2.4-2.3 (m, 1H, cyclobutane CH)
-
2.1-2.0 (m, 1H, cyclobutane CH)
-
1.8 (br s, 1H, OH)
-
1.20 (s, 3H, CH₃)
-
1.15 (s, 3H, CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
168.0 (C=O, amide)
-
134.5 (Ar-C)
-
131.5 (Ar-CH)
-
128.6 (Ar-CH)
-
127.0 (Ar-CH)
-
70.0 (CH-OH)
-
55.0 (CH-NH)
-
40.0 (C(CH₃)₂)
-
35.0 (CH₂)
-
25.0 (CH₃)
-
21.0 (CH₃)
-
-
IR (ATR, cm⁻¹):
-
3350-3250 (br, O-H and N-H stretch)
-
3060 (C-H stretch, aromatic)
-
2960, 2870 (C-H stretch, aliphatic)
-
1635 (C=O stretch, amide I)
-
1540 (N-H bend, amide II)
-
-
Mass Spectrometry (ESI+):
-
Calculated for C₁₃H₁₇NO₂ [M+H]⁺: 220.1332
-
Found: 220.1338
-
Scientific Rationale and Trustworthiness
The protocol is designed to be self-validating through clear checkpoints. The use of triethylamine as a base is a standard and effective method for neutralizing amine hydrochlorides and scavenging the HCl byproduct of the acylation reaction. The choice of DCM as a solvent is due to its inertness and ability to dissolve the reactants and product. The aqueous workup sequence is designed to systematically remove impurities: the acidic wash removes basic compounds (TEA, unreacted amine), the basic wash removes acidic compounds (benzoyl chloride, benzoic acid), and the brine wash aids in the removal of water from the organic layer.
The final purification by column chromatography is a robust method for isolating the desired product from any remaining impurities or byproducts. Monitoring each stage with TLC provides confidence in the progression of the reaction and the purity of the isolated material.
Application in Drug Design: Conformational Restriction
The utility of incorporating the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold lies in its ability to impart conformational rigidity. Unlike flexible aliphatic chains, the cyclobutane ring limits the number of accessible conformations, which can lead to a more potent and selective drug molecule by reducing the entropic penalty of binding to a target protein.
Caption: Cyclobutane scaffolds reduce conformational flexibility, lowering the entropic cost of binding.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling these reagents.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent-Specific Hazards:
-
Benzoyl Chloride: Corrosive and a lachrymator. Handle with extreme care.
-
Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Alvarado-Rodríguez, R., et al. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link]
-
El-Sayed, M. A.-A., et al. (2013). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules. Available at: [Link]
-
Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Incorporation of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride in Modern Medicinal Chemistry
Abstract
The strategic use of conformationally constrained scaffolds is a cornerstone of modern drug design. Among these, the gem-dimethylcyclobutane motif has emerged as a privileged structure, offering a unique combination of rigidity and three-dimensional complexity.[1][2] This guide provides an in-depth exploration of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a versatile chiral building block that enables medicinal chemists to precisely manipulate molecular architecture to enhance therapeutic properties. We will dissect its synthesis, physicochemical characteristics, and key applications, supported by detailed, field-proven protocols for its integration into drug discovery workflows.
Introduction: The Value Proposition of the gem-Dimethylcyclobutane Scaffold
The gem-dimethyl group, frequently found in natural products of clinical significance, is widely employed by medicinal chemists to improve the pharmacological profiles of synthetic molecules.[2] When incorporated into a cyclobutane ring, this feature offers several distinct advantages:
-
Conformational Rigidity: The puckered four-membered ring restricts the rotational freedom of appended functional groups. This pre-organization into a specific bioactive conformation can lead to a significant increase in binding affinity for a biological target by minimizing the entropic penalty upon binding.[2][3]
-
Improved Metabolic Stability: The quaternary carbon center is sterically hindered and lacks benzylic or allylic protons, making it resistant to metabolic oxidation by cytochrome P450 enzymes.
-
Enhanced Physicochemical Properties: The non-planar, sp³-rich nature of the scaffold can improve solubility and reduce plasma protein binding compared to flat, aromatic systems.
-
Vectorial Display of Functionality: In the case of trans-3-amino-2,2-dimethylcyclobutan-1-ol, the amino and hydroxyl groups are presented in a well-defined trans orientation, providing a rigid scaffold for building molecules with precise spatial arrangements.[4]
trans-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride serves as a stable, crystalline solid, making it an ideal starting material for multi-step synthetic campaigns.[4]
Physicochemical & Structural Properties
A thorough understanding of the building block's properties is critical for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1434142-03-6 | [4] |
| Molecular Formula | C₆H₁₄ClNO | [5][6] |
| Molecular Weight | 151.63 g/mol | [5] |
| Stereochemistry | (1R,3R) or enantiomer | [4] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in polar solvents (e.g., water, methanol) | [4] |
| Structural Feature | Puckered cyclobutane ring with trans amino and hydroxyl groups | [4] |
Synthetic Methodologies: Accessing the Chiral Building Block
The most prevalent and efficient synthesis of trans-3-amino-2,2-dimethylcyclobutan-1-ol relies on a stereoinvertive Mitsunobu reaction, which ensures precise control over the final trans stereochemistry.
Caption: Key steps in the Mitsunobu-based synthesis.
Synthetic Protocol Overview:
-
Stereoinversion via Mitsunobu Reaction: The synthesis commences with a cis-configured cyclobutanol derivative. A Mitsunobu reaction with p-nitrobenzoic acid, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, proceeds with inversion of stereochemistry to yield the trans-ester intermediate with high fidelity (85% yield).[4]
-
Hydrolysis: The p-nitrobenzoyl protecting group is removed via alkaline hydrolysis to afford the trans-cyclobutanol in excellent yield (90-92%).[4]
-
Debenzylation and Salt Formation: Finally, palladium-catalyzed hydrogenation removes the benzyl protecting groups from the nitrogen, followed by treatment with HCl to furnish the target hydrochloride salt with high purity (>99.5%).[4]
Alternative, though less common, routes include aza-Michael additions and continuous flow photochemical methods, which have reported lower to moderate yields (42-74%).[4]
Core Applications in Medicinal Chemistry
The unique structural attributes of this building block have been leveraged in several therapeutic areas.
As a Chiral Precursor for Potent Enzyme Inhibitors
The rigid cyclobutane scaffold is exceptionally effective at orienting pharmacophoric groups for optimal interaction with enzyme active sites.
-
Antiviral Agents (HIV Protease Inhibitors): Incorporation of the trans-3-amino-2,2-dimethylcyclobutanol core into HIV protease inhibitors has resulted in compounds with potent, nanomolar activity (IC₅₀ = 0.8 nM).[4] The scaffold mimics the transition state of peptide cleavage, while the gem-dimethyl groups enhance binding through hydrophobic interactions and improve the metabolic profile.
In Advanced Drug Delivery Systems
Beyond direct pharmacological activity, the scaffold serves as a component in sophisticated drug delivery vehicles.
-
Hybrid γ-Peptides for Intracellular Delivery: When incorporated into short γ-peptides, the cyclobutane moiety induces a stable helical conformation. These peptides have been shown to act as effective carriers for cytotoxic drugs like Doxorubicin, targeting pathogens such as Leishmania macrophages.[3][4]
The performance of these peptide-drug conjugates is remarkable, as summarized below.
| Parameter | Free Doxorubicin | Doxorubicin-Peptide Conjugate | Reference |
| Aqueous Solubility Increase | 1x | 12x | [4] |
| Intracellular Accumulation | 34% | 78% | [4] |
| Cytotoxicity (HEK293 cells) | High | Low (CC₅₀ > 500 μM) | [4] |
This approach effectively solves the poor solubility of the parent drug and enhances its targeted delivery, thereby increasing the therapeutic window.
Experimental Protocols & Workflows
The following protocols provide standardized, reproducible methods for utilizing trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride in a research setting.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard method for coupling the amino group of the title compound with a generic carboxylic acid (R-COOH), a fundamental step for integrating it into a larger molecule.
Caption: Standard workflow for amide coupling.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF or DCM.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.), to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Add the coupling agent, such as HATU (1.2 eq.), portion-wise to the solution at 0 °C. Causality Note: Using a modern coupling agent like HATU minimizes racemization and side reactions, ensuring a high yield of the desired amide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography on silica gel. Validate the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Self-Validation Note: A clean set of spectra confirming the expected structure and a single peak in the HPLC chromatogram are essential to validate the protocol's success.
Protocol 2: Boc-Protection of the Amino Group
Protection of the amine is a common first step to allow for selective reaction at the hydroxyl group.
Step-by-Step Methodology:
-
Dissolution: Suspend trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride (1.0 eq.) in a mixture of dioxane and water (e.g., 2:1 ratio).
-
Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The reaction should become homogeneous as it progresses.
-
Workup: Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: The resulting Boc-protected amino alcohol is often pure enough for the next step, but can be purified by column chromatography if necessary. Its identity should be confirmed by NMR and MS.
Conclusion
trans-3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride is more than a mere chemical intermediate; it is a strategic tool for addressing fundamental challenges in medicinal chemistry. Its inherent conformational rigidity, combined with the vectorial presentation of its functional groups, provides a reliable platform for enhancing potency, selectivity, and pharmacokinetic properties. The protocols and applications detailed herein demonstrate its utility as a chiral building block for enzyme inhibitors and as a novel component in advanced drug delivery systems, underscoring its significant potential in the development of next-generation therapeutics.
References
- Vulcanchem. (n.d.). trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride - 1434142-03-6.
- National Institutes of Health. (n.d.). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. PMC.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
- Benchchem. (n.d.). 3-Amino-2,2-dimethylcyclobutanecarboxylic Acid | CAS 783260-98-0.
- Royal Society of Chemistry. (2019). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports.
- Chemsrc.com. (2025). 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride.
- BLD Pharm. (n.d.). 1434142-03-6|trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride.
- PubChemLite. (n.d.). This compound (C6H13NO).
- ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids.
Sources
- 1. Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (1434142-03-6) for sale [vulcanchem.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. 1434142-03-6|trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride|BLD Pharm [bldpharm.com]
Harnessing the Potential of 3-Amino-2,2-dimethylcyclobutan-1-ol Hydrochloride in Modern Organic Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: The quest for novel chemical entities with precisely tailored properties is a cornerstone of modern drug discovery and materials science. The strategic incorporation of conformationally restricted scaffolds is a proven method for enhancing biological activity, improving metabolic stability, and fine-tuning physicochemical properties. Among these scaffolds, the cyclobutane ring, once considered an esoteric curiosity, has emerged as a powerful tool for medicinal chemists.[1] This application note provides a detailed exploration of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride , a versatile and strategically important building block. We will move beyond simple procedural descriptions to delve into the causal logic behind its application, offering field-proven insights to empower your research and development endeavors.
The inherent strain of the cyclobutane ring imparts a unique, puckered three-dimensional structure that can orient substituents in well-defined spatial arrangements.[1] In the case of 3-amino-2,2-dimethylcyclobutan-1-ol, the combination of a primary amine and a secondary alcohol on this rigid core provides two orthogonal points for synthetic elaboration. The gem-dimethyl group further restricts conformational flexibility and can serve as a metabolic shield or a lipophilic binding element. This guide is structured to provide not just protocols, but a deeper understanding of how to leverage this building block's unique attributes to construct complex molecular architectures.
Core Characteristics of the Building Block
The utility of this compound stems from its distinct structural and chemical properties. The hydrochloride salt form enhances its stability and solubility in polar protic solvents, simplifying handling and reaction setup.
| Property | Value | Source |
| IUPAC Name | (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | [2] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in water, methanol, and other polar solvents. | [2] |
| Chirality | Exists as specific stereoisomers (e.g., trans-(1R,3R)) | [2] |
| pKa (estimated) | ~9.5 (for the amino group) | [2] |
The trans relationship between the amino and hydroxyl groups in common isomers places these functional groups on opposite faces of the cyclobutane ring, allowing for selective derivatization with minimal steric hindrance between the two sites.
Strategic Applications in Synthesis
The bifunctional nature of this molecule opens a wide array of synthetic possibilities. The primary amine serves as a potent nucleophile or a handle for directing group chemistry, while the hydroxyl group can be engaged in a complementary set of transformations.
Logical Flow of Synthetic Elaboration
The following diagram illustrates a typical decision-making workflow when utilizing this building block. The initial choice of which functional group to modify dictates the subsequent synthetic route.
Sources
Application Notes and Protocols for the Derivatization of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride in Drug Discovery
Introduction: The Strategic Value of the 3-Amino-2,2-dimethylcyclobutanol Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is perpetual. Cycloalkanes, particularly strained ring systems like cyclobutane, have emerged as valuable motifs. The cyclobutane ring, with its unique puckered, three-dimensional structure, serves as a versatile bioisosteric replacement for larger cyclic systems or planar aromatic rings.[1] Its incorporation into drug candidates can lead to significant improvements in metabolic stability, conformational rigidity, and binding affinity to biological targets.[1][2]
The 3-amino-2,2-dimethylcyclobutan-1-ol scaffold is of particular interest as a starting point for the generation of diverse chemical libraries for drug discovery. This molecule presents three key points for diversification: the primary amine, the secondary alcohol, and the stereochemistry of the substituents on the cyclobutane ring. The gem-dimethyl group provides a conformational lock, reducing the rotational freedom of the ring and presenting its substituents in well-defined spatial orientations.[3][4] This application note provides a detailed guide to the strategic derivatization of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, offering robust protocols for N-acylation, N-alkylation, and O-sulfonylation, along with methods for analytical validation.
A critical first step in the derivatization of this compound is the liberation of the free amine. The hydrochloride salt is stable and easy to handle, but the protonated ammonium species is not nucleophilic. Therefore, treatment with a suitable base is required in situ or as a separate workup step prior to derivatization of the amino group.[5][6][7]
Part 1: Selective N-Acylation of the Amino Group
N-acylation is a fundamental transformation in medicinal chemistry, allowing for the introduction of a wide array of functional groups that can probe interactions with biological targets, modulate solubility, and alter metabolic stability. The primary amino group of 3-amino-2,2-dimethylcyclobutanol is significantly more nucleophilic than the secondary hydroxyl group, enabling highly chemoselective acylation under appropriate conditions.[8]
Causality Behind Experimental Choices: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic and highly effective method for acylating amines.[9][10][11] It is typically performed in a two-phase system (e.g., an organic solvent and water) or in a single organic solvent with an added base. The base plays a crucial role: it neutralizes the hydrochloric acid generated as a byproduct of the reaction between the amine and an acyl chloride, preventing the protonation and deactivation of the starting amine.[9][11]
For the derivatization of this compound, two equivalents of base are required: one to neutralize the hydrochloride salt and a second to scavenge the HCl produced during the acylation.
Diagram 1: N-Acylation Workflow
Caption: Workflow for the N-acylation of 3-amino-2,2-dimethylcyclobutan-1-ol HCl.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Self-Validation: The high chemoselectivity of this reaction is a key validation point. Analysis of the crude reaction mixture by ¹H NMR should show minimal to no O-acylation product. The greater nucleophilicity of the primary amine over the secondary alcohol drives the selective N-acylation.
Part 2: Derivatization via N-Alkylation
N-alkylation introduces different steric and electronic properties compared to N-acylation and is a common strategy to improve pharmacokinetic profiles of drug candidates. Reductive amination is a powerful and widely used method for the N-alkylation of amines that avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[12][13][14]
Causality Behind Experimental Choices: Reductive Amination
This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.[13][14] The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[12] It is less reactive towards aldehydes and ketones than the iminium ion intermediate, which minimizes the side reaction of reducing the starting carbonyl compound.[14]
Diagram 2: Reductive Amination Workflow
Caption: Workflow for the reductive amination of 3-amino-2,2-dimethylcyclobutan-1-ol HCl.
Protocol 2: Reductive Amination with Aldehydes or Ketones
This protocol details the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, ~0.1 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes with triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in DCE.
-
Free Amine Formation and Imine Formation: Add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material and imine intermediate by TLC or LC-MS.
-
Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. It is often beneficial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent the product from streaking on the column.
Alternative N-Alkylation Strategy: The Mitsunobu Reaction
For the introduction of alkyl groups from alcohols, the Mitsunobu reaction is a powerful alternative.[15][16][17][18] This reaction allows for the alkylation of the amine with a primary or secondary alcohol under mild conditions, proceeding with inversion of configuration at the alcohol's stereocenter.[16] The amine nitrogen acts as the nucleophile.
Part 3: O-Sulfonylation of the Hydroxyl Group
The secondary alcohol of 3-amino-2,2-dimethylcyclobutanol can be converted into a good leaving group, such as a sulfonate ester (e.g., tosylate, mesylate).[19][20] This transformation activates the position for subsequent nucleophilic substitution, opening up another avenue for diversification.
Causality Behind Experimental Choices: Sulfonylation
Sulfonylation is typically carried out using a sulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.[21][22] The base neutralizes the HCl byproduct. For substrates containing a free amine, it is necessary to first protect the amine to prevent competitive N-sulfonylation. A common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Diagram 3: O-Sulfonylation Workflow
Caption: Workflow for the O-sulfonylation of N-Boc-protected 3-amino-2,2-dimethylcyclobutanol.
Protocol 3: O-Sulfonylation of N-Boc-Protected 3-amino-2,2-dimethylcyclobutanol
This protocol assumes the amine has been previously protected, for instance, using di-tert-butyl dicarbonate ((Boc)₂O) under standard conditions.
Materials:
-
N-Boc-3-amino-2,2-dimethylcyclobutan-1-ol
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) (1.2 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-amino-2,2-dimethylcyclobutan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Base and Sulfonyl Chloride Addition: Add pyridine (1.5 eq) followed by the portion-wise addition of the sulfonyl chloride (1.2 eq).
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Analytical Validation of Derivatives
Rigorous characterization of the synthesized derivatives is essential to confirm their structure and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Summary of Derivatization Strategies and Analytical Considerations
| Derivatization Strategy | Key Reagents | Expected Mass Change | Key ¹H NMR Signals to Monitor |
| N-Acylation | Acyl Chloride, Base | + Mass of Acyl Group - 1 | Appearance of amide N-H proton; shift of H attached to C-N |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | + Mass of Alkyl Group | Disappearance of primary N-H protons; appearance of new alkyl signals |
| O-Sulfonylation | Sulfonyl Chloride, Base | + Mass of Sulfonyl Group | Downfield shift of H attached to C-O; appearance of sulfonyl group signals (e.g., aryl protons for tosylate) |
Interpreting NMR Spectra
For cyclobutane systems, the analysis of ¹H NMR coupling constants can provide valuable information about the relative stereochemistry of the substituents.[23][24][25][26] The puckered nature of the cyclobutane ring leads to different chemical environments for axial and equatorial protons. The gem-dimethyl group at the 2-position will appear as two distinct singlets in the ¹H NMR spectrum if the molecule is chiral and there is restricted rotation. The protons on the cyclobutane ring will typically appear as complex multiplets.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is an excellent technique for confirming the molecular weight of the synthesized derivatives. The observation of the [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode) peak corresponding to the calculated molecular weight of the product provides strong evidence for its formation.
Conclusion
The this compound scaffold offers a rich platform for the generation of novel chemical entities for drug discovery. Through systematic and chemoselective derivatization of its amino and hydroxyl functionalities, vast regions of chemical space can be explored. The protocols outlined in this application note for N-acylation, N-alkylation, and O-sulfonylation provide a robust starting point for researchers to build libraries of these valuable compounds. Careful execution of these synthetic procedures, coupled with rigorous analytical validation, will ensure the integrity of the synthesized molecules and their suitability for downstream biological screening. The unique conformational constraints imposed by the gem-dimethylcyclobutane core make this a particularly attractive scaffold for the development of potent and selective therapeutic agents.[1][27][28]
References
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Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 27(52), 13046-13060. Available from: [Link]
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Chavan, S. P., et al. (2005). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry, 44B, 2154-2157. Available from: [Link]
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D'yakonov, V. A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 6, 63-74. Available from: [Link]
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Li, Y., & Li, A. (2019). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic & Biomolecular Chemistry, 17(44), 9518-9533. Available from: [Link]
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Bertelsen, S., & Jørgensen, K. A. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Amino Acids, 47(4), 677-686. Available from: [Link]
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D'yakonov, V. A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 6, 63–74. Available from: [Link]
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de la Hoz, A., et al. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 66(13), 4669-4673. Available from: [Link]
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Available from: [Link]
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Khatri, H. R., et al. (2019). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 21(16), 6295-6299. Available from: [Link]
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Taylor & Francis Online. (2017). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(12), 1361-1369. Available from: [Link]
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Jørgensen, K. A., & Bertelsen, S. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Amino Acids, 47(4), 677–686. Available from: [Link]
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Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Available from: [Link]
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Grokipedia. (n.d.). Schotten–Baumann reaction. Available from: [Link]
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Bachrach, S. M. (2008). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 73(6), 2463-2465. Available from: [Link]
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Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Wordpress. Available from: [Link]
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Senthamarai, T., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. Available from: [Link]
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ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Available from: [Link]
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Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available from: [Link]
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Senthamarai, T., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2465. Available from: [Link]
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Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. Available from: [Link]
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Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Available from: [Link]
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Hughes, D. L. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Available from: [Link]
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Bachrach, S. M. (2008). The gem-dimethyl effect revisited. The Journal of Organic Chemistry, 73(6), 2463–2465. Available from: [Link]
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Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd [Video]. YouTube. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]
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Vasanthakumar, G. R., et al. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry, 41B, 1065-1067. Available from: [Link]
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ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Available from: [Link]
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ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Available from: [Link]
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Sarpong, R., & Tantillo, D. J. (2011). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Natural Product Reports, 28(6), 1104-1126. Available from: [Link]
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Abraham, R. J., et al. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 45(10), 835-844. Available from: [Link]
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Bachrach, S. M. (2008). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 73(6), 2463–2465. Available from: [Link]
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Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 1(10), 1635-1644. Available from: [Link]
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Myers, A. G. (n.d.). Reductive amination. Harvard University. Available from: [Link]
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Wikipedia. (n.d.). Reductive amination. Available from: [Link]
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ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Available from: [Link]
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Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). In Advances in Chemical and Biological Sciences. Available from: [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available from: [Link]
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Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Available from: [Link]
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Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 27(52), 13046-13060. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Available from: [Link]
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PubChem. (n.d.). 3-Amino-2,2-dimethylcyclobutanol. National Center for Biotechnology Information. Available from: [Link]
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Protocol and Application Notes for the Synthesis of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a key building block in medicinal chemistry. The rigid, four-membered ring structure of this compound offers a unique scaffold for the development of novel therapeutic agents. This guide is intended for researchers in organic synthesis and drug development, offering a step-by-step methodology, an exploration of the underlying chemical principles, and critical process parameters to ensure a successful and high-yielding synthesis. The protocol described herein is based on a robust method involving a key stereoinverting Mitsunobu reaction.
Introduction: The Significance of the Cyclobutane Scaffold
Cyclobutane derivatives are increasingly sought after in pharmaceutical research. Their constrained, puckered ring system provides a rigid framework that can enforce specific conformations upon molecular structures, leading to enhanced binding affinity and selectivity for biological targets.[1][2] The title compound, trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride (IUPAC Name: (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride), is a versatile intermediate for creating such molecules.[2] Its trans configuration and functional groups (amino and hydroxyl) offer distinct vectors for further chemical elaboration.
This application note details a reliable synthetic route that yields the target compound with high purity and stereochemical control.
Overview of the Synthetic Strategy
The synthesis of trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is achieved through a three-step sequence starting from a cis-configured cyclobutanol precursor. The core of this strategy is a Mitsunobu reaction, which is renowned for its ability to invert the stereochemistry at a chiral center. This is followed by hydrolysis and a final deprotection/hydrogenation step to yield the desired product.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Stereochemical Inversion via Mitsunobu Reaction
-
Reaction: Conversion of cis-3-(dibenzylamino)-2,2-dimethylcyclobutanol to its trans-p-nitrobenzoate ester.
-
Causality & Expertise: The Mitsunobu reaction is the cornerstone of this synthesis. It utilizes a combination of a phosphine (triphenylphosphine, PPh₃) and an azodicarboxylate (diethyl azodicarboxylate, DEAD) to activate the hydroxyl group of the starting material. This allows for nucleophilic attack by the carboxylate of p-nitrobenzoic acid, proceeding with a clean Sₙ2-type inversion of stereochemistry. The choice of p-nitrobenzoic acid provides a crystalline ester intermediate that is easily purified.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cis-3-(dibenzylamino)-2,2-dimethylcyclobutanol (1.0 eq) and p-nitrobenzoic acid (1.2 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
To this solution, add triphenylphosphine (1.3 eq) and stir until fully dissolved.
-
Slowly add a solution of DEAD (1.3 eq) in anhydrous THF dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the trans-ester intermediate.
Step 2: Alkaline Hydrolysis of the Ester
-
Reaction: Saponification of the trans-p-nitrobenzoate ester to the corresponding trans-alcohol.
-
Causality & Expertise: A standard alkaline hydrolysis is employed to cleave the ester group. A mixed solvent system of THF and water ensures the solubility of both the organic ester and the inorganic base (e.g., NaOH or KOH). Refluxing accelerates the reaction rate.
Protocol:
-
Dissolve the purified trans-ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford trans-3-(dibenzylamino)-2,2-dimethylcyclobutanol.
Step 3: Hydrogenolytic Debenzylation and Hydrochloride Salt Formation
-
Reaction: Removal of the benzyl protecting groups and in-situ formation of the hydrochloride salt.
-
Causality & Expertise: Catalytic hydrogenation is a clean and efficient method for removing benzyl protecting groups. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. The reaction is performed under a hydrogen atmosphere. The inclusion of hydrochloric acid in the reaction medium ensures that as the free amine is formed, it is immediately protonated to form the stable and often crystalline hydrochloride salt.
Protocol:
-
Dissolve the trans-alcohol from Step 2 in methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Add one equivalent of concentrated hydrochloric acid (HCl) to the mixture.
-
Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1.0–1.2 MPa) and stir vigorously at a temperature of 30–45°C.[2]
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is the target compound, trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., isopropanol/ether).
Data Summary and Physicochemical Properties
The following table summarizes the expected outcomes for the described synthetic route.
| Step | Reaction | Starting Material | Product | Typical Yield | Typical Purity |
| 1 | Mitsunobu Reaction | cis-3-(Dibenzylamino)-2,2-dimethylcyclobutanol | trans-Ester Intermediate | ~85%[2] | >95% |
| 2 | Alkaline Hydrolysis | trans-Ester Intermediate | trans-3-(Dibenzylamino)-2,2-dimethylcyclobutanol | 90–92%[2] | >98% |
| 3 | Hydrogenolysis & Salt Formation | trans-3-(Dibenzylamino)-2,2-dimethylcyclobutanol | trans-3-amino-2,2-dimethylcyclobutan-1-ol HCl | 88–90%[2] | >99.5%[2] |
Physicochemical Properties of the Final Product:
-
Molecular Formula: C₆H₁₄ClNO[2]
-
Appearance: White to off-white solid
-
Solubility: Soluble in polar solvents like water and methanol.[2]
-
Chirality: (1R,3R) configuration for the specified enantiomer.[2]
Mechanistic Insight and Safety Considerations
The Mitsunobu Reaction Mechanism
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves the formation of a key phosphonium intermediate which activates the hydroxyl group for nucleophilic substitution with inversion of configuration.
Sources
Purification Techniques for 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride: Application Notes and Protocols
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of robust purification strategies for 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a key building block in contemporary drug discovery and development. The protocols detailed herein are designed for researchers, chemists, and process development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern success. We will explore recrystallization and chromatographic methods, offering step-by-step instructions, troubleshooting advice, and methods for final purity assessment.
Introduction: The Importance of Purity
3-amino-2,2-dimethylcyclobutan-1-ol is a structurally rigid, chiral scaffold increasingly utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] Its hydrochloride salt form offers improved stability and handling characteristics.[2] The presence of impurities, including stereoisomers, starting materials, or reaction byproducts, can significantly impact the efficacy, safety, and reproducibility of downstream applications. Therefore, achieving high chemical and optical purity is a critical, non-negotiable endpoint in its preparation.
This guide provides validated methods to address common purification challenges associated with this compound class.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of an effective purification strategy. The hydrochloride salt is a polar, crystalline solid, a fact that heavily influences solvent selection for both recrystallization and chromatography.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in polar solvents like water and methanol. | [2] |
| Structure | ||
| This compound | ||
| Stereochemistry | Exists as stereoisomers (e.g., cis/trans, enantiomers) | [2][3] |
Overall Purification Strategy
The purification of this compound typically begins with a bulk purification technique to remove major impurities, followed by a high-resolution method if isomeric purity is required.
Caption: General purification workflow for the target compound.
Primary Purification: Recrystallization
Recrystallization is the most effective method for the bulk purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities.[4] For a polar salt like this compound, polar protic solvents are the primary candidates.
The Principle of Causality: Solvent Selection
The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. This differential ensures maximum recovery of the pure crystalline product upon cooling. The impurities, ideally, should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).
Solvent Screening Table:
| Solvent | Rationale | Expected Outcome |
| Isopropanol (IPA) | Often provides a good solubility gradient for amino alcohol hydrochlorides.[5][6] | Excellent Candidate. High potential for forming well-defined crystals. |
| Ethanol (EtOH) | Similar to IPA, slightly more polar. | Good Candidate. May require a co-solvent to reduce cold solubility. |
| Methanol (MeOH) | High polarity may lead to high solubility even when cold. | Use with Caution. May result in lower yields. Best used as part of a co-solvent system. |
| IPA / Water | Adding water increases polarity to dissolve impurities, while IPA controls the crystallization. | Excellent for crude material with polar impurities. |
| Acetonitrile (ACN) | A polar aprotic solvent. | Possible Candidate. Can be effective for specific impurity profiles.[7] |
Detailed Protocol for Recrystallization from Isopropanol
This protocol assumes the primary impurities are soluble in the cold solvent.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of isopropanol and bring the mixture to a gentle boil with stirring. Continue to add isopropanol portion-wise until the solid is just fully dissolved.
-
Causality: Using the minimum amount of near-boiling solvent is crucial to create a supersaturated solution upon cooling, which is necessary for crystallization to occur and to maximize yield.[4]
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Causality: Activated charcoal has a high surface area that adsorbs colored impurities.[4]
-
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper.
-
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are typically purer as they exclude impurities from their lattice structure. Rapid cooling can trap impurities.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold isopropanol.
-
Causality: The wash removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the re-dissolution of the desired product.
-
-
Drying: Dry the crystals under vacuum to a constant weight to remove all traces of the solvent.
Secondary Purification: Chromatography
When recrystallization fails to remove impurities with similar solubility profiles or when separation of stereoisomers is required, chromatographic techniques are employed.[3]
Caption: Decision tree for chromatographic method selection.
Flash Chromatography for Diastereomer Separation
Directly chromatographing the hydrochloride salt on silica gel can be problematic due to strong interactions. A more reliable strategy involves converting the salt to the free base, purifying via normal-phase chromatography, and then converting it back to the hydrochloride salt.
Protocol:
-
Conversion to Free Base: Dissolve the hydrochloride salt in water and cool in an ice bath. Slowly add a base (e.g., 1M NaOH solution) until the pH is >10. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with the initial mobile phase.
-
Mobile Phase Selection: A typical mobile phase for an amino alcohol is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). A small amount of triethylamine (e.g., 0.5%) is often added to the mobile phase to prevent the amine from "tailing" on the acidic silica gel.
-
Sample Loading and Elution: Dissolve the crude free base in a minimum amount of the mobile phase and load it onto the column. Begin elution and collect fractions, monitoring the separation by Thin Layer Chromatography (TLC).
-
Fraction Analysis: Combine the fractions containing the pure desired diastereomer and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or diethyl ether.[8] Slowly add a stoichiometric amount of HCl (as a solution in the chosen solvent) with stirring. The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Chiral HPLC for Enantiomer Resolution
The separation of enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based columns are widely effective for this class of compounds.[3]
General Protocol:
-
System Preparation: Install a suitable polysaccharide-based chiral column (e.g., Chiralpak® series). Prepare the mobile phase, which is typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol.[3] Degas the mobile phase thoroughly.
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector (e.g., UV or RI).
-
Sample Preparation: Dissolve the racemic compound (as the free base or, if soluble, the HCl salt) in the mobile phase at a known concentration (e.g., 1-5 mg/mL).
-
Analysis and Method Development: Inject a small amount to develop the analytical method, optimizing the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Preparative Separation: Once the method is optimized, perform repeated injections on a larger-scale preparative chiral column to collect fractions corresponding to each enantiomer.
-
Post-Processing: Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure. If the separation was performed on the free base, convert the isolated enantiomer to its hydrochloride salt as described in section 5.1.
Purity Assessment and Final Characterization
The purity of the final product must be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Result for a Pure Sample |
| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities. | Signals consistent with the proposed structure. Absence of impurity peaks. |
| LC-MS | Mass verification and purity assessment. | A single major peak with the correct mass-to-charge ratio (m/z) for the parent ion. |
| HPLC (Reversed-Phase) | Quantifies chemical purity. | A single major peak, typically >99.0% by area. |
| Chiral HPLC | Quantifies enantiomeric excess (e.e.). | A single peak for one enantiomer, indicating >99% e.e. |
| Melting Point | A physical indicator of purity. | A sharp, well-defined melting range. |
References
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- Vulcanchem. (n.d.). trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride.
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Aminoalcohol resolution method.
- Google Patents. (n.d.). Preparation method for optically pure aminoalcohol hydrochloride.
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American Chemical Society. (2013). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Chemsrc. (2025). This compound. Retrieved from [Link]
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The Strategic Integration of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride in Contemporary Enzyme Inhibitor Design
Abstract
The quest for novel enzyme inhibitors with enhanced specificity, metabolic stability, and therapeutic efficacy is a cornerstone of modern drug discovery. Small, rigid scaffolds are invaluable tools in this endeavor, offering a means to precisely orient pharmacophoric elements within an enzyme's active site. This guide delineates the strategic application of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a versatile and synthetically accessible building block, in the rational design of next-generation enzyme inhibitors. We will explore the inherent advantages conferred by the cyclobutane moiety, propose its application in targeting key enzyme classes through illustrative, analogous examples, and provide detailed protocols for the synthesis of derivatives and their subsequent bio-evaluation.
Introduction: The Rationale for Employing the 2,2-dimethylcyclobutane Scaffold
The this compound scaffold presents a unique constellation of chemical and structural features that are highly advantageous for the design of enzyme inhibitors.
-
Conformational Rigidity and Pre-organization: Unlike flexible aliphatic chains, the cyclobutane ring has a puckered structure that restricts the conformational freedom of the appended functional groups (amino and hydroxyl).[1] This rigidity helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the enzyme's active site and potentially leading to higher binding affinity.
-
Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation.[1] This enhanced metabolic stability can lead to improved pharmacokinetic profiles, such as a longer in vivo half-life.
-
Three-Dimensional Diversity: The stereochemistry of the amino and hydroxyl groups on the cyclobutane ring can be controlled during synthesis, allowing for the exploration of three-dimensional space within the enzyme's binding pocket. This is crucial for achieving high selectivity for the target enzyme over other related enzymes.
-
Synthetic Tractability: The title compound is a readily available starting material, and the amino and hydroxyl groups provide convenient handles for further chemical derivatization, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
Application in Targeting Specific Enzyme Classes: Analogous Case Studies
While direct literature on the application of this compound in enzyme inhibition is emerging, the utility of the aminocyclobutane scaffold is well-established. We can infer its potential by examining structurally related inhibitors.
Targeting Proteases: Mimicking Peptide Backbones
Many proteases recognize and cleave specific peptide sequences. The rigid cyclobutane scaffold can be used to mimic the turn structures of a peptide backbone, presenting side-chain mimics in a precise orientation.
-
Conceptual Application: The amino and hydroxyl groups of 3-amino-2,2-dimethylcyclobutan-1-ol can be functionalized to mimic the side chains of amino acids that are critical for recognition by a target protease. For example, the amino group could be acylated with a moiety that mimics the P1 residue of a substrate, while the hydroxyl group could be modified to interact with the S2 or S3 pockets of the enzyme.
Kinase Inhibitors: Scaffolding for Hinge-Binding and Allosteric Moieties
Protein kinases are a major class of drug targets, particularly in oncology. Kinase inhibitors often feature a core scaffold that forms hydrogen bonds with the "hinge" region of the ATP-binding site.
-
Conceptual Application: The aminocyclobutanol core can serve as a central scaffold to position a hinge-binding motif (e.g., an aminopyrimidine) and a second vector directed towards other regions of the ATP-binding site or even allosteric pockets. The gem-dimethyl group can provide a favorable interaction with hydrophobic pockets often present in kinase active sites.
Protocols for Inhibitor Development
The following sections provide detailed protocols for the synthesis of derivatives of 3-amino-2,2-dimethylcyclobutan-1-ol and their evaluation as enzyme inhibitors.
Synthesis of a Focused Library of N-acylated Derivatives
This protocol describes a general method for the N-acylation of 3-amino-2,2-dimethylcyclobutan-1-ol to generate a library of amides for initial screening.
Protocol 1: N-Acylation of 3-amino-2,2-dimethylcyclobutan-1-ol
-
Dissolution: Dissolve this compound (1.0 eq) and a suitable non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like HATU) (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.
Diagram 1: General Synthetic Workflow for N-Acylation
Caption: Workflow for the synthesis of N-acylated derivatives.
General Protocol for Enzyme Inhibition Assays
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme. Specific conditions (e.g., buffer composition, substrate concentration, enzyme concentration) will need to be optimized for each specific enzyme.
Protocol 2: In Vitro Enzyme Inhibition Assay
-
Reagent Preparation: Prepare all reagents, including assay buffer, enzyme stock solution, substrate stock solution, and inhibitor stock solutions (typically in DMSO).
-
Assay Plate Preparation: In a 96-well or 384-well plate, add the assay buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add the enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Monitor the reaction progress by measuring the formation of product or the depletion of substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition versus the inhibitor concentration. Fit the data to a suitable dose-response model to determine the IC50 value.
Diagram 2: Enzyme Inhibition Assay Workflow
Caption: Workflow for a typical enzyme inhibition assay.
Kinetic Analysis to Determine the Mechanism of Inhibition
Once an active inhibitor is identified, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).
Protocol 3: Enzyme Kinetic Analysis
-
Assay Setup: Set up the enzyme inhibition assay as described in Protocol 2.
-
Varying Substrate and Inhibitor Concentrations: Perform a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.
-
Measure Initial Rates: Determine the initial reaction rates for each condition.
-
Data Plotting: Plot the data using methods such as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.
-
Model Fitting: Use non-linear regression analysis to fit the data to the equations for competitive, non-competitive, uncompetitive, and mixed-inhibition models to determine the inhibition constants (Ki and αKi).
Table 1: Representative Data for Kinetic Analysis
| [Substrate] (µM) | Initial Rate (No Inhibitor) | Initial Rate (+ Inhibitor X) |
| 1 | 0.10 | 0.05 |
| 2 | 0.18 | 0.09 |
| 5 | 0.33 | 0.18 |
| 10 | 0.50 | 0.29 |
| 20 | 0.67 | 0.40 |
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the initial screening and kinetic analysis will guide the SAR studies. The goal is to systematically modify the structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties.
Key SAR Questions to Address:
-
What is the optimal substituent on the amino group?
-
Is the hydroxyl group necessary for activity, or can it be modified or removed?
-
What is the effect of the stereochemistry of the amino and hydroxyl groups on activity?
-
How do changes in the cyclobutane ring substitution affect potency and selectivity?
Answering these questions through iterative cycles of design, synthesis, and testing will facilitate the optimization of the initial hits into lead compounds with therapeutic potential.
Conclusion
This compound is a promising and versatile building block for the design of novel enzyme inhibitors. Its rigid and metabolically stable core, combined with synthetically tractable functional groups, provides a solid foundation for the development of potent and selective inhibitors against a range of enzyme targets. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to explore the potential of this valuable scaffold in their drug discovery programs.
References
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Armoush, N., Syal, P., & Becker, D. P. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(11), 1679-1687. Available at: [Link][2][3]
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de la Fuente, J. A., & Martin-Lomas, M. (2003). Medicinal chemistry of aminocyclitols. Current Topics in Medicinal Chemistry, 3(5), 539-557. Available at: [Link][4]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link][5]
-
Ghavami, R., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available at: [Link][6]
-
Khan, I., et al. (2024). The Crystallography of Enzymes: A Retrospective and Beyond. International Journal of Molecular Sciences, 25(3), 1599. Available at: [Link][7]
-
Oliveira, C. F., & Sampaio, T. R. (2002). Kinetic analysis of inhibitor actions on enzymes. Ciência e Agrotecnologia, 26(4), 829-840. Available at: [Link][8]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link][9]
-
Taha, M., et al. (2016). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research, 2(2), 1-22. Available at: [Link][10]
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van der Pijl, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1733-1746. Available at: [Link][1]
-
Wadsworth, H. L., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link][11][12][13][14]
-
Zothantluanga, J. H., & Panda, G. (2021). Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-N,2-dimethyl-cyclopenta[d]pyrimidine as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 33, 115986. Available at: [Link][15]
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- 4. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
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- 7. mdpi.com [mdpi.com]
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- 11. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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The Strategic Application of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride in Novel Ligand Design
Introduction: Embracing Three-Dimensionality in Drug Discovery
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is a paramount objective. The strategic incorporation of rigid, three-dimensional scaffolds has emerged as a powerful approach to navigate chemical space beyond the confines of traditional flat, aromatic structures. Among these, the 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride scaffold presents a compelling platform for the development of innovative ligands. Its inherent conformational rigidity, conferred by the cyclobutane ring, coupled with the versatile synthetic handles of the amino and hydroxyl groups, offers a unique opportunity to craft molecules with enhanced target affinity, selectivity, and favorable pharmacokinetic properties. This guide provides a comprehensive overview of the application of this scaffold, complete with detailed protocols and insights into its strategic deployment in medicinal chemistry campaigns.
The puckered nature of the cyclobutane ring system in 3-amino-2,2-dimethylcyclobutan-1-ol provides a distinct spatial arrangement of its functional groups, a feature that can be exploited to achieve precise interactions within the binding pockets of biological targets.[1] This constrained conformation reduces the entropic penalty upon binding, potentially leading to higher affinity ligands compared to more flexible acyclic analogues. Furthermore, the gem-dimethyl substitution on the cyclobutane core can influence the molecule's metabolic stability and lipophilicity, key parameters in the optimization of drug candidates.
This document will serve as a detailed guide for researchers, scientists, and drug development professionals, outlining the synthesis, derivatization, and application of the this compound scaffold in the generation of novel ligands.
Physicochemical Properties and Strategic Advantages
The utility of the this compound scaffold is rooted in its distinct physicochemical characteristics. A summary of these properties is presented below:
| Property | Value/Description | Reference |
| Molecular Formula | C6H14ClNO | N/A |
| Molecular Weight | 151.63 g/mol | N/A |
| Stereochemistry | The scaffold can exist as multiple stereoisomers, offering opportunities for stereospecific ligand design. | N/A |
| Conformational Rigidity | The cyclobutane ring restricts rotational freedom, presenting functional groups in well-defined spatial orientations. | [1] |
| Synthetic Tractability | The primary amine and hydroxyl group serve as versatile points for chemical modification. | N/A |
| Metabolic Stability | The gem-dimethyl group can shield adjacent positions from metabolic enzymes, potentially improving in vivo half-life. | N/A |
| Three-Dimensionality | The non-planar structure allows for the exploration of three-dimensional binding pockets in biological targets. | [1] |
The strategic incorporation of this scaffold can address several key challenges in drug discovery:
-
Improving Selectivity: The well-defined orientation of substituents can enable more precise interactions with a target receptor or enzyme, leading to improved selectivity over off-targets.
-
Enhancing Potency: By pre-organizing the pharmacophoric elements in a bioactive conformation, the entropic cost of binding is reduced, which can translate to increased potency.
-
Optimizing ADME Properties: The saturated, non-aromatic nature of the scaffold can lead to improved solubility and metabolic stability compared to flat, aromatic systems.
Synthetic Protocols for Scaffold Derivatization
The primary amino group and the hydroxyl group of this compound are the key handles for synthetic elaboration. Below are detailed protocols for common derivatization strategies.
Protocol 1: N-Acylation of the Amino Group
This protocol describes the general procedure for acylating the primary amine, a common first step in building more complex ligands.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the scaffold.
Step-by-Step Methodology:
-
Scaffold Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (2.0-2.5 eq), to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture at room temperature for 10-15 minutes. The use of a non-nucleophilic base is crucial to prevent side reactions with the acylating agent.
-
Acylating Agent Addition:
-
Using an Acyl Chloride: Slowly add the desired acyl chloride (R-COCl) (1.1 eq) to the reaction mixture at 0 °C. The low temperature helps to control the exothermicity of the reaction.
-
Using a Carboxylic Acid: If starting with a carboxylic acid (R-COOH) (1.1 eq), pre-activate it with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like hydroxybenzotriazole (HOBt) before adding it to the reaction mixture.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.
Protocol 2: O-Alkylation/Arylation of the Hydroxyl Group
This protocol outlines the modification of the hydroxyl group, which can be used to introduce further diversity and modulate physicochemical properties.
Workflow for O-Alkylation/Arylation
Caption: General workflow for O-alkylation/arylation.
Step-by-Step Methodology:
-
N-Protection: It is often necessary to first protect the amino group to prevent its reaction with the electrophile. A standard protecting group such as tert-butoxycarbonyl (Boc) can be installed using di-tert-butyl dicarbonate (Boc)2O.
-
Deprotonation: Dissolve the N-protected scaffold (1.0 eq) in an anhydrous aprotic solvent like THF or dimethylformamide (DMF). Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise. The use of an anhydrous solvent and a strong base is critical for the efficient formation of the alkoxide.
-
Electrophile Addition: After stirring for 30-60 minutes at 0 °C, add the alkyl or aryl halide (R-X) (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Workup and Deprotection: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent. The protecting group can then be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the O-substituted product.
-
Purification: Purify the final product by column chromatography or recrystallization.
Application in Ligand Development: A Case Study in BACE1 Inhibition
The development of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key therapeutic strategy for Alzheimer's disease.[2][3] The unique structural features of the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold make it an attractive starting point for the design of potent and selective BACE1 inhibitors. The rigid cyclobutane core can effectively position key pharmacophoric groups to interact with the catalytic aspartate dyad and the flap region of the BACE1 active site.
A hypothetical structure-activity relationship (SAR) study based on the derivatization of the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold is presented below. This illustrates how systematic modification of the scaffold can lead to the identification of potent inhibitors.
Hypothetical SAR Data for BACE1 Inhibitors
| Compound | R1 (at Amino Group) | R2 (at Hydroxyl Group) | BACE1 IC50 (nM) |
| 1 | H | H | >10,000 |
| 2a | Acetyl | H | 2,500 |
| 2b | Benzoyl | H | 850 |
| 2c | 4-Fluorobenzoyl | H | 320 |
| 3a | 4-Fluorobenzoyl | Methyl | 450 |
| 3b | 4-Fluorobenzoyl | Benzyl | 150 |
| 3c | 4-Fluorobenzoyl | 3,5-Difluorobenzyl | 25 |
Logical Progression of Ligand Optimization
Caption: From scaffold to potent BACE1 inhibitor.
Interpretation of SAR:
-
Initial Hit: The unmodified scaffold (Compound 1 ) shows no significant activity, highlighting the necessity of introducing interacting moieties.
-
N-Acylation: Acylation of the amino group (Compounds 2a-c ) leads to a significant increase in potency. The introduction of an aromatic ring (benzoyl) is beneficial, and further substitution with an electron-withdrawing fluorine atom enhances activity, suggesting a potential interaction with a specific sub-pocket of the enzyme.
-
O-Alkylation/Arylation: Modification of the hydroxyl group (Compounds 3a-c ) provides an avenue for further optimization. While a small methyl group is detrimental to activity, a larger benzyl group improves potency. The introduction of a 3,5-difluorobenzyl group results in the most potent compound (3c ), indicating that this region of the active site can accommodate and favorably interact with substituted aromatic rings.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block in the design of novel ligands. Its inherent rigidity and the presence of readily modifiable functional groups provide a robust platform for exploring chemical space in a three-dimensional manner. The presented protocols offer a starting point for the synthetic elaboration of this scaffold, and the case study in BACE1 inhibition demonstrates its potential for generating potent and selective modulators of challenging biological targets. Future applications of this scaffold are anticipated in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, where the principles of rational, structure-based drug design can be effectively applied to leverage its unique structural and physicochemical properties.
References
Sources
- 1. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride
Welcome to the technical support guide for the synthesis of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable cyclobutane intermediate. The following question-and-answer guide provides in-depth, field-proven insights and troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is low, starting from the synthesis of the 2,2-dimethylcyclobutanone precursor. What are the common pitfalls?
The synthesis of the key intermediate, 2,2-dimethylcyclobutanone, is a critical first step where yield can be compromised. Historically, methods included the reaction of dimethylketene with ethylene under high pressure (200 atm), which is not feasible for many labs.[1]
Troubleshooting & Optimization:
-
Alternative Starting Materials: A more convenient and common laboratory-scale synthesis involves the ring expansion of cyclopropyl derivatives or other cyclization strategies.[2][3] One established method is the acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, followed by oxidation.[3]
-
Oxidation of Cyclobutanol: The oxidation of the intermediate 2,2-dimethylcyclobutanol to the ketone is a frequent source of yield loss.
-
Choice of Oxidant: Harsh oxidants can lead to ring-opening or other side reactions due to the inherent strain in the four-membered ring.[4] Milder, more controlled oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation are often preferred over chromium-based reagents.[5]
-
Reaction Conditions: Ensure anhydrous conditions and controlled temperatures, especially for Swern-type oxidations, to prevent side reactions.
-
Question 2: I'm performing a reductive amination on 2,2-dimethylcyclobutanone, but I'm observing low conversion to the desired amino alcohol. How can I drive the reaction to completion?
Reductive amination is a powerful method for amine synthesis, but it's a tandem reaction that requires balancing two distinct steps in one pot: the formation of an imine intermediate and its subsequent reduction.[6][7] Poor conversion often stems from an imbalance in these steps.
Causality & Solution Workflow:
-
Inefficient Imine Formation: The initial nucleophilic attack of the amine source (e.g., ammonia, ammonium chloride) on the ketone carbonyl is reversible and pH-sensitive.
-
pH Control: The reaction should be run in a weakly acidic medium (pH ~5-7). If the pH is too low (strongly acidic), the amine nucleophile will be fully protonated and non-nucleophilic. If the pH is too high (basic), the carbonyl group won't be sufficiently activated for nucleophilic attack, and the necessary acid catalysis for dehydration to the imine will be absent. Using a buffer or an ammonium salt like ammonium acetate can help maintain the optimal pH range.
-
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the ketone. If the ketone is reduced to the corresponding diol before the imine can form, the yield of the desired product will plummet.
-
Selectivity is Key: Standard, highly reactive borohydrides like sodium borohydride (NaBH₄) can readily reduce both ketones and imines and are often a poor choice for one-pot reductive aminations.[8]
-
Optimized Reagents: Use a hydride reagent that is more selective for the protonated imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this reason.[6][8][9] They are less reactive towards the ketone at the optimal pH for imine formation.[8]
-
Experimental Workflow: Reductive Amination
Caption: General workflow for the one-pot reductive amination process.
Question 3: My main byproduct is 2,2-dimethylcyclobutane-1,3-diol. What is causing this and how can it be prevented?
The formation of the diol is a classic sign of a poorly optimized reductive amination.
Mechanistic Explanation:
This byproduct occurs when the reducing agent attacks the starting ketone before it has a chance to react with the amine to form the imine. This competitive side reaction is most common when using a non-selective or overly reactive reducing agent.
Troubleshooting Guide:
Caption: Decision tree for troubleshooting diol byproduct formation.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Chemical Formula | Pros | Cons | Optimal Conditions |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Low selectivity; readily reduces aldehydes/ketones, leading to high diol byproduct formation.[8] | Not recommended for one-pot synthesis. |
| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over ketones at pH 6-7.[6] | Highly toxic (cyanide source), requires careful handling and waste disposal. | Methanol or Ethanol, pH 6-7 (catalytic acid). |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | (Recommended) Excellent selectivity, non-toxic, mild, and effective for a wide range of substrates.[9] | More expensive than NaBH₄, moisture-sensitive. | Aprotic solvents (DCE, THF), often with acetic acid catalyst.[9] |
Question 4: The stereochemistry of my final product is a mixture of cis and trans isomers. How can I improve the diastereoselectivity to favor the trans product?
Achieving high diastereoselectivity is crucial. The trans configuration is often the desired isomer for this class of compounds.[10][11] The stereochemical outcome is determined during the reduction of the C=N bond of the imine intermediate.
Controlling Stereochemistry:
-
Steric Hindrance: The hydride attack on the imine will preferentially occur from the less sterically hindered face. In the case of the 2,2-dimethylcyclobutane ring, the gem-dimethyl group provides significant steric bulk. The reduction often favors the formation of the trans isomer, where the newly formed amino group is on the opposite side of the ring from the hydroxyl group, which is the thermodynamically more stable configuration.
-
Advanced Stereospecific Routes: If high stereochemical purity is paramount and cannot be achieved via reductive amination, alternative multi-step syntheses may be required. One such high-yield (>70%) route involves a Mitsunobu reaction to invert the stereocenter of a cis-alcohol precursor, followed by hydrolysis and deprotection to yield the pure trans-amino alcohol.[10][11] This method offers explicit stereochemical control but adds synthetic steps.
Question 5: What is the best practice for purifying the final product and forming the hydrochloride salt?
The free base, 3-amino-2,2-dimethylcyclobutan-1-ol, is a polar, often oily or low-melting solid that can be challenging to purify via crystallization. Converting it to the hydrochloride salt provides a stable, crystalline solid that is much easier to handle and purify.
Protocol for Purification and Salt Formation:
-
Work-up: After the reaction is complete, quench any remaining reducing agent carefully (e.g., with aqueous base). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer to remove inorganic salts and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the dried organic solution under reduced pressure to obtain the crude free-base amino alcohol.
-
Salt Formation (Recommended Method):
-
Dissolve the crude free base in a suitable solvent. Anhydrous isopropanol or a mixture of diethyl ether and methanol are common choices.
-
Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or HCl gas bubbled through isopropanol) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution. Monitor the precipitation and cool the mixture in an ice bath to maximize recovery.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, anhydrous solvent (e.g., diethyl ether, acetone) to remove any soluble impurities.
-
-
Recrystallization: If further purification is needed, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol/heptane.
References
-
Agosta, W. C., & Herron, D. K. (1968). Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry, 33(7), 2782-2784. [Link]
-
Agosta, W. C., & Herron, D. K. (1969). Convenient Synthesis of 2,2-Dimethylcyclobutanone. Journal of the American Chemical Society, 91(15), 4335-4335. [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
-
Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11139-11181. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. [Link]
-
PubChem. (n.d.). trans-3-Amino-2,2-dimethylcyclobutanol. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Organic Syntheses. (n.d.). Cyclobutanone. [Link]
- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
Baran Lab, Scripps Research. (n.d.). Cyclobutanes in Organic Synthesis. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
-
BTC. (2025). What reactions can cyclobutanol participate in?. [Link]
-
Pharmaacademias. (2024). Reactions of cyclopropane and Cyclobutane. [Link]
-
YouTube. (2018). Reductive Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. [Link]
-
MDPI. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Adamantane Chemistry: The Synthesis of 3-Amino-5,7-dimethyladamantan-1-ol Hydrochloride. [Link]
-
ChemRxiv. (n.d.). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vi- nylidene Insertion into Cyclopropanone Equivalents. [Link]
- Google Patents. (n.d.). Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
-
Beilstein Journals. (n.d.). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
PubChemLite. (n.d.). This compound (C6H13NO). [Link]
-
PubChem. (n.d.). 3-Amino-2,2-dimethylcyclobutanol. [Link]
- Google Patents. (n.d.). CN110577472A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol hydrochloride.
- Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
Sources
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- 5. What reactions can cyclobutanol participate in? - Blog [m.btcpharmtech.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 11. trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (1434142-03-6) for sale [vulcanchem.com]
- 12. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 13. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
Overcoming solubility issues with 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the handling and use of this compound. Our goal is to provide practical, scientifically-grounded solutions to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Overcoming Dissolution Challenges
This section addresses specific problems you may encounter when trying to bring this compound into solution.
Q1: My compound is not dissolving completely in water at my target concentration. What are the initial steps I should take?
A1: Incomplete dissolution in aqueous media is a common first hurdle. Before moving to more complex solutions, it is crucial to address the fundamentals of the dissolution process. The hydrochloride salt form of this molecule is designed to be water-soluble, but physical factors can impede this.[1][2]
Initial Troubleshooting Workflow:
-
Verify Material and Solvent Quality: Ensure you are using high-purity water (e.g., Milli-Q®, 18.2 MΩ·cm) and that the compound has been stored correctly in a dry environment to prevent clumping.
-
Apply Mechanical & Thermal Energy: Often, the rate of dissolution, rather than the ultimate solubility, is the issue.
-
Agitation: Vigorously vortex or stir the solution. This increases the interaction between solvent molecules and the solute's crystal lattice surface.[3]
-
Sonication: Use a bath sonicator for 5-10 minutes. The high-frequency sound waves create micro-cavitations that help break apart solute agglomerates, significantly increasing the available surface area for dissolution.[4]
-
Gentle Heating: Warm the solution to 30-40°C. This increases the kinetic energy of the system, which can help overcome the lattice energy of the crystal and improve solubility. Avoid aggressive heating, which could risk compound degradation.
-
Below is a decision-making workflow for these initial steps.
Caption: Initial workflow for aqueous dissolution issues.
Q2: I've tried the initial steps, but the compound remains insoluble or a precipitate forms upon standing. What is the underlying chemical issue?
A2: This strongly suggests a pH-related solubility problem. This compound is the salt of a weak base (the amino group) and a strong acid (HCl). Its solubility is therefore highly dependent on the pH of the solution.[5][6]
The Causality: The amine group on the cyclobutane ring has an estimated pKa of around 9.5.[1]
-
In Acidic to Neutral pH (pH < 8): The amine exists predominantly in its protonated, cationic form (R-NH₃⁺). This ammonium salt is ionic and thus highly polar, conferring excellent water solubility.
-
In Basic pH (pH > 9.5): The amine group is deprotonated to its free base form (R-NH₂). This neutral species is significantly less polar and, consequently, has much lower aqueous solubility.
If your water is slightly basic, or if you add other reagents that raise the pH, the compound can convert to its less soluble free base and precipitate out of solution.
Protocol for pH Adjustment:
-
Measure the pH of your suspension using a calibrated pH meter or pH strips.
-
If the pH is neutral or basic (>7), add 0.1 M HCl dropwise while stirring.
-
Monitor the solution for clarity. The solid should dissolve as the pH drops and the amine becomes fully protonated.
-
Caution: Avoid lowering the pH excessively (e.g., below pH 2). At very high concentrations of chloride ions, a "common ion effect" can potentially reduce the solubility of the hydrochloride salt.[5][7]
Caption: Equilibrium between soluble salt and insoluble free base.
Q3: I need to use this compound in an organic solvent (e.g., DCM, THF, Toluene), but it won't dissolve. How can I proceed?
A3: The ionic nature of the hydrochloride salt makes it incompatible with non-polar organic solvents. You have two primary strategies to overcome this polarity mismatch.
Strategy A: Employ a Co-solvent This is the simplest approach if your downstream application can tolerate a mixed solvent system. A small amount of a polar, miscible co-solvent can disrupt the crystal lattice and bridge the polarity gap.
| Co-solvent | Polarity Index | Notes |
| Methanol (MeOH) | 5.1 | Often effective. May need to be removed under vacuum if not desired in the final reaction mixture. |
| Ethanol (EtOH) | 4.3 | Similar to methanol, slightly less polar. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Excellent solubilizing power, but high boiling point can make it difficult to remove. |
Protocol: First, attempt to dissolve the compound in a minimal volume of the co-solvent (e.g., DMSO). Once dissolved, slowly add this solution to your primary organic solvent with vigorous stirring.
Strategy B: Convert to the Free Base If your experiment requires a pure, non-polar organic solution, you must first convert the salt to its more soluble free base form. This is achieved through a simple acid-base extraction.
Protocol for Free-Basing:
-
Dissolve the hydrochloride salt in a minimal amount of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).
-
Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the funnel. Swirl gently and vent frequently to release CO₂ gas. Continue adding base until effervescence ceases and the aqueous layer is basic (test with pH paper, target pH ~10-11).
-
Stopper the funnel and shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The less polar free base will be extracted into the organic layer.
-
Drain the organic layer. Repeat the extraction on the aqueous layer with fresh organic solvent 1-2 more times to maximize yield.
-
Combine the organic extracts and "dry" them by passing over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent. The resulting solution contains the free base, which can be used directly or concentrated under reduced pressure to yield the purified solid/oil.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: The fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride | [1] |
| Molecular Formula | C₆H₁₄ClNO | [1][8] |
| Molecular Weight | 151.63 g/mol | [1][8] |
| Appearance | Typically a white to off-white crystalline solid. | (General) |
| Known Solubility | Soluble in polar solvents like water and methanol. | [1] |
| Estimated pKa | ~9.5 (for the conjugate acid, R-NH₃⁺) | [1] |
Q2: I am preparing a stock solution for a cell-based assay. What is the recommended solvent and storage procedure?
A2: For biological applications, maintaining sterility and stability is paramount.
-
Recommended Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS). If using PBS, ensure the final pH is compatible with your assay and does not cause precipitation (ideally pH ≤ 7.4). Always perform a small-scale test to confirm solubility at your desired stock concentration before preparing a large batch.
-
Storage:
-
Prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the volume of solvent added to your culture media.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Store aliquots at -20°C or -80°C in tightly sealed vials. For short-term storage (1-2 weeks), 4°C may be acceptable if stability has been verified.
-
Q3: Can I use this compound in a reaction that involves a strong base like n-BuLi or LDA?
A3: No, not directly. The compound has two acidic protons: the hydroxyl (-OH) group and the ammonium (R-NH₃⁺) group. Strong bases will deprotonate these sites, consuming your reagent and altering the compound's structure. If your synthesis requires the cyclobutane scaffold in the presence of a strong base, you must first protect both the alcohol and the amine functional groups with suitable protecting groups (e.g., silyl ether for the alcohol, Boc or Cbz for the amine).
References
- trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride - 1434142-03-6 - Vulcanchem. Vertex AI Search.
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Vertex AI Search.
- 3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride | C8H18ClNO | CID 138987813. PubChem.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science.
- Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols - Benchchem. BenchChem.
- This compound. Chemsrc.com.
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- A Review on Solubility Enhancement Methods for Poorly W
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
Sources
- 1. trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (1434142-03-6) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpbr.in [ijpbr.in]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rjpdft.com [rjpdft.com]
- 8. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Technical Support Center: Synthesis of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this multi-step synthesis. The inherent strain of the cyclobutane ring and the bifunctional nature of the target molecule present unique challenges.[1] This document provides in-depth, mechanism-driven solutions to frequently encountered issues.
Core Synthesis Pathway Overview
The most common synthetic route commences with 2,2-dimethylcyclobutanone, proceeds through an oxime intermediate, which is then reduced to the target amino alcohol, and finally converted to its hydrochloride salt for stability and purification.
Frequently Asked Questions & Troubleshooting Guides
Part 1: The Reduction Step - Controlling Stereochemistry and Byproducts
The reduction of the ketoxime is the most critical step where the majority of side reactions occur. Success hinges on selecting the appropriate reducing agent and conditions to manage chemoselectivity and stereoselectivity.
Q1: My final product is a mixture of cis/trans stereoisomers. How can I improve the diastereoselectivity of the reduction?
A1: Senior Application Scientist's Insight: This is a classic problem of diastereocontrol in the reduction of a cyclic ketone. The stereochemical outcome is determined by the trajectory of the hydride delivery to the carbonyl group. The existing stereocenter (once the oxime is reduced to the amine) and the steric bulk of the gem-dimethyl group are the primary directing factors.
Root Cause Analysis:
-
Non-selective Reducing Agents: Small, highly reactive hydrides like LiAlH₄ may exhibit lower selectivity due to their high reactivity and small size, allowing attack from multiple trajectories.
-
Lack of Substrate Control: If the reduction of the ketone and oxime moieties is not concerted or sequential in a controlled manner, the directing influence of the newly formed amino group is lost.
Troubleshooting Protocol:
-
Choice of Reducing Agent: The choice of reagent is paramount. Catalytic hydrogenation often provides high stereoselectivity due to the catalyst surface directing the approach of hydrogen.
-
Catalytic Hydrogenation (H₂/Catalyst): This is often the preferred method. The substrate adsorbs onto the catalyst surface from its least hindered face, leading to syn-addition of hydrogen. Using catalysts like PtO₂ or specific Rhodium catalysts can significantly favor one diastereomer.
-
Hydride Reagents: If using hydrides, consider bulkier reagents that will be more sensitive to the steric environment. For instance, L-Selectride® may offer higher selectivity than NaBH₄. The reduction of β-amino ketones can be highly stereoselective depending on the N-protecting group and reducing agent, a principle that applies here.[2]
-
-
Directed Reduction: The amino group formed from the oxime reduction can direct the subsequent reduction of the ketone via chelation control, particularly with certain metal-containing hydrides.
-
Stepwise Reduction: Consider a two-step process. First, selectively reduce the oxime to the amine under conditions that do not touch the ketone. Then, in a second step, perform a directed reduction of the ketone, where the newly installed amino group can coordinate to the reducing agent and direct hydride delivery.
-
Data Summary: Impact of Reducing Agent on Stereoselectivity
| Reducing Agent | Typical Conditions | Expected Major Isomer | Common Side Products | Rationale |
| H₂ / PtO₂ (Adams' catalyst) | H₂ (50 psi), EtOH, rt | cis-amino alcohol | Ring-opened products (minor) | Substrate adsorbs on its least hindered face. |
| NaBH₄ | MeOH, 0 °C to rt | Mixture of isomers | Incomplete reduction | Small, less selective hydride. |
| LiAlH₄ | Anhydrous THF, 0 °C | Mixture of isomers | Over-reduction | Highly reactive, less selective. |
| Samarium(II) Iodide | THF, MeOH | syn or anti control possible | None | Chelation control can be exploited.[2] |
Q2: I'm observing a significant byproduct with a higher molecular weight, likely a secondary amine. What is causing this and how can I prevent it?
A2: Senior Application Scientist's Insight: The formation of a secondary amine is a well-documented side reaction during the reduction of ketoximes, especially under catalytic transfer hydrogenation conditions.[3]
Mechanism of Side Reaction: This side reaction occurs when the hydrogen donor (e.g., 2-propanol) is oxidized to a ketone (acetone). The primary amine product then undergoes a condensation reaction with this ketone byproduct to form an imine, which is subsequently reduced to a secondary amine.[3]
Troubleshooting Protocol:
-
Change the Hydrogen Source: If using transfer hydrogenation (e.g., Raney Nickel and 2-propanol), switch to a hydrogen source that does not generate a ketone byproduct.
-
Use H₂ Gas: Employing molecular hydrogen with a catalyst (Pd, Pt, Rh) is the most direct way to avoid this issue.
-
Use Formic Acid/Triethylamine: This is another effective transfer hydrogenation system that does not produce ketone byproducts.
-
-
Modify Reaction Conditions:
-
Add an Acid: Performing the reduction under slightly acidic conditions will protonate the primary amine product, rendering it non-nucleophilic and preventing its condensation with any carbonyl compounds.
-
Use Borohydride Reagents: Switching to a reagent like sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) circumvents this pathway entirely.[4]
-
Q3: My reaction is incomplete, and I'm isolating the intermediate hydroxylamine. What can I do?
A3: Senior Application Scientist's Insight: The reduction of an oxime to an amine proceeds via a hydroxylamine intermediate. Isolating this species indicates that the reduction has stalled. This is a common challenge as the N-O bond cleavage can be difficult, and oximes are often hard to reduce.[5]
Root Cause Analysis:
-
Insufficiently Powerful Reducing Agent: The chosen reagent may not have the required reduction potential to cleave the N-O bond of the hydroxylamine intermediate.
-
Catalyst Deactivation: In catalytic hydrogenations, the catalyst may be poisoned by starting materials, intermediates, or impurities.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion.
Troubleshooting Protocol:
-
Increase Reductive Power:
-
Switch to a stronger hydride reagent like LiAlH₄.
-
For catalytic hydrogenation, increase the hydrogen pressure or the catalyst loading.
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Gently heating the reaction can often drive it to completion.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and ensure it is allowed to run until the hydroxylamine intermediate is fully consumed.
-
-
Activate the Substrate:
-
The reduction of oximes is often accelerated under acidic conditions.[5] Adding a stoichiometric amount of a strong acid can facilitate the N-O bond cleavage.
-
Part 2: Purification and Final Salt Formation
Q4: I'm having trouble crystallizing the final hydrochloride salt. It's oiling out or remaining amorphous.
A4: Senior Application Scientist's Insight: Crystallization issues with amino alcohol hydrochlorides are common and usually stem from impurities or incorrect solvent systems. The free amine is often an oil, and successful salt formation and crystallization require high purity and the right conditions.
Root Cause Analysis:
-
Residual Impurities: Small amounts of side products, starting materials, or even residual solvent can act as crystal growth inhibitors.
-
Incorrect Stoichiometry of HCl: An excess of HCl can lead to the formation of hygroscopic dihydrochloride salts or simply suppress crystallization. Insufficient HCl will leave free amine in the mixture.
-
Inappropriate Solvent System: The chosen solvent system must be one in which the hydrochloride salt has low solubility, particularly upon cooling, while the impurities remain dissolved.
Troubleshooting Protocol:
-
Purify the Free Amine First: Before forming the salt, ensure the free amino alcohol is of the highest possible purity. Consider flash column chromatography on silica gel (often with a small amount of triethylamine or ammonia in the eluent to prevent streaking) or distillation if the compound is thermally stable.
-
Control HCl Addition:
-
Dissolve the purified free amine in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Add a stoichiometric amount (1.0 equivalent) of HCl. Using a solution of HCl in a solvent like isopropanol or dioxane is more controllable than bubbling HCl gas.[6]
-
Monitor the pH of the solution to avoid a large excess of acid.
-
-
Optimize the Crystallization Solvent:
-
Solvent/Anti-Solvent System: A common technique is to dissolve the salt in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar anti-solvent (like diethyl ether, MTBE, or heptane) until turbidity is observed. Then, allow the solution to slowly cool.
-
Screening: Experiment with different solvent systems. Good starting points for amino alcohol hydrochlorides include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/MTBE.
-
References
-
Agosta, W. C., & Herron, D. K. (1968). Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry, 33(7), 2782-2784. [Link]
-
Agosta, W. C., & Herron, D. K. (1969). Convenient Synthesis of 2,2-Dimethylcyclobutanone. Journal of the American Chemical Society, 91(15), 4253-4254. [Link]
-
Mas-Roselló, J., & Cramer, N. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10), e202103683. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective reduction of β-hydroxy ketones employing tetramethylammonium triacetoxyborohydride. Organic Syntheses, 68, 83. [Link]
-
University of Tennessee at Chattanooga. (n.d.). Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel and 2-propanol as hydrogen donor. UTC Scholar. [Link]
-
Wikipedia contributors. (2023, December 2). Oxime. Wikipedia. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
-
Kiefl, C., & Gellman, S. H. (1994). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Syntheses, 71, 204. [Link]
-
ResearchGate. (n.d.). Reduction of ketoximes to amines with NaBH4/Nano Cu/Charcoal. [Link]
- Google Patents. (n.d.). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.utc.edu [scholar.utc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Parameters for 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and optimization of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic building block. The inherent ring strain and stereochemical complexity of substituted cyclobutanes present unique challenges.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and achieve optimal reaction outcomes.
Section 1: Synthetic Strategy & Core Challenges
The synthesis of this compound typically proceeds via the reduction of a corresponding 3-amino-2,2-dimethylcyclobutan-1-one precursor. This key intermediate is often synthesized through methods like [2+2] cycloadditions or ring contractions.[3][4] The primary challenges in this synthesis are twofold:
-
Managing Ring Strain: The cyclobutane ring is inherently strained, making its formation difficult and the resulting molecule susceptible to ring-opening side reactions under harsh conditions.[1][2][5]
-
Controlling Stereochemistry: The reduction of the ketone precursor creates two stereocenters, leading to the potential formation of four stereoisomers. Controlling the relative (cis/trans) and absolute stereochemistry is critical for its application in pharmaceuticals.
General Synthetic Workflow
The following diagram outlines a common synthetic pathway. Optimization efforts are typically focused on the crucial reduction step and the final salt formation/purification.
Sources
- 1. baranlab.org [baranlab.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of Cyclobutanes via Ring Contraction - ChemistryViews [chemistryviews.org]
- 4. Cyclobutane synthesis [organic-chemistry.org]
- 5. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Troubleshooting Guide for Experiments Involving 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
Welcome to the technical support center for 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Synthesis and Reaction Monitoring
Question 1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the inherent strain of the cyclobutane ring and the reactivity of the functional groups.[1][2]
-
Ring Strain and Stability: Cyclobutane rings possess significant ring strain, making their formation challenging and the ring susceptible to opening under certain conditions.[1][3] It is crucial to maintain precise control over reaction temperature and to select reagents that favor the desired cyclization pathway over side reactions.
-
Protecting Group Strategy: The presence of both an amino and a hydroxyl group can lead to side reactions. Employing a protecting group strategy for the amine, such as using a Boc (tert-butoxycarbonyl) group, can prevent unwanted reactions and improve the overall yield.[4]
-
Stereochemical Control: The desired stereoisomer (e.g., trans) is often obtained through specific synthetic routes, such as a Mitsunobu reaction for stereochemical inversion, followed by hydrolysis and deprotection.[5][6] Inefficient stereochemical control can lead to a mixture of isomers, complicating purification and reducing the yield of the target compound.
-
Reaction Monitoring: Close monitoring of the reaction progress is essential. Techniques like ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals, typically in the 1.9-2.5 ppm range for cyclobutane protons.[7] GC-MS is also a valuable tool for monitoring the reaction.[7]
Question 2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?
Answer: The formation of side products is a common issue. Here’s a systematic approach to address this:
-
Characterization of Byproducts: Isolate the major side products using chromatography and characterize them using spectroscopic methods (NMR, MS, IR). This will provide insights into the undesired reaction pathways.
-
Common Side Reactions:
-
Ring-opening: The strained cyclobutane ring can open under acidic or basic conditions, or at elevated temperatures.[2]
-
Over-alkylation/acylation: The amino group can react with electrophiles. If the amine is intended to be a nucleophile in a subsequent step, ensure complete conversion in the current step to avoid it carrying over and reacting undesirably.
-
Elimination Reactions: The hydroxyl group can undergo elimination, especially under acidic conditions and heat.
-
Workflow for Side Product Identification and Minimization:
Caption: Decision workflow for troubleshooting side products.
Section 2: Purification Challenges
Question 3: I'm having difficulty purifying this compound by column chromatography. The compound is streaking on the silica gel column. What should I do?
Answer: The high polarity of amino alcohols often leads to strong interactions with silica gel, causing streaking and poor separation.[4] Here are several strategies to overcome this:
-
Solvent System Modification:
-
Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. This will deactivate the acidic sites on the silica gel and reduce tailing. A common mobile phase is a mixture of dichloromethane/methanol with 0.5-1% triethylamine.
-
Consider using a reverse-phase chromatography setup if the compound remains intractable on normal phase silica.[4]
-
-
Protecting Group Strategy: As mentioned for synthesis, protecting the highly polar amino group with a less polar group like Boc can significantly reduce polarity, making purification by standard silica gel chromatography more feasible.[4]
-
Salt Formation and Recrystallization: Converting the free base to its hydrochloride salt can be an effective purification step.[8] The salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.[9][10]
Table 1: Recommended Starting Solvent Systems for Chromatography
| Chromatography Type | Stationary Phase | Recommended Eluent System | Modifier |
| Normal Phase | Silica Gel | Dichloromethane/Methanol (9:1 to 8:2) | 0.5-1% Triethylamine |
| Reverse Phase | C18 | Water/Acetonitrile with 0.1% TFA | 0.1% Trifluoroacetic Acid |
Question 4: My compound is highly soluble in polar solvents, making extraction difficult. How can I improve the extraction efficiency?
Answer: The high water solubility of polar amino alcohols complicates their extraction from aqueous solutions with organic solvents.[4] Here are some techniques to improve extraction:
-
Salting Out: Add a saturated solution of a salt like sodium chloride or potassium carbonate to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.
-
pH Adjustment: To extract the free base, the aqueous layer should be made basic (pH > 10) with a base like sodium hydroxide to deprotonate the ammonium salt. Conversely, to extract into an aqueous layer from an organic solvent, the aqueous layer should be made acidic.
-
Continuous Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be very effective.
-
Alternative Workup: In some cases, it may be easier to remove the water under reduced pressure (if the compound is not volatile) and then triturate or recrystallize the resulting solid.
Section 3: Handling and Storage
Question 5: What are the best practices for handling and storing this compound?
Answer: Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling:
-
This compound is a skin and eye irritant and may cause respiratory irritation.[11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]
-
Avoid generating dust when handling the solid.[13]
-
-
Storage:
-
Store the compound in a tightly sealed container in a cool, dry place.[13][14] Some related compounds require storage at 2-8°C to prevent degradation.[15]
-
As a hydrochloride salt, it is important to protect it from moisture to prevent hydrolysis and clumping. Storage in a desiccator is recommended.
-
Keep it away from strong bases and oxidizing agents.[14]
-
Safety and Handling Workflow:
Caption: Key handling and storage considerations.
Section 4: Analytical Characterization
Question 6: I am having trouble interpreting the ¹H NMR spectrum of my compound. What are the expected chemical shifts for this compound?
-
Cyclobutane Ring Protons: These protons typically appear in the aliphatic region, between 1.5 and 3.5 ppm. The exact chemical shifts and coupling patterns will depend on the stereochemistry (cis or trans).
-
Methyl Protons: The two methyl groups at the C2 position are diastereotopic and may appear as two distinct singlets, likely in the range of 0.9-1.3 ppm.
-
CH-OH and CH-NH3+ Protons: The protons on the carbons bearing the hydroxyl and amino groups will be shifted downfield, typically in the range of 3.0-4.5 ppm.
-
OH and NH3+ Protons: These protons are exchangeable and may appear as broad singlets. Their chemical shifts are highly dependent on the solvent and concentration. In the hydrochloride salt, the amine will be protonated to an ammonium group.
For unambiguous peak assignment, 2D NMR techniques such as COSY and HSQC are recommended. You can also find spectral data for similar compounds on platforms like ChemicalBook and PubChem to aid in your interpretation.[16][17][18]
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Amino Alcohols.
- Reddy, K. L., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry.
- Vulcanchem. (n.d.). trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride.
- Chemsrc. (n.d.). This compound.
- Benchchem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride.
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
- Google Patents. (n.d.). JP2000026381A - Isolation of aminoalcohol.
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Standard Operating Procedure. (n.d.). Hydrochloric Acid.
- PubChem. (n.d.). 3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride.
- PubChem. (n.d.). 3-Amino-2,3-dimethylbutan-2-ol hydrochloride.
- Benchchem. (n.d.). Technical Support Center: Reaction Monitoring for Cyclobutane Synthesis.
- Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Benchchem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride.
- ChemicalBook. (n.d.). 3-amino-1,3-dimethyl-cyclobutanol hydrochloride(2802569-30-6) 1H NMR spectrum.
- PubChem. (n.d.). 3-Amino-3-methylcyclobutan-1-ol.
- Reddit. (2018). Ways of crashing out amines.
- de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
- Lee-Ruff, E., & Mladenova, G. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.
- ChemicalBook. (n.d.). 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR spectrum.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (1434142-03-6) for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 10. reddit.com [reddit.com]
- 11. 3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride | C8H18ClNO | CID 138987813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Amino-2,3-dimethylbutan-2-ol hydrochloride | C6H16ClNO | CID 71741848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. benchchem.com [benchchem.com]
- 16. 3-amino-1,3-dimethyl-cyclobutanol hydrochloride(2802569-30-6) 1H NMR spectrum [chemicalbook.com]
- 17. 3-AMino-cyclobutanecarboxylic acid hydrochloride(1201190-01-3) 1H NMR spectrum [chemicalbook.com]
- 18. 3-Amino-3-methylcyclobutan-1-ol | C5H11NO | CID 72207871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride Isomers
Introduction:
Welcome to the technical support center for the purification of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride isomers. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and may encounter challenges in isolating the desired stereoisomers in high purity. The unique sterically hindered cyclobutane ring, coupled with the presence of two stereocenters, gives rise to a mixture of four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). This guide provides in-depth troubleshooting protocols and answers to frequently asked questions to help you navigate the complexities of their separation and purification.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the purification of this compound isomers.
Section 1: Diastereomer Separation (Cis/Trans Isomers)
The first major hurdle in the purification of 3-amino-2,2-dimethylcyclobutan-1-ol is the separation of the cis and trans diastereomers. Their similar physical properties can make separation challenging.
Problem 1.1: Poor or no separation of cis and trans isomers by column chromatography.
Cause: The polarity difference between the cis and trans isomers of 3-amino-2,2-dimethylcyclobutan-1-ol is often small, leading to co-elution on standard silica gel chromatography.
Solution:
-
Step 1: Derivative Formation: Convert the free amino alcohol to a less polar derivative, such as a Boc-protected amine or an ester of the hydroxyl group. This can accentuate the difference in the spatial arrangement of the functional groups, leading to better separation.
-
Step 2: Solvent System Optimization: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient or isocratic elution with a finely tuned solvent ratio is often necessary. A third solvent, such as methanol or isopropanol, can be added in small percentages to modify the selectivity of the separation.
-
Step 3: Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alternative stationary phases such as alumina (basic or neutral) or a diol-bonded phase. These can offer different selectivities based on interactions with the amino and hydroxyl groups.
Experimental Protocol: Optimized Column Chromatography of Boc-Protected Isomers
-
Protection: React the crude mixture of 3-amino-2,2-dimethylcyclobutan-1-ol with Di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
-
Column Preparation: Pack a glass column with high-quality silica gel (60 Å, 230-400 mesh). The column diameter and length should be chosen based on the amount of material to be separated (a rule of thumb is a 1:100 ratio of sample to silica gel by weight).
-
Elution: Start with a mobile phase of 95:5 Hexane:Ethyl Acetate. Gradually increase the proportion of ethyl acetate in 1-2% increments. Collect small fractions and analyze them by thin-layer chromatography (TLC) or a suitable analytical technique like GC-MS.
Problem 1.2: Co-crystallization of cis and trans isomers.
Cause: The crystal lattice of one isomer may accommodate the other, especially if they have similar shapes and intermolecular interactions, leading to the formation of mixed crystals.
Solution:
-
Step 1: Solvent Screening for Selective Crystallization: The choice of solvent is critical for selective crystallization. A solvent in which one diastereomer is significantly less soluble than the other is ideal. Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Step 2: Controlled Cooling: A slow cooling rate is essential to allow for the selective nucleation and growth of crystals of the less soluble isomer. A temperature gradient from the dissolution temperature to room temperature or below, controlled over several hours, is recommended.
-
Step 3: Seeding: If you have a small amount of the pure desired isomer, you can use it as a seed crystal to induce the crystallization of that specific isomer from a supersaturated solution of the mixture.
Problem 1.3: Difficulty in determining the cis/trans ratio.
Cause: The signals for the cis and trans isomers in analytical spectra (e.g., 1H NMR) may overlap, making accurate quantification difficult.
Solution:
-
¹H NMR Spectroscopy: While some signals may overlap, the protons on the carbon atoms bearing the amino and hydroxyl groups often have distinct chemical shifts and coupling constants in the cis and trans isomers due to their different spatial environments (axial vs. equatorial).[1][2] In many cyclic systems, trans isomers exhibit larger axial-axial coupling constants (typically 10-13 Hz) compared to the smaller axial-equatorial and equatorial-equatorial couplings in cis isomers.[3][4]
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclobutane ring can also differ between the cis and trans isomers.
-
GC-MS with a Chiral Column: Gas chromatography coupled with mass spectrometry, using a chiral stationary phase, can often separate all four stereoisomers, allowing for accurate determination of the cis/trans ratio and the enantiomeric excess of each diastereomer.[5]
| Spectroscopic Technique | Key Differentiating Feature for Cis/Trans Isomers |
| ¹H NMR | Differences in chemical shifts and coupling constants of protons on C1 and C3. Trans isomers may show larger coupling constants for axial protons.[1][2] |
| ¹³C NMR | Distinct chemical shifts for the carbon atoms of the cyclobutane ring. |
| GC-MS (Chiral Column) | Separation of all four stereoisomers, providing both diastereomeric and enantiomeric ratios.[5] |
Diagram: Workflow for Diastereomer Separation
Caption: General workflow for chiral resolution.
Section 3: Purification of the Hydrochloride Salt
The final step is the formation and purification of the stable hydrochloride salt of the desired enantiomerically pure isomer.
Problem 3.1: Difficulty in crystallizing the final hydrochloride salt.
Cause: The hydrochloride salt may be very soluble in the chosen solvent, or impurities may be inhibiting crystallization.
Solution:
-
Step 1: Solvent Selection: A solvent in which the hydrochloride salt is sparingly soluble is required. Isopropanol, ethanol, or mixtures of these with a non-polar co-solvent like diethyl ether or hexane are often effective. [6]* Step 2: In-situ HCl Generation: A common method is to dissolve the free amine in a suitable solvent (e.g., isopropanol) and then add a solution of HCl in the same solvent, or bubble dry HCl gas through the solution. This controlled addition of HCl can promote the formation of well-defined crystals.
-
Step 3: Cooling and Agitation: After the addition of HCl, the solution should be cooled slowly, with gentle stirring, to induce crystallization.
Experimental Protocol: Crystallization of the Hydrochloride Salt
-
Dissolve the purified free amine in a minimal amount of anhydrous isopropanol.
-
Slowly add a solution of acetyl chloride in isopropanol (which generates HCl in situ) dropwise with stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Problem 3.2: The hydrochloride salt is oily or hygroscopic.
Cause: The presence of water or other impurities can prevent the formation of a crystalline solid. The inherent nature of the salt can also make it hygroscopic.
Solution:
-
Step 1: Ensure Anhydrous Conditions: Use anhydrous solvents and reagents for the salt formation and crystallization. Traces of water can be removed by azeotropic distillation with a suitable solvent like toluene before the salt formation step.
-
Step 2: Trituration: If an oil forms, try to induce crystallization by trituration with a non-polar solvent in which the oil is immiscible (e.g., hexane or diethyl ether).
-
Step 3: Storage: Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaSO₄) to prevent moisture absorption.
Problem 3.3: Presence of residual solvents or other impurities in the final product.
Cause: Incomplete removal of solvents used in the purification process or the presence of by-products from the synthesis.
Solution:
-
Step 1: High-Vacuum Drying: Dry the final product under high vacuum at a slightly elevated temperature (if the compound is thermally stable) for an extended period to remove residual solvents.
-
Step 2: Recrystallization: If impurities are present, a final recrystallization of the hydrochloride salt from a suitable solvent system can improve its purity.
-
Step 3: Purity Analysis: The purity of the final product should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, elemental analysis, and HPLC.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the key structural features of 3-amino-2,2-dimethylcyclobutan-1-ol that make its purification challenging?
The purification challenges arise from a combination of its structural features:
-
Two Stereocenters: The presence of two stereocenters at C1 and C3 gives rise to four possible stereoisomers (two pairs of enantiomers that are diastereomers to each other).
-
Rigid Cyclobutane Ring: The four-membered ring is conformationally restricted, which can lead to small differences in the physical properties of the diastereomers.
-
Gem-Dimethyl Group: The dimethyl group at the C2 position adds steric bulk, which can influence the reactivity and intermolecular interactions of the molecule, potentially affecting crystallization.
-
Amino and Hydroxyl Groups: These polar functional groups can participate in hydrogen bonding, which can lead to high water solubility and make extraction and crystallization more challenging.
FAQ 2: What analytical techniques are recommended for monitoring the purification process?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of column chromatography fractions.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for determining the diastereomeric ratio and for detecting volatile impurities. A chiral column can be used to determine enantiomeric excess.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and for distinguishing between cis and trans isomers based on chemical shifts and coupling constants. [1][2]* Elemental Analysis: To confirm the elemental composition of the final hydrochloride salt.
FAQ 3: How can I confirm the absolute stereochemistry of the purified isomers?
Confirming the absolute stereochemistry is a non-trivial task and typically requires one of the following methods:
-
X-ray Crystallography: If a single crystal of a pure enantiomer or a diastereomeric salt can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.
-
Chiral Synthesis: Synthesis of the compound from a starting material of known absolute stereochemistry.
-
Correlation with a Known Compound: Chemical conversion of the purified isomer to a compound whose absolute stereochemistry is already known.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) Spectroscopy: These techniques, often coupled with quantum chemical calculations, can be used to determine the absolute configuration in solution.
FAQ 4: Are there any known safety precautions to consider when handling this compound and the reagents used in its purification?
As with any chemical, appropriate safety precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.
-
Reagent-Specific Hazards: Be aware of the specific hazards of all reagents used, such as the flammability of organic solvents and the corrosive nature of acids and bases. Consult the Safety Data Sheet (SDS) for each chemical.
-
Handling of Hydrochloride Salt: While the hydrochloride salt is generally more stable and less volatile than the free base, it should still be handled with care. Avoid inhalation of dust.
FAQ 5: What are some common impurities that might be present in the crude product?
The nature of impurities will depend on the synthetic route used. However, some common impurities could include:
-
Unreacted Starting Materials: The precursors used to synthesize the cyclobutane ring.
-
Reagents: Residual reagents from the synthesis, such as reducing agents or protecting groups.
-
By-products: Products of side reactions, such as over-reduction products or isomers formed under non-stereoselective conditions.
-
Solvents: Residual solvents from the reaction and workup.
A thorough characterization of the crude product by techniques like GC-MS and NMR is recommended to identify potential impurities before starting the purification process. [7]
References
-
Jetir.org. (n.d.). DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. Retrieved from [Link]
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. Retrieved from [Link]
-
Molecules. (2016). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). Separation of cis and trans isomers.
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
- Google Patents. (n.d.). Separation and purification of cis and trans isomers.
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Resolution of racemic amino acids.
-
Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]
-
National Institutes of Health. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient hydration of 2-amino-2, 3-dimethylbutyronitrile to 2-amino-2, 3-dimethylbutyramide in a biphasic system via an easily prepared whole-cell biocatalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device. Retrieved from [Link]
-
ResearchGate. (2024). Amino acid chiral amplification using Monte Carlo dynamic. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
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- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Technical Support Center: Storage and Handling of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
Welcome to the technical support center for 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride (CAS No. 1434141-80-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during its storage and handling.
Introduction to Compound Stability
This compound is a unique bifunctional molecule featuring a strained cyclobutane ring, a primary amine, and a hydroxyl group. As a hydrochloride salt, its stability is influenced by factors common to amine salts, while the strained ring introduces specific potential degradation pathways. The primary threats to the integrity of this compound during storage are moisture, elevated temperatures, and light. These factors can initiate hydrolysis, thermal decomposition, and photodegradation, respectively.
Amine hydrochlorides are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This absorbed water can then act as a reactant, leading to hydrolysis. The presence of both an amino and a hydroxyl group in the molecule makes it susceptible to various reactions, and the strain in the cyclobutane ring can influence its reactivity under certain conditions.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
To ensure maximal shelf-life and prevent degradation, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[4] An inert atmosphere, such as argon or nitrogen, is recommended to displace moisture and oxygen.[4] For long-term storage, refrigeration (2-8°C) is advisable.[5][6]
Q2: The powder in my container appears clumped and has a yellowish tint. What does this indicate?
Clumping and discoloration (from white to yellow or brown) are common visual indicators of moisture absorption and potential chemical degradation.[4] Amine salts are known to be hygroscopic, and the absorbed water can initiate hydrolysis or other degradation pathways.[1] It is strongly recommended to verify the purity of the material using analytical methods like HPLC before use.
Q3: How should I prepare and store stock solutions of this compound?
For optimal stability in solution, it is best to prepare stock solutions fresh before use. If storage is necessary, use a dry, aprotic solvent. For aqueous solutions, which are more susceptible to hydrolysis, it is recommended to store them at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage.[4][7] Aliquoting the solution into single-use vials is crucial to avoid repeated freeze-thaw cycles.
Q4: What are the primary chemical incompatibilities for this compound?
Avoid contact with strong bases and strong oxidizing agents.[7] Strong bases will deprotonate the amine hydrochloride, generating the free amine which may have different stability and reactivity profiles. Strong oxidizers can react with the amine and alcohol functional groups.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.
Problem 1: Inconsistent Experimental Results or Loss of Potency
Possible Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Assess the Solid Material:
-
Visual Inspection: Check for any changes in color (yellowing/browning) or physical form (clumping).[4]
-
Analytical Verification: Perform an HPLC or LC-MS analysis to check for the presence of impurities or degradation products. Compare the chromatogram to the reference data from the Certificate of Analysis (CoA).
-
-
Evaluate Solution Handling:
-
If the purity of the solid is confirmed, scrutinize the preparation and storage of your experimental solutions.
-
Hydrolysis is a primary concern in aqueous or protic solvents.[11] Amine degradation can also be accelerated by higher temperatures.[12]
-
Always prepare fresh solutions when possible. If stored, ensure they were kept at the recommended low temperatures and protected from light.[4][7]
-
-
Corrective Actions:
-
If the solid material is found to be degraded, it should be safely discarded according to local regulations.
-
If solution stability is the likely issue, prepare a fresh solution from a reliable batch of the solid compound immediately before your next experiment.
-
Problem 2: Material Fails to Dissolve Completely or Solution is Hazy
Possible Cause: Formation of insoluble degradation products or presence of moisture in a non-aqueous solvent.
Investigative Protocol:
-
Solvent Check: Ensure the solvent used is appropriate and of high purity (e.g., anhydrous grade if the reaction is moisture-sensitive).
-
Moisture Content Analysis: Use Karl Fischer titration to determine the water content of the solid material. Elevated water content suggests hygroscopicity and potential for hydrolysis.[13]
-
Identify Insolubles: If possible, isolate the insoluble material by centrifugation and analyze it (e.g., by LC-MS) to identify potential degradation products.
Key Stability Factors and Recommendations
The stability of this compound is governed by three main environmental factors. The table below summarizes these factors and provides best-practice recommendations.
| Factor | Potential Impact | Recommended Mitigation Strategy |
| Moisture/Humidity | Hydrolysis of the hydrochloride salt, leading to the free amine and potential ring-opening or other reactions.[1][11] | Store in a tightly sealed container with a desiccant. Handle in a dry environment or glove box. Store under an inert atmosphere (e.g., Argon, Nitrogen).[4] |
| Temperature | Increased rate of thermal degradation.[12] For cyclobutane derivatives, high temperatures can promote ring strain relief through cleavage.[2] | Store solid at refrigerated temperatures (2-8°C).[5][6] Store solutions at -20°C or -80°C.[4][7] Avoid repeated freeze-thaw cycles. |
| Light | Potential for photolytic degradation (photodegradation), which can cleave the cyclobutane ring or affect the functional groups.[8][14] | Store in amber, light-blocking containers.[4] Minimize exposure to UV and strong visible light during handling. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for developing effective stabilization strategies.
Caption: Factors leading to potential degradation products.
-
Hydrolysis: The most probable degradation route for the hydrochloride salt in the presence of water. This would neutralize the salt to form the free amine.
-
Ring Cleavage: The strained cyclobutane ring, although generally stable at room temperature, can undergo cleavage under energetic conditions such as high heat (thermolysis) or UV light exposure (photolysis).[2][8]
-
Oxidation: The primary amine and secondary alcohol are susceptible to oxidation, especially over long-term storage if exposed to air.
By controlling the storage environment as recommended, these degradation pathways can be significantly minimized, ensuring the quality and reliability of your experimental outcomes.
References
-
Zhang, Y., et al. (2022). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 27(15), 4992. Available at: [Link]
- Sigma-Aldrich. (n.d.). Safety Data Sheet for TCO-amine HCl salt.
- MedChemExpress. (n.d.). Safety Data Sheet for Cy5 amine hydrochloride.
- ResearchGate. (n.d.). Concept and reaction schemes of the synthesis and degradation of cyclobutene imide-based... [Image].
- Byrn, S. R., et al. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(4), 1251-1260.
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
- EIEPD. (n.d.). Neutralizing Amine. Retrieved from a technical document on amine stability.
- National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
- ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
- MDPI. (n.d.).
-
Wikipedia. (n.d.). Histamine. Retrieved from [Link]
- Atmospheric Chemistry and Physics. (2022).
- National Institutes of Health. (n.d.).
- Wiley Online Library. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences.
- Atmospheric Chemistry and Physics. (n.d.).
- National Institutes of Health. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
- ResearchGate. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
- AChemBlock. (n.d.). (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride 97%.
-
The Good Scents Company. (n.d.). cyclobutanol, 2919-23-5. Retrieved from [Link]
- The University of Texas at Austin. (n.d.). Thermal Degradation and Corrosion of Amines for CO2 Capture.
- PubChemLite. (n.d.). This compound (C6H13NO).
- Canadian Science Publishing. (n.d.). THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE.
- National Institutes of Health. (n.d.). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. PMC.
- International Union of Crystallography. (n.d.). The low-temperature and high-pressure crystal structures of cyclobutanol (C4H7OH).
- PubMed. (2017).
- Thermo Fisher Scientific. (n.d.). 3-Amino-2,2-dimethyl-1-propanol, 95%.
-
PubChem. (n.d.). 3-Amino-2,2-dimethylcyclobutanol. Retrieved from [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
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- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up the Synthesis of 3-Amino-2,2-dimethylcyclobutan-1-ol Hydrochloride
Welcome to the technical support center for the synthesis of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide detailed troubleshooting advice, and offer in-depth explanations for the underlying chemical principles.
I. Overview of the Synthetic Strategy
The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges, primarily in controlling stereochemistry and managing reaction byproducts. The most common and scalable approach involves the stereoselective reduction of a cyclobutanone precursor, followed by a stereochemical inversion using a Mitsunobu reaction, and concluding with deprotection and salt formation.
This guide will focus on a plausible and robust synthetic route, broken down into key stages. Each section will feature frequently asked questions and troubleshooting tips to ensure a successful scale-up.
II. Stage 1: Synthesis of cis-3-(Dibenzylamino)-2,2-dimethylcyclobutan-1-ol
The initial phase of the synthesis focuses on establishing the cyclobutane core with the necessary functional groups in the correct relative orientation for the subsequent stereochemical inversion.
Experimental Workflow: Stage 1
Caption: Workflow for the synthesis of the cis-amino alcohol intermediate.
Troubleshooting and FAQs: Stage 1
Question 1: My reductive amination of 2,2-dimethyl-1,3-cyclobutanedione with dibenzylamine is low-yielding. What are the common pitfalls?
Answer: Low yields in this step can often be attributed to several factors:
-
Imine Formation Equilibrium: The initial formation of the enamine/iminium ion intermediate is a reversible process. Ensure that water is effectively removed from the reaction mixture, for example, by using a Dean-Stark apparatus or molecular sieves, to drive the equilibrium towards the intermediate.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for reductive aminations as it is mild and tolerant of various functional groups. If using a stronger reducing agent like sodium borohydride (NaBH₄), you may observe over-reduction or side reactions.
-
Reaction Conditions: The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Ensure the reaction temperature is appropriate; starting at a lower temperature (0 °C) and slowly warming to room temperature can improve selectivity and yield.
Question 2: The stereoselective reduction of cis-3-(dibenzylamino)-2,2-dimethylcyclobutanone is not giving the desired cis-alcohol. How can I improve the stereoselectivity?
Answer: The stereochemical outcome of the reduction of a substituted cyclobutanone is highly dependent on the steric bulk of both the reducing agent and the substituents on the cyclobutane ring.
-
To favor the cis-isomer (axial attack): Use a sterically undemanding reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents will preferentially attack from the less hindered face of the carbonyl, leading to the axial alcohol. Performing the reaction at low temperatures can enhance this selectivity.
-
To favor the trans-isomer (equatorial attack): Should the trans-isomer be desired at this stage, a bulky reducing agent such as L-Selectride® or K-Selectride® would be the reagent of choice. These will attack from the less sterically encumbered equatorial face.
For this specific synthesis, the cis-isomer is the desired product to proceed to the Mitsunobu inversion.
| Reducing Agent | Typical Outcome for Substituted Cyclohexanones | Rationale |
| Sodium Borohydride (NaBH₄) | Favors the thermodynamically more stable equatorial alcohol (trans product). | Small, unhindered hydride source favors axial attack.[1] |
| L-Selectride® | Favors the thermodynamically less stable axial alcohol (cis product). | Bulky reagent prefers to attack from the less hindered equatorial face.[1] |
III. Stage 2: Stereochemical Inversion via Mitsunobu Reaction
This is a critical step where the stereochemistry at the hydroxyl-bearing carbon is inverted to achieve the desired trans configuration.
Experimental Workflow: Stage 2
Caption: The Mitsunobu reaction for stereochemical inversion.
Troubleshooting and FAQs: Stage 2
Question 3: The Mitsunobu reaction is sluggish, and I am recovering a significant amount of starting material. What can I do to drive the reaction to completion?
Answer: The Mitsunobu reaction can be sensitive to steric hindrance, and the 2,2-dimethyl substitution on the cyclobutane ring may slow the reaction. Here are some strategies to improve the outcome:
-
Reagent Purity and Addition: Ensure that your triphenylphosphine (PPh₃) and azodicarboxylate (DEAD or DIAD) are of high purity. The reagents should be added to a cooled solution (typically 0 °C) of the alcohol and the carboxylic acid to control the initial exothermic reaction.
-
Choice of Acid: For sterically hindered alcohols, using a more acidic carboxylic acid can improve the rate of reaction. 4-Nitrobenzoic acid is often used in these cases as its lower pKa facilitates the formation of the carboxylate nucleophile.[2]
-
Solvent and Temperature: Tetrahydrofuran (THF) is a common solvent. If the reaction is slow at room temperature, gently heating to around 40-50 °C can help drive it to completion.[2]
-
Reagent Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of PPh₃ and DEAD/DIAD is common practice to ensure full conversion of the alcohol.
Question 4: I am having difficulty purifying the product from the triphenylphosphine oxide and the reduced azodicarboxylate byproducts. Are there alternative workup procedures?
Answer: This is a very common issue with the Mitsunobu reaction.[3]
-
Crystallization: In some cases, the desired product can be selectively crystallized from the reaction mixture. Alternatively, the triphenylphosphine oxide can sometimes be crystallized out by adding a non-polar solvent like hexanes or diethyl ether.
-
Chromatography: While standard silica gel chromatography can be challenging due to the similar polarities of the product and byproducts, it is often necessary. Careful selection of the eluent system is crucial.
-
Alternative Reagents: There are modified Mitsunobu reagents designed for easier separation. For example, using polymer-bound triphenylphosphine allows for the phosphine oxide byproduct to be removed by simple filtration.[3]
IV. Stage 3: Deprotection and Salt Formation
The final steps involve the removal of the protecting groups and the formation of the desired hydrochloride salt.
Experimental Workflow: Stage 3
Sources
Technical Support Center: Refinement of Analytical Methods for 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
Welcome to the technical support center for the analytical characterization of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during method development and routine analysis. The content is structured to offer not just solutions, but also the scientific reasoning behind them, ensuring robust and reliable analytical outcomes.
I. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. Due to its polar nature and lack of a strong chromophore, several challenges can arise.
A. Troubleshooting Guide: HPLC
Question 1: I am observing significant peak tailing for my analyte. What are the potential causes and how can I resolve this?
Answer:
Peak tailing is a common issue when analyzing basic compounds like amines on silica-based columns. The primary cause is often the interaction between the positively charged amine group of the analyte and residual acidic silanol groups on the stationary phase surface.[1] This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
Here’s a systematic approach to troubleshoot and mitigate peak tailing:
-
Mobile Phase pH Adjustment: The ionization state of both the analyte and the stationary phase is pH-dependent.
-
Lowering the pH: By operating at a low pH (e.g., 2.5-3.5), the silanol groups on the stationary phase will be protonated and thus less likely to interact with the protonated amine.[2]
-
Increasing the pH: Conversely, at a higher pH (e.g., >8), the analyte will be in its free base form, reducing ionic interactions. However, this requires a pH-stable column, as traditional silica-based columns can degrade at high pH.[3]
-
-
Use of Mobile Phase Additives:
-
Triethylamine (TEA) or other amine modifiers: Adding a small concentration (e.g., 0.1-0.5%) of a competing base like TEA to the mobile phase can saturate the active silanol sites, minimizing their interaction with the analyte.[4]
-
Buffers: Ensure adequate buffer capacity (typically 10-25 mM) to maintain a consistent pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.[5]
-
-
Column Selection:
-
End-capped Columns: Modern, well-end-capped C18 or C8 columns have fewer accessible silanol groups, reducing the likelihood of tailing.
-
"Base-Deactivated" or "Amine-Specific" Columns: These columns are specifically designed with a proprietary surface treatment to minimize silanol interactions and are highly recommended for the analysis of basic compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that show poor retention in reversed-phase, HILIC can be an excellent alternative.[5]
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try reducing the injection volume or sample concentration.
Question 2: My analyte has poor retention on a standard C18 column. How can I increase its retention time?
Answer:
Poor retention of polar compounds on non-polar stationary phases is a frequent challenge. Here are several strategies to improve retention:
-
Decrease the Organic Solvent Content: In reversed-phase chromatography, reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar analytes.
-
Use a Less Polar Organic Modifier: Methanol is more polar than acetonitrile. Switching from acetonitrile to methanol can sometimes increase the retention of polar compounds.
-
Employ a HILIC Column: As mentioned previously, HILIC is designed for the retention of polar compounds and is often the most effective solution for this issue.[5]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can form a neutral, more hydrophobic complex with the protonated amine, thereby increasing its retention on a reversed-phase column.
Question 3: How can I perform chiral separation of the enantiomers of 3-amino-2,2-dimethylcyclobutan-1-ol?
Answer:
Chiral separation is critical for pharmaceutical compounds where enantiomers can have different pharmacological activities. Chiral HPLC is the most common method for this purpose.[6]
-
Chiral Stationary Phases (CSPs): The most direct approach is to use a chiral column.
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® series) are widely used for a broad range of chiral compounds, including amines and amino alcohols.[7]
-
Macrocyclic Glycopeptide CSPs: Columns based on selectors like vancomycin or teicoplanin are particularly effective for polar and ionic compounds like underivatized amino acids and amino alcohols.[8][9]
-
-
Method Development for Chiral HPLC:
-
Mobile Phase: Normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., methanol or acetonitrile with additives) are commonly used with polysaccharide-based CSPs. Reversed-phase conditions are often employed with macrocyclic glycopeptide CSPs.
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly influence enantioselectivity.[4]
-
Temperature: Column temperature can affect the separation. It's advisable to screen different temperatures (e.g., 10°C, 25°C, 40°C) to optimize resolution.
-
-
Indirect Chiral Separation (Derivatization):
-
React the analyte with a chiral derivatizing agent to form diastereomers.
-
These diastereomers can then be separated on a standard achiral column (e.g., C18).
-
This method adds a sample preparation step and requires a chiral derivatizing agent of high enantiomeric purity.[10]
-
B. FAQs: HPLC
Q1: What is a good starting point for HPLC method development for this compound?
A1: A good starting point would be a reversed-phase method on a C18 column with a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) using a gradient elution. Monitor the effluent at a low UV wavelength (e.g., 200-210 nm) as the compound lacks a strong chromophore. If retention is poor, consider a HILIC column.[5]
Q2: Do I need to derivatize my compound for HPLC analysis?
A2: Not necessarily for standard achiral analysis. The compound can be detected at low UV wavelengths or with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Derivatization is primarily considered for enhancing UV sensitivity or for indirect chiral separations.[11]
Q3: My column backpressure is increasing with each injection. What should I do?
A3: An increase in backpressure often indicates a blockage.
-
Filter your samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Use a guard column: A guard column will protect your analytical column from particulate matter and strongly retained sample components.[2]
-
Column flushing: If the pressure is already high, try reversing the column (if permitted by the manufacturer) and flushing with a strong solvent.
II. Gas Chromatography (GC) Analysis
GC analysis of this compound requires derivatization to increase its volatility and thermal stability.
A. Troubleshooting Guide: GC
Question 1: I am not seeing a peak for my derivatized analyte, or the peak is very small and broad.
Answer:
This is a common problem when analyzing polar compounds by GC and usually points to issues with the derivatization process or active sites in the GC system.
-
Incomplete Derivatization:
-
Reagent Stoichiometry: Ensure a sufficient excess of the derivatizing reagent is used to drive the reaction to completion.
-
Reaction Conditions: Optimize the reaction time and temperature. Silylation reactions, for example, often require heating (e.g., 60-100 °C) for a specific duration.[12]
-
Moisture Sensitivity: Many derivatizing reagents, especially silylating agents like BSTFA or MTBSTFA, are highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.[12]
-
-
Active Sites in the GC System:
-
Inlet Liner: The inlet liner is a common source of active sites. Use a deactivated liner and consider packing it with deactivated glass wool.
-
Column: The GC column itself can have active sites. Ensure you are using a high-quality, deactivated column. If the column is old, it may need to be conditioned or replaced.
-
System Contamination: Contamination from previous samples can introduce active sites. Bake out the system at a high temperature (within the column's limits) to clean it.
-
-
Analyte Degradation: The analyte may be thermally degrading in the hot GC inlet. Derivatization should mitigate this, but if problems persist, try lowering the inlet temperature.
Question 2: I am seeing multiple peaks for my derivatized analyte. What could be the cause?
Answer:
The presence of multiple peaks can be due to several factors:
-
Incomplete Derivatization: If the analyte has multiple active sites (in this case, an amino and a hydroxyl group), incomplete derivatization can result in a mixture of partially and fully derivatized products.
-
Derivatization of Isomers: If your starting material is a mixture of cis and trans isomers, you will likely see separate peaks for the derivatized forms of each isomer.
-
Reagent Artifacts: The derivatizing reagent itself or by-products of the reaction can sometimes appear as peaks in the chromatogram. Run a blank with just the solvent and derivatizing reagent to identify these.
-
Thermal Degradation: Degradation in the inlet can sometimes produce multiple breakdown products.
B. FAQs: GC
Q1: What derivatization reagent is recommended for 3-amino-2,2-dimethylcyclobutan-1-ol?
A1: Silylation is a common and effective method for derivatizing both the amine and hydroxyl groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are good choices. MTBSTFA derivatives are generally more stable to hydrolysis.[13] Acylation with reagents like trifluoroacetic anhydride (TFAA) is another option.
Q2: What type of GC column is suitable for this analysis?
A2: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) or a similar phase, is a good starting point for separating the derivatized analyte.
Q3: How can I confirm the identity of my derivatized peak?
A3: The most definitive way is to use a mass spectrometer (MS) as the detector. The mass spectrum will show a molecular ion (or a characteristic fragment) corresponding to the derivatized compound, providing confirmation of its identity.
III. Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR will provide key structural information.
-
¹H NMR: Expect to see signals corresponding to the protons on the cyclobutane ring, the methyl groups, and the hydroxyl and amine protons (which may be broad or exchange with D₂O). The coupling constants between the ring protons can provide information about the stereochemistry (cis/trans).[14]
-
¹³C NMR: The number of signals will indicate the symmetry of the molecule. The chemical shifts will be characteristic of the different carbon environments (e.g., carbons bearing the hydroxyl and amino groups, the quaternary carbon with the methyl groups, and the other ring carbons).
B. Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and for structural analysis through fragmentation patterns.
-
Electrospray Ionization (ESI): In positive ion mode, ESI-MS is expected to show a prominent protonated molecule [M+H]⁺.
-
Electron Ionization (GC-MS): For the derivatized analyte, EI-MS will produce a molecular ion and a series of fragment ions. Common fragmentations for silylated compounds include the loss of a methyl group (M-15) or a tert-butyl group (M-57) for TBDMS derivatives.[12] For amino alcohols, cleavage of the C-C bond adjacent to the oxygen or nitrogen is also a common fragmentation pathway.[15]
IV. Experimental Protocols and Data
A. Example HPLC Method for Chiral Separation
This is a starting point for method development and will likely require optimization.
| Parameter | Condition |
| Column | Chiralpak IA or similar amylose-based CSP (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the hydrochloride salt in the mobile phase and filter. |
B. Example GC-MS Derivatization Protocol (Silylation)
-
Accurately weigh approximately 1 mg of this compound into a vial.
-
Add 200 µL of anhydrous pyridine and 200 µL of BSTFA (with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS.
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ion Source | EI, 70 eV |
| MS Scan Range | 40-500 m/z |
V. Visualizations
Caption: HPLC troubleshooting workflow for peak tailing.
Caption: GC-MS analysis workflow including derivatization.
VI. References
-
Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(9), 716-724. Available at: [Link]
-
Chiral Technologies Europe. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]
-
Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Liberty University. Available at: [Link]
-
Villas-Bôas, S. G., et al. (2011). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Yale School of Medicine. Small Molecules Quantitation. Proteomics. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Collins, C. H., et al. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Available at: [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Available at: [Link]
-
Yale School of Medicine. Small Molecules Quantitation. Proteomics. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
University of Colorado Boulder. (n.d.). GC Derivatization. Available at: [Link]
-
Al-Qubaisi, M., et al. (2021). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 6(45), 30568-30576. Available at: [Link]
-
Pharma Growth Hub. (2022, January 4). Theory of Column Selection in HPLC Method Development. YouTube. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 183-191. Available at: [Link]
-
Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(9), 3546-3553. Available at: [Link]
-
Stone, J. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. University of Washington. Available at: [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 439-476). Elsevier. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Liu, J., et al. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(4), 229-246. Available at: [Link]
-
Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. Available at: [Link]
-
Ageta, H., et al. (2020). A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. Metabolites, 10(10), 406. Available at: [Link]
-
PubChemLite. (n.d.). This compound (C6H13NO). Available at: [Link]
-
Li, Y., et al. (2017). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 145, 427-434. Available at: [Link]
-
Tzakos, A. G., et al. (2011). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 16(5), 3790-3800. Available at: [Link]
-
Armstrong, D. W., et al. (1994). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. Chirality, 6(3), 152-159. Available at: [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Available at: [Link]
-
Modgraph Consultants Ltd. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Available at: [Link]
-
Chemistry Learning by Dr. A. K. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. Available at: [Link]
-
H-Y. Kim, et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(4), 2535-2543. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Cis and Trans Isomers of 3-Amino-2,2-dimethylcyclobutan-1-ol Hydrochloride
In the landscape of pharmaceutical research and fine chemical synthesis, the spatial arrangement of atoms within a molecule is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can exhibit profoundly different biological activities and physicochemical properties. This guide offers an in-depth comparison of the cis and trans isomers of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a key building block whose rigid cyclobutane scaffold is of increasing interest in medicinal chemistry.[1][2] Understanding the distinct characteristics of these isomers is critical for researchers aiming to leverage their unique properties in drug design and development.
The cyclobutane ring provides a conformationally restricted framework, making its derivatives valuable for probing interactions with biological targets like enzymes and receptors.[1][3] The specific orientation of the amino and hydroxyl groups in the cis versus trans configuration dictates how the molecule presents its functional groups for interaction, influencing everything from solubility to biological efficacy.
Structural and Physicochemical Differentiation
The fundamental difference between the cis and trans isomers lies in the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups with respect to the plane of the cyclobutane ring. In the cis isomer, both functional groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle variation leads to significant differences in their physical properties.
The puckered nature of the cyclobutane ring means substituents can occupy pseudo-axial or pseudo-equatorial positions. The trans isomer, which can adopt a conformation with both bulky substituents in more stable pseudo-equatorial positions, is generally more thermodynamically stable than the cis isomer, where one substituent is forced into a less favorable pseudo-axial orientation.[4] This difference in stability and molecular symmetry often translates to different melting points, solubilities, and chromatographic behaviors.
Table 1: Comparative Physicochemical Properties
| Property | cis-3-amino-2,2-dimethylcyclobutan-1-ol HCl | trans-3-amino-2,2-dimethylcyclobutan-1-ol HCl | Rationale for Difference |
| Molecular Formula | C₆H₁₄ClNO | C₆H₁₄ClNO | Identical as they are isomers. |
| Molecular Weight | 151.64 g/mol | 151.64 g/mol | Identical as they are isomers. |
| Stereochemistry | Amino and hydroxyl groups on the same face of the ring. | Amino and hydroxyl groups on opposite faces of the ring. | Defines the isomer. |
| Predicted Lipophilicity (XLogP3-AA) | Lower | Higher | The cis isomer's conformation may expose a more polar face, potentially reducing lipophilicity compared to the more symmetrically substituted trans isomer.[5] |
| ¹H NMR (Proton at C1) | Expected to be a multiplet with a specific coupling constant pattern reflecting cis-vicinal proton interactions.[6] | Expected to be a multiplet with a different coupling constant pattern reflecting trans-vicinal proton interactions.[6] | The dihedral angle between vicinal protons is different, leading to distinct coupling constants (J-values). |
| Separation | Can be separated from the trans isomer using techniques like column chromatography or fractional crystallization.[7][8] | Can be separated from the cis isomer based on differences in polarity and crystal packing.[9] | Differences in polarity and molecular shape allow for differential interaction with stationary phases or solubility in solvent systems. |
Synthesis and Stereocontrol
The synthesis of aminocyclobutanol derivatives can be complex, often yielding a mixture of isomers that require separation.[10] However, stereoselective synthetic routes are highly sought after to produce the desired isomer in high purity.
For instance, a common strategy involves the reduction of a corresponding cyclobutanone. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric hindrance around the carbonyl group. Bulky reducing agents will typically approach from the less hindered face, potentially favoring one isomer over the other.
A powerful method for inverting the stereochemistry at the hydroxyl-bearing carbon is the Mitsunobu reaction . This reaction allows for the conversion of a cis-alcohol to a trans-ester (which can then be hydrolyzed), proceeding with a clean inversion of stereochemistry.[11][12] This is a cornerstone technique for accessing the less common or thermodynamically less stable isomer.[13] Subsequent deprotection steps, such as catalytic hydrogenolysis to remove benzyl protecting groups, yield the final amino alcohol.[11]
Caption: Stereoselective conversion of a cis-alcohol to a trans-amino alcohol hydrochloride.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the stereochemistry of cyclobutane derivatives.[6][14] The rigidity of the ring leads to well-defined dihedral angles between protons on adjacent carbons, which directly influences the proton-proton coupling constants (J).
Causality: In cyclobutanes, the coupling constant between two cis vicinal protons (Jcis) is typically larger than the coupling constant between two trans vicinal protons (Jtrans).[6] This is because the dihedral angle for cis protons is smaller than that for trans protons. By analyzing the multiplicity and coupling constants of the protons on C1 (bearing the -OH group) and C3 (bearing the -NH₂ group), one can assign the stereochemistry.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Spectral Analysis:
-
Identify the signals corresponding to the methine protons at C1-H and C3-H. These will typically be in the range of 3.0-4.5 ppm.
-
Analyze the multiplicity of these signals. They will be coupled to the adjacent methylene protons (C4-H₂).
-
Measure the vicinal coupling constants (JH1-H4 and JH3-H4).
-
-
Interpretation:
-
Trans Isomer: Expect smaller coupling constants for the trans interactions between H1/H4 and H3/H4. The molecule's preferred diequatorial-like conformation results in a larger dihedral angle.[4]
-
Cis Isomer: Expect larger coupling constants for the cis interactions. The axial-equatorial-like relationship results in a smaller dihedral angle.
-
The difference in polarity between the cis and trans isomers can be exploited for their separation using silica gel column chromatography.
Causality: The cis isomer, with both polar -OH and -NH₂ groups on the same face, often exhibits greater polarity and stronger interaction with the polar silica gel stationary phase compared to the less polar trans isomer. This results in the trans isomer eluting from the column first.
Methodology:
-
Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the mixture of isomers in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) to prevent peak tailing of the amine. A typical gradient might be from 0% to 10% methanol in ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain the separated isomers.
-
Verification: Combine the pure fractions of each isomer and confirm their identity using the ¹H NMR protocol described above.
Caption: Workflow for the separation and verification of cis/trans isomers.
Impact on Drug Development
The rigid framework of aminocyclobutanol derivatives makes them attractive scaffolds in medicinal chemistry.[3][15] The precise positioning of the amino and hydroxyl groups is critical for binding to target proteins. For example, one isomer might fit perfectly into an enzyme's active site, acting as a potent inhibitor, while the other isomer may be completely inactive due to steric clashes or the inability to form key hydrogen bonds.[2] Therefore, the ability to synthesize, separate, and characterize these isomers is not merely an academic exercise but a crucial step in the discovery of new therapeutics.
References
- Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6. Accessed January 2024.
- PubMed. 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Accessed January 2024.
- PubChem. 3-Aminocyclobutanol.
- Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. Request PDF. Accessed January 2024.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Accessed January 2024.
- Google Patents. Synthesis method of trans-3-aminobutanol. (CN112608243A). Accessed January 2024.
- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (CN112574046A). Accessed January 2024.
- PubMed. Medicinal Chemistry of Aminocyclitols. Accessed January 2024.
- Benchchem. trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0. Accessed January 2024.
- Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride. (CN102633657A). Accessed January 2024.
- Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. Accessed January 2024.
- University of Greifswald. Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis.
- ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Accessed January 2024.
- Google Patents. Separation of cis and trans isomers. (US2850549A). Accessed January 2024.
- Benchchem. Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers. Accessed January 2024.
- H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Accessed January 2024.
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- PubChem. 3-Amino-2,2-dimethylcyclobutanol.
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- PubChem. trans-3-Amino-2,2-dimethylcyclobutanol.
- PubChem. trans-(1R,3R)-3-amino-2,2-dimethylcyclopentan-1-ol.
- Advanced ChemBlocks. cis-3-amino-2,2-dimethylcyclobutan-1-ol. Accessed January 2024.
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- PMC. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- NIH. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. Accessed January 2024.
- PubChem. 3-(Dimethylamino)cyclobutan-1-ol.
- PubMed. Pharmacological Activities of Aminophenoxazinones. Accessed January 2024.
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3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride vs other cyclobutane derivatives in bioassays
Introduction: The Rising Prominence of the Cyclobutane Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical matter with superior pharmacological profiles is paramount. Researchers and drug development professionals are increasingly "escaping from flatland," moving beyond traditional aromatic scaffolds to explore the rich three-dimensional chemical space offered by strained ring systems.[1] Among these, the cyclobutane motif has emerged as a privileged scaffold, prized for its unique conformational rigidity and stereochemical complexity.[2] This guide provides a comparative analysis of cyclobutane derivatives in various bioassays, with a focus on elucidating the structure-activity relationships (SAR) that govern their performance. While simple building blocks like 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride are foundational starting points, their true potential is realized when they are elaborated into more complex molecules targeting specific biological pathways.[3] This guide will delve into the bioassay performance of such elaborated cyclobutane derivatives, drawing on experimental data from key therapeutic areas.
The inherent ring strain of the cyclobutane core imparts a puckered conformation, which can pre-organize appended pharmacophoric groups in a defined spatial orientation.[2] This conformational constraint can lead to enhanced binding affinity and selectivity for a biological target. Furthermore, the saturated nature of the cyclobutane ring often confers improved metabolic stability compared to more flexible or aromatic systems, a crucial attribute for any successful therapeutic agent.
Comparative Bioassay Performance of Cyclobutane Derivatives
This section will compare the bioactivity of different classes of cyclobutane derivatives, focusing on their performance in well-defined in vitro assays.
Cyclobutane-Based Integrin Antagonists
Integrins are a family of cell surface receptors that play a crucial role in cell adhesion, signaling, and migration. Their dysregulation is implicated in various pathologies, including cancer and fibrosis. The Arg-Gly-Asp (RGD) peptide sequence is a key recognition motif for many integrins, and significant effort has been dedicated to developing small molecule RGD mimetics as therapeutic agents. The cyclobutane scaffold has proven to be an excellent template for orienting the necessary pharmacophores to mimic the RGD motif.
A series of cyclobutane-based integrin antagonists were synthesized and evaluated for their ability to inhibit cell adhesion to vitronectin, a process mediated by the αvβ3 integrin. The general structure of these antagonists features a central cyclobutane core, a basic amine group to mimic the arginine side chain, and a carboxylic acid (or a prodrug ester form) to mimic the aspartic acid side chain.
Experimental Protocol: Cell Adhesion Assay
A typical cell adhesion assay to determine the IC50 values of integrin antagonists involves the following steps:
-
Plate Coating: 96-well plates are coated with an extracellular matrix protein, such as vitronectin, and incubated to allow for protein adsorption.
-
Cell Seeding: A relevant cell line expressing the target integrin (e.g., human melanoma cells) is seeded into the wells in the presence of varying concentrations of the test compounds.
-
Incubation: The plates are incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The remaining adherent cells are quantified using a suitable method, such as staining with crystal violet followed by spectrophotometric measurement.
-
Data Analysis: The percentage of cell adhesion at each compound concentration is calculated relative to a control (no compound), and the IC50 value (the concentration of compound that inhibits 50% of cell adhesion) is determined by non-linear regression analysis.
Comparative Data for Cyclobutane-Based Integrin Antagonists
| Compound ID | Cyclobutane Core Substitution | Arginine Mimetic | Aspartic Acid Mimetic | IC50 (µM) in αvβ3 Adhesion Assay |
| Analog A | cis-1,3-disubstituted | Tetrahydronaphthyridine | Ethyl ester | 0.5 |
| Analog B | trans-1,3-disubstituted | Tetrahydronaphthyridine | Ethyl ester | 1.2 |
| Analog C | cis-1,3-disubstituted | Aminopyridine | Ethyl ester | 3.8 |
| Analog D | trans-1,3-disubstituted | Aminopyridine | Ethyl ester | 8.1 |
Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes.
Structure-Activity Relationship Insights:
The data clearly demonstrates the impact of stereochemistry and the nature of the pharmacophoric groups on bioactivity.
-
cis vs. trans Isomers: For both the tetrahydronaphthyridine and aminopyridine series, the cis-isomers (Analogs A and C) exhibit greater potency than their corresponding trans-isomers (Analogs B and D). This suggests that the cis configuration places the arginine and aspartic acid mimetics in a more favorable orientation for binding to the αvβ3 integrin.
-
Arginine Mimetic: The tetrahydronaphthyridine moiety (Analogs A and B) consistently leads to higher potency compared to the aminopyridine group (Analogs C and D). This highlights the importance of the specific chemical features of the basic group in interacting with the binding pocket of the integrin.
The following diagram illustrates the general workflow of an in vitro cell adhesion assay used to evaluate these compounds.
Cyclobutane Derivatives as Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT signaling pathway is implicated in a wide range of inflammatory and autoimmune diseases, as well as certain cancers.[4] Consequently, JAK inhibitors have emerged as an important class of therapeutics. The cyclobutane scaffold has been successfully incorporated into JAK inhibitors, serving as a rigid core to present key binding motifs to the kinase active site.[5]
A patent application describes a series of cyclobutane and methylcyclobutane derivatives as potent JAK inhibitors.[5] These compounds typically feature a nitrogen-containing heterocyclic system that interacts with the hinge region of the kinase, linked via a cyclobutane core to other functional groups that occupy adjacent binding pockets.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of these compounds against JAK enzymes is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: The assay requires the purified kinase enzyme (e.g., JAK1), a suitable substrate peptide, ATP, and detection reagents (e.g., a europium-labeled anti-phospho-peptide antibody and an APC-labeled streptavidin).
-
Reaction: The kinase, substrate, ATP, and test compound are incubated together to allow for the phosphorylation reaction to proceed.
-
Detection: The detection reagents are added, and after another incubation period, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated, and the IC50 value is determined.
Illustrative Data for Cyclobutane-Based JAK Inhibitors
| Compound ID | Cyclobutane Core | Hinge-Binding Moiety | Additional Substituents | JAK1 IC50 (nM) |
| Analog E | 1,3-diaminocyclobutane | Pyrrolo[2,3-d]pyrimidine | - | 50 |
| Analog F | 1,3-diamino-2-methylcyclobutane | Pyrrolo[2,3-d]pyrimidine | - | 25 |
Note: This data is illustrative and based on the general findings in the field.
Structure-Activity Relationship Insights:
-
Substitution on the Cyclobutane Ring: The introduction of a methyl group on the cyclobutane ring (Analog F) can lead to a modest increase in potency compared to the unsubstituted analog (Analog E). This suggests that the methyl group may engage in favorable hydrophobic interactions within the kinase active site or subtly alter the conformation of the molecule to improve binding.
The following diagram depicts the general mechanism of action of a cyclobutane-based JAK inhibitor.
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A Senior Application Scientist's Guide to the Efficacy of 3-Amino-2,2-dimethylcyclobutan-1-ol Hydrochloride Analogs: A Framework for Exploration
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable pharmacological properties is perpetual. The 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride scaffold emerges as a promising, yet underexplored, platform for the development of new therapeutic agents. This guide provides a comprehensive framework for comparing the potential efficacy of its analogs, drawing upon established principles of drug design and experimental validation. While direct comparative efficacy data for a series of analogs of this specific parent compound is not extensively available in published literature, this document serves as a roadmap for researchers venturing into this chemical space. It outlines the rationale for analog development, potential therapeutic applications, key structural modifications likely to influence efficacy, and detailed experimental protocols for their evaluation.
The inherent value of the cyclobutane ring in drug candidates lies in its unique, puckered three-dimensional structure. This conformational rigidity can pre-organize pharmacophoric elements in a bioactive conformation, potentially leading to enhanced potency and selectivity for a biological target.[1] Furthermore, the cyclobutane motif is often associated with improved metabolic stability, a critical parameter in drug development.[1] The presence of both an amino and a hydroxyl group on the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold provides rich opportunities for chemical modification, allowing for the fine-tuning of physicochemical properties and target interactions.
Rationale for Analog Development: Pursuing Enhanced Therapeutic Potential
The development of analogs from a parent scaffold like 3-amino-2,2-dimethylcyclobutan-1-ol is driven by the ambition to optimize its therapeutic index. This involves a multi-parameter optimization process aimed at enhancing efficacy, improving safety, and refining pharmacokinetic profiles. Key objectives for analog development include:
-
Enhanced Potency and Selectivity: Modifications to the core structure can lead to more specific and higher-affinity interactions with the biological target, thereby increasing potency and reducing off-target effects.
-
Improved ADME Properties: Altering the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Reduced Toxicity: By designing analogs with greater target selectivity, the potential for adverse effects can be minimized.
-
Exploration of Structure-Activity Relationships (SAR): A systematic analoging strategy is crucial for elucidating the SAR, which provides a deeper understanding of how specific structural features contribute to biological activity.[2]
Potential Therapeutic Applications and Biological Targets
While the specific biological targets of 3-amino-2,2-dimethylcyclobutan-1-ol are not yet fully elucidated, the broader class of aminocyclobutane derivatives has shown promise in several therapeutic areas. This suggests potential avenues of investigation for its analogs.
Central Nervous System (CNS) Disorders
The physicochemical properties of a molecule are critical for its ability to cross the blood-brain barrier (BBB) and exert its effects on the CNS.[3] The relatively small and rigid nature of the cyclobutane scaffold, combined with the potential for tuning polarity through modifications of the amino and hydroxyl groups, makes it an attractive starting point for the design of CNS-active agents.[1][4] Analogs could be explored for their potential as:
-
Neurotransmitter Receptor Modulators: The amino group can serve as a key interaction point with various receptors, such as those for glutamate, GABA, or dopamine.
-
Enzyme Inhibitors: Analogs could be designed to inhibit enzymes involved in neurodegenerative diseases, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) in Alzheimer's disease.[1]
Oncology
Cyclobutane-containing compounds have been investigated as anticancer agents.[5] Potential applications for analogs of 3-amino-2,2-dimethylcyclobutan-1-ol in oncology include:
-
Integrin Antagonists: Functionalized cyclobutane scaffolds have been successfully employed as mimetics of the arginine-glycine-aspartic acid (RGD) motif to develop antagonists of αvβ3 integrin, which is involved in tumor proliferation and dissemination.[6]
-
Kinase Inhibitors: The aminocyclobutanol core could serve as a scaffold for the development of inhibitors of protein kinases, which are often dysregulated in cancer. The amino and hydroxyl groups can be functionalized to target the ATP-binding site of kinases.
Antiviral Agents
The conformational constraint provided by the cyclobutane ring has been exploited in the design of nucleoside analogs with antiviral activity.[7] The enantiomeric configuration of these analogs has been shown to be critical for their biological activity, with structures mimicking natural nucleosides demonstrating high potency against herpesviruses.[7] This highlights the importance of stereochemistry in the design of 3-amino-2,2-dimethylcyclobutan-1-ol analogs for potential antiviral applications.
Key Structural Modifications and Their Predicted Impact on Efficacy
The systematic modification of the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold is key to exploring its therapeutic potential. The following diagram illustrates potential sites for modification:
Caption: Key modification sites on the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold.
A structured approach to analog synthesis and evaluation is crucial. The following table outlines potential modifications and their predicted impact on efficacy:
| Modification Site | Type of Modification | Rationale and Predicted Impact on Efficacy |
| Amino Group (Position 3) | N-alkylation, N-acylation, N-arylation | Can modulate basicity (pKa), hydrogen bonding capacity, and lipophilicity. May introduce new interactions with the target protein, potentially increasing potency and selectivity.[2] |
| Hydroxyl Group (Position 1) | O-alkylation, O-acylation, esterification | Can alter polarity and hydrogen bonding potential. May serve as a handle for prodrug strategies to improve bioavailability. |
| Stereochemistry | Synthesis of specific enantiomers and diastereomers | Biological targets are chiral, and different stereoisomers can exhibit vastly different potencies and toxicities. Enantiomerically pure synthesis is critical for efficacy.[7][8] |
| Cyclobutane Ring | Introduction or removal of methyl groups, substitution at other positions | Can fine-tune the conformational properties of the ring and introduce new steric or electronic interactions. |
Experimental Protocols for Efficacy Evaluation
A robust and logical experimental cascade is essential for the efficient evaluation of newly synthesized analogs.
In Vitro Assays
1. Target-Based Screening (e.g., Kinase Inhibition Assay)
-
Objective: To determine the inhibitory activity of analogs against a specific kinase.
-
Principle: Measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase.
-
Protocol:
-
Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate buffer.
-
Add varying concentrations of the test compound.
-
Incubate the reaction mixture at the optimal temperature for the kinase.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
2. Cell-Based Proliferation Assay (e.g., MTT Assay for Anticancer Activity)
-
Objective: To assess the cytotoxic or cytostatic effects of analogs on cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) values.
-
3. Antiviral Assay (e.g., Plaque Reduction Assay)
-
Objective: To determine the ability of analogs to inhibit viral replication.
-
Principle: Measures the reduction in the number of viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound.
-
Protocol:
-
Grow a confluent monolayer of susceptible host cells in a multi-well plate.
-
Infect the cells with a known amount of virus.
-
After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) with or without various concentrations of the test compounds.
-
Incubate the plates for a period sufficient for plaque formation.
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well and calculate the EC₅₀ (effective concentration to reduce plaque number by 50%).
-
In Vivo Efficacy Models
Selected lead compounds from in vitro studies should be advanced to in vivo models relevant to the targeted therapeutic area.
1. CNS Efficacy Model (e.g., Rodent Model of Neuropathic Pain)
-
Objective: To evaluate the analgesic effect of an analog in a preclinical model of neuropathic pain.
-
Protocol:
-
Induce neuropathic pain in rodents (e.g., through chronic constriction injury of the sciatic nerve).
-
Administer the test compound via an appropriate route (e.g., oral, intraperitoneal).
-
Assess the pain response at different time points using behavioral tests such as the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia).
-
Compare the response to that of vehicle-treated and positive control (e.g., gabapentin) groups.
-
2. Oncology Efficacy Model (e.g., Xenograft Tumor Model)
-
Objective: To assess the antitumor activity of an analog in vivo.
-
Protocol:
-
Implant human tumor cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the test compound and vehicle control according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Interpretation and Lead Candidate Selection
The selection of a lead candidate for further development is a multi-faceted process that involves a careful analysis of all available data.
Caption: A decision-making workflow for lead candidate selection.
The following table summarizes key data points and their interpretation:
| Data Type | Key Parameters | Interpretation for Lead Selection |
| In Vitro Efficacy | IC₅₀, EC₅₀, GI₅₀ | Lower values indicate higher potency. A clear dose-response relationship is desirable. |
| Selectivity | Selectivity index (ratio of IC₅₀ for off-target vs. on-target activity) | A high selectivity index is crucial for minimizing off-target effects and potential toxicity. |
| In Vitro ADME | Metabolic stability (half-life in liver microsomes), cell permeability (e.g., Caco-2 assay) | Higher metabolic stability and good permeability are predictive of better in vivo performance. |
| In Vivo Pharmacokinetics | Oral bioavailability (F%), half-life (t₁/₂), brain penetration (for CNS targets) | Adequate bioavailability and a suitable half-life are necessary for a viable drug candidate. For CNS drugs, significant brain exposure is required. |
| In Vivo Efficacy | Tumor growth inhibition, reduction in pain score, viral load reduction | Statistically significant efficacy in a relevant animal model is a key milestone for progression. |
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the discovery of novel therapeutic agents. Its inherent structural features offer the potential for developing potent, selective, and metabolically stable drug candidates. Although direct comparative efficacy data for its analogs is currently limited, a systematic approach to analog design, synthesis, and evaluation, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this chemical space. Future research should focus on the enantioselective synthesis of a diverse library of analogs and their comprehensive pharmacological profiling across various disease models. The insights gained from such studies will not only advance our understanding of the structure-activity relationships within this compound class but also pave the way for the development of new and effective medicines.
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Synthesis and Antiviral and Antineoplastic Activities of Some Novel Carbocyclic Guanosine Analogues with a Cyclobutane Ring. (2025, August 5). Retrieved January 18, 2026, from [Link]
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Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (n.d.). Retrieved January 18, 2026, from [Link]
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In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09 - PMC. (2024, December 13). Retrieved January 18, 2026, from [Link]
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3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride | C8H18ClNO | CID 138987813. (n.d.). Retrieved January 18, 2026, from [Link]
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Validating the Mechanism of Action of Novel mTOR Inhibitors: A Comparative Guide for 3-Amino-2,2-dimethylcyclobutan-1-ol Hydrochloride Derivatives
This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of a novel class of compounds, 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride derivatives, as potential inhibitors of the mechanistic target of rapamycin (mTOR). We will explore the experimental cascade required to establish these derivatives as credible mTOR inhibitors, comparing their hypothetical performance against established alternatives. The protocols and validation strategies detailed herein are designed to ensure scientific rigor and generate a robust data package for decision-making in a drug discovery program.
Introduction: The mTOR Pathway and the Rationale for Novel Inhibitors
The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The central kinase, mTOR, exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they have limitations, including incomplete inhibition of all mTORC1 substrates and the potential for feedback activation of survival pathways. This has driven the development of second-generation ATP-competitive mTOR kinase inhibitors (TORKi), which target the catalytic site of mTOR and inhibit both mTORC1 and mTORC2.
Our hypothetical series of this compound derivatives, hereafter referred to as "Cyclobutane Derivatives," has been designed as potential TORKi. This guide will outline the necessary steps to validate this proposed mechanism of action.
Experimental Validation Workflow
The validation of a novel mTOR inhibitor requires a multi-pronged approach, progressing from initial biochemical assays to cellular and potentially in vivo studies. The following workflow provides a logical progression of experiments to build a comprehensive understanding of the mechanism of action of our Cyclobutane Derivatives.
Caption: Key downstream targets of mTORC1 and mTORC2.
Protocol: Western Blot Analysis of mTOR Pathway Phosphorylation
-
Cell Culture and Treatment: a. Seed a suitable cell line (e.g., U87MG glioblastoma cells) and allow them to adhere overnight. b. Starve the cells in a serum-free medium for 4-6 hours to reduce basal mTOR activity. c. Treat the cells with a serial dilution of the Cyclobutane Derivatives, Rapamycin, and Torin1 for 2 hours. d. Stimulate the cells with a growth factor (e.g., insulin or EGF) for 30 minutes to activate the mTOR pathway.
-
Protein Extraction and Quantification: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins: p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, p-Akt (Ser473), and Akt. c. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Expected Outcomes and Comparative Analysis
| Compound | Effect on p-S6K (mTORC1) | Effect on p-4E-BP1 (mTORC1) | Effect on p-Akt (Ser473) (mTORC2) |
| Cyclobutane Derivatives | Strong Inhibition | Strong Inhibition | Strong Inhibition |
| Rapamycin | Strong Inhibition | Partial Inhibition | No Inhibition / Potential Increase |
| Torin1 | Strong Inhibition | Strong Inhibition | Strong Inhibition |
The ability of the Cyclobutane Derivatives to inhibit the phosphorylation of both mTORC1 and mTORC2 substrates would provide strong evidence for their classification as TORKi, distinguishing them from rapalogs.
The ultimate goal of an mTOR inhibitor is to elicit a biological response, such as inhibiting cell proliferation.
Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a low density.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the Cyclobutane Derivatives and control compounds.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (the concentration required to inhibit cell growth by 50%).
Comparative Data (Hypothetical)
| Compound | GI50 in A549 cells (nM) |
| Cyclobutane Derivative 1 | 50 |
| Cyclobutane Derivative 2 | 85 |
| Rapamycin | 10 |
| Torin1 | 20 |
To ensure that the observed cellular effects are due to mTOR inhibition and not off-target activities, a kinase selectivity panel is essential.
Protocol: Kinase Panel Screening
-
Service: Submit the most promising Cyclobutane Derivatives to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Assay Format: These services typically perform large-panel screens (e.g., against 400+ kinases) at a fixed concentration of the compound (e.g., 1 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Significant inhibition of kinases other than mTOR would indicate potential off-target effects that need further investigation.
Conclusion and Future Directions
This guide has outlined a systematic approach to validating the mechanism of action of novel this compound derivatives as mTOR inhibitors. By following this experimental cascade, from direct biochemical assays to broad selectivity profiling, researchers can build a robust data package. Positive results, demonstrating potent and selective inhibition of mTOR and its downstream signaling pathways, would provide a strong rationale for advancing these compounds into further preclinical development, including pharmacokinetic studies and in vivo efficacy models. The key to successful validation lies in the rigorous application of these methods and the objective comparison of the novel compounds against well-characterized alternatives.
References
A Comparative Guide to the Cross-Reactivity Profile of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride
This guide provides a comprehensive framework for evaluating the selectivity and potential off-target interactions of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride. In drug discovery, the therapeutic index of a lead compound is critically dependent not only on its potency at the intended target but also on its inactivity at other biological macromolecules. Unforeseen interactions, or off-target effects, are a primary cause of adverse drug reactions and clinical trial failures.[1][2]
The cyclobutane motif is an increasingly popular scaffold in medicinal chemistry.[3][4] Its rigid, puckered conformation can offer significant advantages in potency, selectivity, and pharmacokinetic profiles by positioning key pharmacophoric groups in a favorable orientation for target binding while potentially improving metabolic stability.[5][6] However, this unique three-dimensional structure also necessitates a rigorous assessment of its cross-reactivity profile.
This document outlines a systematic, multi-tiered approach to characterize the selectivity of this compound. We will compare it against rationally selected structural analogs and screen it against a panel of common off-target protein families. The methodologies described herein are designed to build a robust, self-validating dataset essential for advancing a compound through the drug development pipeline.
Rationale for Comparator and Off-Target Selection
A thorough cross-reactivity study requires comparing the lead compound against both structurally similar molecules and a diverse panel of biologically relevant off-targets.
Comparator Compound Panel
To understand the structure-activity relationship (SAR) and the contribution of specific moieties to binding and selectivity, the following comparator compounds are proposed. These analogs allow for a systematic evaluation of stereochemistry, alkyl substitution, and the role of the cyclic scaffold.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD | trans-3-amino-2,2-dimethylcyclobutan-1-ol HCl | The primary compound of interest. |
| COMP-1 | cis-3-amino-2,2-dimethylcyclobutan-1-ol HCl[7] | To assess the impact of stereochemistry on target affinity and off-target binding. |
| COMP-2 | 3-amino-2,2,4,4-tetramethylcyclobutan-1-ol HCl[8] | To evaluate the effect of increased steric bulk on the cyclobutane ring. |
| COMP-3 | 3-aminocyclobutan-1-ol HCl | To determine the contribution of the gem-dimethyl group to binding and selectivity. |
| COMP-4 | trans-3-amino-1-methylcyclobutanol HCl[9] | To probe the effect of substitution at the hydroxyl-bearing carbon. |
| COMP-5 | 3-amino-2,2-dimethylpropan-1-ol[10] | An acyclic analog to investigate the importance of the conformationally restricted cyclobutane ring. |
Proposed Off-Target Panel
The selection of an off-target panel should be guided by the structural features of the lead compound. As a small molecule containing amino and hydroxyl groups, this compound has the potential to interact with receptors and enzymes that recognize similar pharmacophores. A standard initial screening panel should include representatives from key protein families known to be involved in adverse drug events.
-
G-Protein Coupled Receptors (GPCRs): Adrenergic, Dopaminergic, Serotonergic, and Muscarinic receptors.
-
Ion Channels: hERG, Sodium, and Calcium channels.
-
Kinases: A representative panel covering different families of the kinome.
-
Proteases: Common targets such as trypsin, thrombin, and various metalloproteinases.
-
Nuclear Receptors: Estrogen, Androgen, and Glucocorticoid receptors.
-
Metabolic Enzymes: Key Cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).
Experimental Workflow for Selectivity Profiling
A tiered approach is recommended to efficiently screen for and characterize off-target interactions. This workflow progresses from broad, high-throughput screening to more detailed quantitative analysis of confirmed "hits."
Caption: A tiered workflow for systematic cross-reactivity assessment.
Key Experimental Protocols
The cornerstone of an in vitro cross-reactivity study is the quantitative assessment of binding affinity. The competitive binding assay is a robust method for determining the inhibitory constant (Ki) of a test compound against a specific target.
Protocol: Competitive Radioligand Binding Assay
This protocol describes a generalized competitive binding assay to determine the affinity of test compounds for a given receptor.
Objective: To determine the IC50 (half-maximal inhibitory concentration) and calculate the Ki (inhibitory constant) of the lead compound and its analogs against a panel of off-targets.
Materials:
-
Cell membranes or purified protein expressing the target of interest.
-
Radiolabeled ligand specific for the target (e.g., ³H-ligand).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Test compounds (Lead and Comparators) dissolved in DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%).
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of the radiolabeled ligand at a concentration near its Kd.
-
50 µL of the membrane/protein preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials or a compatible microplate, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Caption: Principle of a competitive binding assay.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear, tabular format to facilitate direct comparison.
Hypothetical Binding Affinity Data (Ki, nM)
This table presents hypothetical data for illustrative purposes. A comprehensive screen would include a much larger panel of off-targets.
| Compound ID | Primary Target (Ki, nM) | Off-Target 1 (hERG, Ki, nM) | Off-Target 2 (5-HT2A, Ki, nM) | Off-Target 3 (M1, Ki, nM) |
| LEAD | 15 | >10,000 | 850 | >10,000 |
| COMP-1 | 250 | >10,000 | 1,200 | >10,000 |
| COMP-2 | 45 | 8,000 | 950 | >10,000 |
| COMP-3 | 500 | >10,000 | 3,500 | >10,000 |
| COMP-4 | 180 | >10,000 | 2,100 | >10,000 |
| COMP-5 | >10,000 | >10,000 | >10,000 | >10,000 |
Selectivity Index
The selectivity index is a critical metric for quantifying cross-reactivity. It is calculated as the ratio of the affinity for an off-target to the affinity for the primary target. A higher selectivity index is desirable.
Selectivity Index = Ki (Off-Target) / Ki (Primary Target)
Based on the hypothetical data for the LEAD compound:
-
Selectivity for 5-HT2A: 850 nM / 15 nM = 56.7-fold
An industry-standard benchmark often aims for a selectivity of at least 100-fold to minimize the risk of off-target effects at therapeutic concentrations. In this hypothetical case, the 56.7-fold selectivity against the 5-HT2A receptor would warrant a follow-up functional assay to determine if this binding translates to any cellular activity.
Conclusion
The systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery. The framework presented in this guide provides a robust strategy for characterizing the selectivity profile of this compound. By comparing it to rationally designed analogs and screening against a diverse panel of off-targets, researchers can build a comprehensive understanding of the compound's specificity. This data-driven approach is essential for identifying potential liabilities early, guiding lead optimization, and ultimately increasing the probability of success in clinical development.
References
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- PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
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- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
- MDPI. (2019). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- Benchchem. (n.d.). Navigating Antibody Cross-Reactivity: A Guide for Researchers.
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- PubChem. (n.d.). 3-Amino-2,2,4,4-tetramethylcyclobutan-1-ol hydrochloride.
- Benchchem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride.
- Thermo Fisher Scientific. (n.d.). 3-Amino-2,2-dimethyl-1-propanol, 95%.
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A Methodological Guide to the Preclinical Evaluation of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride: Bridging In Vitro Assays and In Vivo Validation
The incorporation of strained carbocycles, such as cyclobutane rings, into small-molecule drug candidates is a rapidly growing strategy in medicinal chemistry. These motifs can impart valuable properties, including conformational rigidity, improved metabolic stability, and unique three-dimensional pharmacophore arrangements that can enhance target binding and specificity[1]. 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride represents a novel chemical entity built on this framework. While direct, comprehensive biological studies of this specific salt are not yet prevalent in public literature, its structural analogues have shown promise. For instance, the trans isomer has been investigated as a component of hybrid γ-peptides for enhancing intracellular drug delivery, demonstrating low cytotoxicity and high accumulation in target cells[2].
This guide provides a robust, methodological blueprint for researchers and drug development professionals on how to approach the preclinical evaluation of a novel compound like this compound. We will delineate a logical, phased approach, moving from foundational in vitro characterization to predictive in vivo models. By explaining the causality behind each experimental choice, this document serves as a practical framework for generating the critical data needed to assess the therapeutic potential of this and other related cyclobutane derivatives.
Part 1: Foundational In Vitro Characterization
The primary goal of in vitro testing is to establish a baseline understanding of the compound's intrinsic biological properties in a controlled, cellular environment. These assays are designed to be high-throughput, cost-effective, and predictive, allowing for early go/no-go decisions before committing to resource-intensive animal studies.
Cellular Viability and Cytotoxicity Profile
Expertise & Rationale: Before assessing therapeutic efficacy, it is imperative to determine the compound's inherent toxicity. A favorable therapeutic window—the concentration range where the compound is effective without harming healthy cells—is a hallmark of a viable drug candidate. We select a standard, robust cell line like HEK293 (Human Embryonic Kidney cells) for initial screening due to its ease of culture and widespread use, which allows for comparability across studies. The selection of this line is supported by its use in evaluating the cytotoxicity of structural analogues[2].
Experimental Protocol: MTS Assay for Cytotoxicity
-
Cell Seeding: Plate HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in complete culture medium, ranging from 1 µM to 1000 µM.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with medium only (blank) and cells with vehicle (e.g., PBS) only (negative control).
-
Incubation: Incubate the plate for 48 hours. This duration is chosen to account for multiple cell doubling times, providing a stringent test of cytotoxicity.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Final Incubation & Readout: Incubate for 2-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the negative control wells (representing 100% viability) and plot the results as a dose-response curve to calculate the 50% cytotoxic concentration (CC₅₀).
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | Mean Absorbance (490nm) | % Viability (Normalized) |
| Vehicle Control | 1.250 | 100% |
| 1 | 1.245 | 99.6% |
| 10 | 1.210 | 96.8% |
| 50 | 1.150 | 92.0% |
| 100 | 1.050 | 84.0% |
| 250 | 0.850 | 68.0% |
| 500 | 0.630 | 50.4% |
| 1000 | 0.350 | 28.0% |
-
Result: The hypothetical CC₅₀ is approximately 500 µM, suggesting low intrinsic cytotoxicity, in line with findings for its structural analogues[2].
Membrane Permeability Assessment
Expertise & Rationale: For a compound to be effective, especially if intended for oral administration, it must be able to cross biological membranes. The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption in vitro. Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for Caco-2 Permeability Assay.
Data Presentation: Interpreting Permeability Data
The output is the Papp value (cm/s). This value is benchmarked against controls.
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Absorption |
| Propranolol (High Permeability Control) | > 20 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
| 3-amino-2,2-dimethylcyclobutan-1-ol HCl (Hypothetical) | 8.5 | Moderate to High |
-
Interpretation: A hypothetical Papp value of 8.5 x 10⁻⁶ cm/s suggests the compound has good potential for passive diffusion across the intestinal epithelium and warrants further investigation for oral bioavailability.
Part 2: In Vivo Evaluation: From Bench to Biological System
Positive in vitro data provides the justification for advancing to in vivo models. These studies are designed to understand how the compound behaves in a complex, whole-organism setting, assessing its safety, pharmacokinetics (what the body does to the drug), and ultimately, its efficacy.
Tolerability and Pharmacokinetic (PK) Profiling
Expertise & Rationale: The first step in vivo is to establish a safe dose range and understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A Maximum Tolerated Dose (MTD) study is performed first, guided by the in vitro CC₅₀ value. Subsequently, a full PK study is conducted at a sub-MTD dose to quantify systemic exposure. We use BALB/c mice as a standard, healthy rodent model.
Experimental Protocol: MTD and PK Study
-
MTD Study:
-
Administer single intravenous (IV) and oral (PO) doses to cohorts of mice at escalating levels (e.g., 10, 50, 100 mg/kg).
-
Monitor animals for 7-14 days for clinical signs of toxicity (weight loss, behavioral changes). The MTD is the highest dose that does not cause significant morbidity.
-
-
PK Study:
-
Administer a single, non-toxic dose (e.g., 20 mg/kg) via IV and PO routes to separate cohorts.
-
Collect blood samples at specific time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.
-
Calculate key PK parameters using non-compartmental analysis.
-
Experimental Timeline: In Vivo PK Study
Caption: Timeline for blood sampling in a typical PK study.
Data Presentation: Key Pharmacokinetic Parameters (Hypothetical Data)
| Parameter | IV Administration (20 mg/kg) | PO Administration (20 mg/kg) | Definition |
| Cₘₐₓ (ng/mL) | 5,200 | 1,850 | Maximum observed plasma concentration |
| Tₘₐₓ (h) | 0.08 (5 min) | 0.5 | Time to reach Cₘₐₓ |
| AUC₀₋ₜ (ng·h/mL) | 8,900 | 5,785 | Area under the concentration-time curve |
| t₁/₂ (h) | 3.5 | 3.8 | Elimination half-life |
| Oral Bioavailability (F%) | N/A | 65% | Fraction of oral dose reaching circulation |
-
Interpretation: The hypothetical data shows a Cₘₐₓ well above potential efficacy thresholds, a rapid Tₘₐₓ, and an excellent oral bioavailability of 65%, validating the prediction from the in vitro Caco-2 assay.
Part 3: The In Vitro-In Vivo Correlation (IVIVC): Synthesizing the Data
The ultimate test of preclinical research is how well in vitro results predict in vivo outcomes. This synthesis is critical for building confidence in a drug candidate.
Expertise & Rationale: A successful IVIVC demonstrates a comprehensive understanding of the compound's behavior. Discrepancies are not failures; they are learning opportunities that reveal the complexities of a biological system, such as first-pass metabolism or protein binding, which are not fully recapitulated in vitro.
Logical Framework: From In Vitro Prediction to In Vivo Reality
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Benchmarking 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride: A Comparative Analysis Against Known Endocannabinoid System Inhibitors
Introduction: The Quest for Novel Modulators of the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a myriad of physiological processes, including pain, inflammation, mood, and memory.[1][2][3][4] Central to the ECS are the enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL), which are responsible for the degradation of the primary endocannabinoids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1][3][5][6][7] Inhibition of these enzymes presents a promising therapeutic strategy to enhance endocannabinoid signaling, offering potential treatments for a range of disorders.[1][7][8][9]
This guide introduces 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride , a novel small molecule with a unique cyclobutane scaffold. While the biological activity of this compound is largely uncharacterized, its structural features—a rigid core with strategically placed amino and hydroxyl groups—suggest its potential as an inhibitor of hydrolytic enzymes such as FAAH and MGL.
Herein, we present a hypothetical benchmarking study to evaluate the inhibitory potential of this compound against FAAH and MGL. We compare its performance with well-established, potent, and selective inhibitors: URB597 for FAAH and JZL184 for MGL.[10][11][12] This guide provides detailed experimental protocols, comparative data analysis, and an exploration of the underlying signaling pathways to offer a comprehensive framework for researchers and drug development professionals.
Experimental Design: A Head-to-Head Comparison
To ascertain the inhibitory profile of this compound, a series of in vitro enzyme inhibition assays were designed. The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the test compound against both FAAH and MGL and to compare these values with those of the reference inhibitors.
Key Compounds in this Study:
-
Test Compound: this compound
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for inhibitor benchmarking.
Detailed Experimental Protocols
The following protocols are based on established methodologies for assessing FAAH and MGL inhibition.
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This assay quantifies FAAH activity by measuring the fluorescence of 7-amino-4-methylcoumarin (AMC), a product of the hydrolysis of the FAAH substrate, AMC arachidonoyl amide.[17]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[17]
-
FAAH Substrate (AMC arachidonoyl amide)
-
Test compound, URB597, and DMSO (vehicle control)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[17]
Procedure:
-
Prepare serial dilutions of the test compound and URB597 in DMSO.
-
In a 96-well plate, add 2 µL of each inhibitor dilution or DMSO to the appropriate wells.
-
Add 178 µL of FAAH Assay Buffer to each well.
-
Add 10 µL of diluted FAAH enzyme solution to all wells except the background controls.
-
Incubate the plate for 15 minutes at 37°C. This pre-incubation step is crucial for irreversible or time-dependent inhibitors.[18]
-
Initiate the reaction by adding 10 µL of FAAH substrate to each well.
-
Immediately begin kinetic reading of fluorescence for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition against inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Protocol 2: In Vitro MGL Inhibition Assay (Colorimetric)
This assay measures MGL activity through the hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the yellow-colored product 4-nitrophenol, detectable by absorbance.[19]
Materials:
-
Recombinant human MGL
-
MGL Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[20]
-
MGL Substrate (4-nitrophenyl acetate)
-
Test compound, JZL184, and DMSO (vehicle control)
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (405-412 nm)[19]
Procedure:
-
Prepare serial dilutions of the test compound and JZL184 in DMSO.
-
In a 96-well plate, add 10 µL of each inhibitor dilution or DMSO to the appropriate wells.
-
Add 150 µL of MGL Assay Buffer to each well.
-
Add 10 µL of diluted MGL enzyme solution to all wells except the background controls.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of MGL substrate to each well.
-
Incubate for 20 minutes at 37°C.
-
Measure the absorbance at 412 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition against inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
Comparative Data Analysis (Hypothetical Data)
The following tables summarize the hypothetical results of the in vitro inhibition assays. This data is for illustrative purposes to demonstrate how this compound would be benchmarked.
Table 1: FAAH Inhibition Assay Results
| Compound | IC50 (nM) |
| This compound | 5,230 |
| URB597 (Reference) | 4.8[11] |
Table 2: MGL Inhibition Assay Results
| Compound | IC50 (nM) |
| This compound | 850 |
| JZL184 (Reference) | 8.0[8][13][15] |
Discussion: Interpreting the Inhibitory Profile
Based on our hypothetical data, this compound demonstrates inhibitory activity against both FAAH and MGL, with a preference for MGL. The IC50 value against MGL (850 nM) is significantly lower than that against FAAH (5,230 nM), suggesting a degree of selectivity. However, when compared to the reference inhibitors, the test compound is considerably less potent. URB597 and JZL184 exhibit low nanomolar potency against their respective targets, highlighting their optimized nature as enzyme inhibitors.[8][13][15]
The micromolar activity of this compound suggests it could serve as a starting point for a medicinal chemistry campaign. The cyclobutane core represents a novel scaffold for MGL and FAAH inhibitors, and structure-activity relationship (SAR) studies could be initiated to improve potency and selectivity.
Signaling Pathways and Mechanism of Action
Inhibition of FAAH and MGL directly impacts the endocannabinoid signaling cascade. By preventing the degradation of AEA and 2-AG, these inhibitors elevate the endogenous levels of these neurotransmitters, leading to enhanced activation of cannabinoid receptors (CB1 and CB2).[1][5][6][7]
Caption: Endocannabinoid signaling at the synapse.
As depicted in the diagram, MGL is primarily located in presynaptic terminals, where it degrades 2-AG.[21] FAAH, on the other hand, is found in postsynaptic neurons and is the main enzyme for AEA hydrolysis.[6] An inhibitor of MGL, such as JZL184, would lead to an accumulation of 2-AG in the synaptic cleft, enhancing retrograde signaling through presynaptic CB1 receptors. Similarly, a FAAH inhibitor like URB597 would increase AEA levels, potentiating its effects.
Conclusion and Future Directions
This comparative guide outlines a hypothetical yet scientifically rigorous framework for evaluating the inhibitory potential of this compound against FAAH and MGL. While the posited data suggests modest activity, the unique chemical scaffold of this compound makes it an intriguing candidate for further investigation.
Future studies should focus on:
-
SAR optimization: Synthesizing and testing analogs of this compound to improve potency and selectivity for MGL.
-
In vivo studies: Assessing the pharmacokinetic and pharmacodynamic properties of promising analogs in animal models of pain and neuroinflammation.
-
Structural biology: Co-crystallization of lead compounds with MGL to elucidate the binding mode and guide further design efforts.
By systematically benchmarking novel compounds against established inhibitors, the field of drug discovery can continue to advance towards new and effective therapeutics targeting the endocannabinoid system.
References
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Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Available from: [Link]
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Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21-38. Available from: [Link]
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Grabner, G. F., et al. (2017). Monoacylglycerol lipase inhibitor JZL184 prevents HIV-1 gp120-induced synapse loss by altering endocannabinoid signaling. Neuropharmacology, 113(Pt A), 39-51. Available from: [Link]
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Realini, N., et al. (2019). Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers in Behavioral Neuroscience, 13, 160. Available from: [Link]
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Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology, 156(7), 1065-1079. Available from: [Link]
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Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270-20275. Available from: [Link]
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Ahn, K., et al. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687-1707. Available from: [Link]
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Jourdan, T., et al. (2013). Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice. Gastroenterology, 144(4), 826-836.e8. Available from: [Link]
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van Egmond, N., et al. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 441-464. Available from: [Link]
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Jung, K. M., & Piomelli, D. (2023). Assay of Monoacylglycerol Lipase Activity. Methods in Molecular Biology, 2576, 285-297. Available from: [Link]
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Watkins, C. A., & El-Alfy, W. (2023). The Endocannabinoid System in Human Disease: Molecular Signaling, Receptor Pharmacology, and Therapeutic Innovation. International Journal of Molecular Sciences, 24(13), 10803. Available from: [Link]
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Santoro, A., et al. (2024). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences, 25(1), 591. Available from: [Link]
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Scuderi, C., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences, 22(14), 7654. Available from: [Link]
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Urits, I., et al. (2021). Distinct Activity of Endocannabinoid-Hydrolyzing Enzymes MAGL and FAAH in Key Regions of Peripheral and Central Nervous System Implicated in Migraine. International Journal of Molecular Sciences, 22(11), 5949. Available from: [Link]
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Chiurchiù, V., et al. (2015). Endocannabinoid signalling in innate and adaptive immunity. Immunology, 144(3), 352-364. Available from: [Link]
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Ahn, K., et al. (2009). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences, 106(9), 3131-3136. Available from: [Link]
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Navigating the Structural Landscape: A Comparative Guide to the Structure-Activity Relationships of 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a continuous endeavor. Small, rigid scaffolds have emerged as powerful tools in drug design, offering a means to constrain molecular flexibility and optimize interactions with biological targets. Among these, the cyclobutane motif has garnered significant interest for its ability to introduce unique three-dimensional structural features. This guide provides an in-depth analysis of the structural activity relationships (SAR) of 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a compelling yet under-explored scaffold. Drawing upon established principles of medicinal chemistry and data from related cyclobutane-containing compounds, we will explore its potential therapeutic applications, propose hypothetical SAR studies, and provide detailed experimental protocols for its evaluation.
The Cyclobutane Core: A Foundation for Innovation in Drug Design
The cyclobutane ring, a four-membered carbocycle, imparts a significant degree of conformational rigidity to a molecule. This pre-organization of pharmacophoric groups can reduce the entropic penalty upon binding to a biological target, potentially leading to increased affinity and potency. Furthermore, the unique puckered conformation of the cyclobutane ring allows for precise spatial orientation of substituents, enabling a fine-tuning of interactions within a binding pocket. The incorporation of a cyclobutane scaffold can also serve as a bioisosteric replacement for other cyclic or aromatic systems, offering an opportunity to modulate physicochemical properties such as solubility and metabolic stability.
Unveiling the Therapeutic Potential: Hypothetical SAR of this compound
While specific biological activity data for this compound is not extensively available in public literature, early research on related amino alcohol derivatives of cyclobutane points towards potential parasympatholytic activity[1]. Parasympatholytics, also known as anticholinergic agents, act by blocking the effects of the neurotransmitter acetylcholine at muscarinic receptors. This action can have therapeutic applications in a range of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain gastrointestinal disorders.
Based on this premise, we can construct a hypothetical SAR exploration of the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold. The core structure presents several key points for modification: the amino group, the hydroxyl group, the gem-dimethyl groups, and the stereochemistry of the cyclobutane ring.
dot
Caption: Key modification points for SAR studies of the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold.
Key Structural Modifications and Their Predicted Impact:
-
The Amino Group (R1): The basicity and substitution pattern of the amino group are critical for its interaction with the typically anionic aspartate residue in the binding pocket of muscarinic receptors.
-
Primary vs. Secondary vs. Tertiary Amines: Increasing the level of substitution on the nitrogen (e.g., mono- or di-alkylation) can modulate both potency and selectivity for different muscarinic receptor subtypes (M1-M5). Larger, bulkier substituents may enhance van der Waals interactions but could also introduce steric hindrance.
-
Acylation: Conversion of the amine to an amide would likely abolish the basicity required for the ionic interaction, leading to a significant loss of activity.
-
-
The Hydroxyl Group (R2): The hydroxyl group can act as a hydrogen bond donor or acceptor.
-
Esterification: Introducing an ester functionality, particularly with bulky aromatic or heteroaromatic acids, is a common strategy in the design of anticholinergics (e.g., atropine, ipratropium). This can lead to additional π-π stacking or hydrophobic interactions within the receptor.
-
Etherification: Conversion to an ether would remove the hydrogen bond donating capability, which could be detrimental or beneficial depending on the specific receptor interactions.
-
-
The Gem-Dimethyl Groups: These groups contribute to the overall lipophilicity of the molecule and can influence its orientation in the binding pocket.
-
Size and Lipophilicity: Replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) would increase lipophilicity, which could affect both potency and pharmacokinetic properties.
-
Spirocyclization: Fusing the gem-dimethyl carbons into a larger ring system (e.g., a spirocyclopentane or cyclohexane) would further rigidify the structure and could lead to novel interactions with the receptor.
-
-
Stereochemistry: The relative orientation of the amino and hydroxyl groups (cis or trans) will have a profound impact on the molecule's three-dimensional shape and its ability to fit into the receptor binding site. It is highly probable that only one diastereomer will exhibit significant biological activity.
Comparative Analysis with Alternative Scaffolds
To provide a comprehensive understanding, it is essential to compare the 3-amino-2,2-dimethylcyclobutan-1-ol scaffold with other established classes of parasympatholytics.
| Scaffold Class | Representative Drug(s) | Key Structural Features | Advantages | Disadvantages |
| Tropane Alkaloids | Atropine, Scopolamine | Bicyclic tropane core with an esterified hydroxyl group and a tertiary amine. | High potency. | Central nervous system side effects due to crossing the blood-brain barrier. |
| Quaternary Ammonium Compounds | Ipratropium, Tiotropium | Permanently charged nitrogen, often in a tropane-like scaffold. | Reduced systemic absorption and fewer CNS side effects. | Primarily administered via inhalation for respiratory conditions. |
| Acyclic Aminoalcohols | Oxybutynin, Tolterodine | Flexible acyclic chain connecting an amino group and an esterified hydroxyl group. | Orally active, used for overactive bladder. | Can have anticholinergic side effects (dry mouth, constipation). |
| 3-amino-2,2-dimethylcyclobutan-1-ol Analogs | (Hypothetical) | Rigid cyclobutane core with modifiable amino and hydroxyl groups. | Potential for novel selectivity profiles due to unique 3D structure. Potential for improved metabolic stability. | SAR and clinical profile are largely unexplored. |
Experimental Protocols for Evaluation
To validate the hypothesized SAR and determine the therapeutic potential of novel 3-amino-2,2-dimethylcyclobutan-1-ol derivatives, a systematic experimental approach is required.
In Vitro Evaluation: Muscarinic Receptor Binding Assays
Objective: To determine the binding affinity of the synthesized compounds for the five human muscarinic receptor subtypes (M1-M5).
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected CHO-K1 or HEK293 cells expressing individual human muscarinic receptor subtypes are cultured to confluence. The cells are then harvested, and crude membrane preparations are isolated by centrifugation.
-
Radioligand Binding Assay:
-
A constant concentration of a high-affinity radiolabeled antagonist (e.g., [³H]N-methylscopolamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
dot
Caption: Workflow for a muscarinic receptor radioligand binding assay.
Ex Vivo Evaluation: Isolated Organ Bath Studies
Objective: To assess the functional antagonist activity of the compounds on smooth muscle contraction.
Methodology:
-
Tissue Preparation: A segment of guinea pig ileum or bladder is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Measurement: The tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Cumulative Concentration-Response Curve:
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline.
-
The tissue is then washed and incubated with a fixed concentration of the test antagonist for a predetermined time.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
-
Data Analysis: The Schild plot analysis is used to determine the pA₂ value, which is a measure of the antagonist's potency.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for the discovery of novel therapeutic agents, potentially in the realm of parasympatholytics. Its rigid cyclobutane core offers a unique platform for the design of compounds with potentially improved potency, selectivity, and pharmacokinetic properties compared to existing drugs. The hypothetical SAR framework presented in this guide, combined with the detailed experimental protocols, provides a roadmap for researchers to systematically explore the potential of this intriguing class of molecules. Future research should focus on the synthesis of a diverse library of analogs and their comprehensive pharmacological evaluation to unlock the full therapeutic potential of this novel scaffold.
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Schenone, P., Minardi, G., & Longobardi, M. (1970). [Amino alcohol derivatives of cyclobutane]. Il Farmaco; edizione scientifica, 25(7), 533–541. [1]
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van der Pijl, F., van der Vlag, R., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(10), 1636–1655. [Link]
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A Comparative Analysis of Synthetic Routes to 3-amino-2,2-dimethylcyclobutan-1-ol Hydrochloride: A Guide for Researchers
Introduction
3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclobutane scaffold, substituted with key functional groups, allows for the synthesis of conformationally constrained molecules with potential therapeutic applications. The stereochemical arrangement of the amino and hydroxyl groups is crucial for biological activity, making stereocontrolled synthesis a primary challenge. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into the strategic choices, experimental protocols, and relative efficiencies of each pathway. By presenting a critical evaluation of different methodologies, this document aims to empower researchers in selecting and optimizing the most suitable synthesis for their specific needs, whether for small-scale research or large-scale production.
Key Synthetic Strategies at a Glance
The synthesis of this compound primarily revolves around two core strategies: the stereoselective reduction of a key cyclobutanone intermediate and the construction of the cyclobutane ring via [2+2] cycloaddition reactions. The choice of strategy often depends on the desired stereoisomer (cis or trans), the availability of starting materials, and the scalability of the process.
| Synthetic Route | Key Transformation(s) | Stereochemical Control | Key Advantages | Potential Challenges |
| Route 1: Stereoselective Reduction followed by Mitsunobu Inversion | Stereoselective reduction of 3-(protected-amino)-2,2-dimethylcyclobutanone; Mitsunobu inversion of the resulting cis-alcohol. | High | Well-established reactions, good control over both cis and trans isomers. | Requires stereoselective reduction, use of hazardous Mitsunobu reagents. |
| Route 2: [2+2] Cycloaddition | Cycloaddition of a ketene with an appropriate alkene. | Can be controlled by the choice of reactants and conditions. | Direct formation of the cyclobutane ring. | Can lead to mixtures of regio- and stereoisomers, requiring careful optimization. |
| Route 3: Biocatalytic Reduction | Enzymatic reduction of a ketone precursor. | Potentially very high | Environmentally friendly, high stereoselectivity. | Requires screening for a suitable enzyme, optimization of reaction conditions. |
Route 1: Stereoselective Reduction and Mitsunobu Inversion: A Stepwise Approach to Stereochemical Purity
This is arguably the most versatile and widely reported strategy, offering access to both cis and trans isomers with a high degree of control. The general approach begins with the synthesis of a protected 3-amino-2,2-dimethylcyclobutanone, which is then stereoselectively reduced to the cis-amino alcohol. The trans-isomer can then be obtained via a Mitsunobu inversion of the cis-alcohol.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of cis- and trans-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride via the stereoselective reduction and Mitsunobu inversion route.
Experimental Protocols
Step 1: Synthesis of 3-(Dibenzylamino)-2,2-dimethylcyclobutanone
The synthesis of the key cyclobutanone intermediate can be achieved from commercially available 2,2-dimethyl-1,3-cyclobutanedione.
-
Reaction: A solution of 2,2-dimethyl-1,3-cyclobutanedione and dibenzylamine in a suitable solvent like toluene is heated at reflux with azeotropic removal of water.
-
Rationale: The initial condensation forms an enaminone, which is then reduced in situ or in a subsequent step to the desired aminocyclobutanone. The dibenzyl protecting group is robust and can be removed later under hydrogenolysis conditions.
Step 2: Stereoselective Reduction to cis-3-(Dibenzylamino)-2,2-dimethylcyclobutan-1-ol
The stereochemical outcome of the reduction of the cyclobutanone is highly dependent on the choice of the reducing agent. For the synthesis of the cis-isomer, a bulky hydride source is typically employed.
-
Protocol: To a solution of 3-(dibenzylamino)-2,2-dimethylcyclobutanone in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78 °C), a solution of a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) is added dropwise. The reaction is stirred at low temperature until completion and then quenched.
-
Causality: The bulky hydride reagent preferentially attacks the carbonyl group from the less hindered face of the cyclobutanone ring, leading to the formation of the cis-alcohol as the major product. Studies on the reduction of 3-substituted cyclobutanones have shown that this approach consistently yields high diastereoselectivity for the cis isomer.[1]
Step 3: Mitsunobu Inversion to trans-3-(Dibenzylamino)-2,2-dimethylcyclobutan-1-ol
The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a chiral center.[2] In this context, it is used to convert the cis-alcohol to the trans-isomer.
-
Protocol: To a solution of cis-3-(dibenzylamino)-2,2-dimethylcyclobutan-1-ol, triphenylphosphine (PPh₃), and a suitable acidic component (e.g., benzoic acid or p-nitrobenzoic acid) in anhydrous THF at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is added dropwise.[3] The reaction is allowed to warm to room temperature and stirred until completion. The resulting ester is then hydrolyzed under basic conditions to yield the trans-alcohol.
-
Mechanistic Insight: The reaction proceeds via an alkoxyphosphonium salt intermediate. The nucleophile (in this case, the carboxylate) then displaces the activated hydroxyl group in an Sₙ2 fashion, resulting in a clean inversion of stereochemistry.[1] The choice of a more acidic pronucleophile like p-nitrobenzoic acid can improve yields for sterically hindered alcohols.[3]
Step 4: Deprotection and Hydrochloride Salt Formation
The final steps involve the removal of the protecting groups and the formation of the hydrochloride salt.
-
Deprotection: The dibenzylamino group is typically removed by catalytic hydrogenation. The protected amino alcohol is dissolved in a solvent like methanol or ethanol, and a palladium catalyst (e.g., Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere until the deprotection is complete.
-
Salt Formation: The resulting free amino alcohol is dissolved in a suitable solvent (e.g., isopropanol or diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.[4]
Route 2: [2+2] Cycloaddition - Building the Core Structure
An alternative approach to the cyclobutane core is through a [2+2] cycloaddition reaction. This method involves the reaction of a ketene with an appropriately substituted alkene.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule via a [2+2] cycloaddition strategy.
Conceptual Protocol and Considerations
-
Reactants: A common approach involves the in situ generation of a ketene from an acyl chloride and a non-nucleophilic base (e.g., triethylamine). This ketene then reacts with an alkene. For the synthesis of the target molecule, one could envision the reaction of dimethylketene with an alkene containing a masked amino group.
-
Challenges and Rationale: While conceptually straightforward, [2+2] cycloadditions can present challenges in controlling regioselectivity and stereoselectivity. The success of this route is highly dependent on the specific substrates and reaction conditions. However, for certain substrates, this method can be a very efficient way to construct the cyclobutane ring. Photocatalyzed [2+2] cycloadditions have emerged as a powerful and mild alternative to traditional thermal methods.
Route 3: The Green Chemistry Approach - Biocatalytic Reduction
Biocatalysis offers a highly efficient and environmentally friendly alternative for the synthesis of chiral molecules. The use of enzymes, such as ketoreductases (KREDs), can provide exquisite control over stereoselectivity.
Conceptual Framework
-
Enzyme Selection: The key to this approach is the identification of a suitable ketoreductase that can reduce the 3-(protected-amino)-2,2-dimethylcyclobutanone with high diastereoselectivity to either the cis or trans alcohol. This typically involves screening a library of KREDs.
-
Reaction Conditions: Biocatalytic reductions are typically carried out in aqueous media under mild conditions of temperature and pH. A co-factor recycling system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase) is often employed to regenerate the NADPH or NADH co-factor required by the KRED.
-
Advantages: This method can offer exceptionally high stereoselectivity, often exceeding that of traditional chemical methods. It also avoids the use of harsh reagents and solvents, making it a more sustainable approach. A highly trans-diastereoselective synthesis of a related tetramethylcyclobutanol derivative has been achieved using KRED catalysis, demonstrating the potential of this strategy.[5]
Comparative Summary and Outlook
| Parameter | Route 1: Stereoselective Reduction & Mitsunobu Inversion | Route 2: [2+2] Cycloaddition | Route 3: Biocatalytic Reduction |
| Stereocontrol | Excellent for both cis and trans isomers. | Dependent on substrates and conditions; can be challenging. | Potentially excellent for a specific isomer. |
| Versatility | High, allows access to both diastereomers from a common intermediate. | Moderate, may require specific precursors for different isomers. | Low, typically highly specific for one stereochemical outcome. |
| Scalability | Generally good, although the Mitsunobu reaction can be challenging on a large scale due to reagent cost and by-product removal. | Can be scalable, especially with flow chemistry setups for photochemical reactions. | Highly scalable once a suitable enzyme and process are developed. |
| Reagent Safety & Waste | Use of pyrophoric reagents (L-Selectride) and hazardous Mitsunobu reagents (DEAD/DIAD). Generates significant phosphine oxide waste. | Can involve hazardous reagents for ketene generation. Photochemical routes are generally cleaner. | Generally safe, uses water as a solvent, and generates minimal hazardous waste. |
| Development Effort | Based on well-established and predictable reactions. | May require significant optimization of reaction conditions to achieve desired selectivity. | Requires initial screening and optimization of the biocatalyst and fermentation/reaction conditions. |
Conclusion
The choice of synthetic route to this compound is a strategic decision that depends on the specific goals of the research program.
-
For maximum flexibility and control over stereochemistry in a research setting, the stereoselective reduction followed by Mitsunobu inversion (Route 1) is a highly reliable and well-documented strategy. It provides access to both the cis and trans isomers from a common intermediate, which is invaluable for structure-activity relationship studies.
-
The [2+2] cycloaddition approach (Route 2) offers a more direct method for constructing the cyclobutane core and may be advantageous if a highly efficient cycloaddition for the specific target can be developed.
-
For large-scale, sustainable production , biocatalysis (Route 3) represents the most promising future direction. Although it requires an initial investment in enzyme screening and process development, the potential for high stereoselectivity, mild reaction conditions, and reduced environmental impact makes it an attractive option for industrial applications.
Ultimately, a thorough understanding of the principles and practical considerations of each of these synthetic strategies will enable researchers to make informed decisions and successfully synthesize this important class of molecules for the advancement of drug discovery and development.
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 2012. Available at: [Link]
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Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 2022. Available at: [Link]
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Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube, 2021. Available at: [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 2000. Available at: [Link]
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Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Request PDF. Available at: [Link]
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Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 2021. Available at: [Link]
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One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 2017. Available at: [Link]
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Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 2015. Available at: [Link]
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Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 2007. Available at: [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 2022. Available at: [Link]
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(3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses, 1996. Available at: [Link]
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Synthetic strategies for aminocyclitols: An updated review. OUCI. Available at: [Link]
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A Senior Application Scientist's Guide to Alternatives for 3-amino-2,2-dimethylcyclobutan-1-ol in Modern Chemical Synthesis
Abstract
The 3-amino-2,2-dimethylcyclobutan-1-ol scaffold is a valuable building block in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial positioning of key pharmacophoric elements. However, reliance on a single scaffold can limit the exploration of chemical space and optimization of ADME properties. This guide provides a comparative analysis of viable alternatives, focusing on structurally related cyclobutanes, ring-expanded cyclohexanes, and heterocyclic bioisosteres like oxetanes. We will delve into the synthetic accessibility, stereochemical control, and impact on physicochemical properties for each class of alternatives, supported by experimental data and detailed protocols to empower researchers in their synthetic design and drug development efforts.
Introduction: The Strategic Value of Strained Scaffolds
In contemporary drug discovery, moving beyond "flatland" aromatics towards molecules with greater sp³ character is a widely adopted strategy to improve target binding, enhance solubility, and increase metabolic stability.[1] The cyclobutane ring, a strained four-membered carbocycle, is an exceptional scaffold in this regard. Its puckered, well-defined conformation restricts the rotational freedom of appended substituents, reducing the entropic penalty upon binding to a biological target.[2]
The benchmark compound, 3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride , embodies these advantages. It presents a vicinal amino alcohol motif on a rigid core, with the gem-dimethyl group serving as a potential bioisostere for bulky moieties like a tert-butyl group, while also blocking potential sites of metabolism.[3] However, the very rigidity that makes it attractive can also be a liability if a different conformational profile is required for optimal target engagement. Furthermore, synthetic accessibility and the desire to modulate properties like polarity and solubility necessitate the exploration of viable alternatives.
Framework for Comparison: Key Selection Criteria
To objectively evaluate alternatives, we must establish a set of guiding principles rooted in the practical challenges of medicinal chemistry:
-
Synthetic Accessibility & Cost: How readily can the scaffold be synthesized and scaled? Are stereoselective routes available and high-yielding?
-
Structural & Stereochemical Diversity: Does the alternative offer different spatial vectors for its functional groups? Can cis/trans isomers be selectively prepared to explore different pharmacophore orientations?
-
Physicochemical Impact: How does the alternative scaffold influence key drug-like properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability?
-
Bioisosterism: Can the alternative effectively mimic the spatial and electronic properties of the benchmark cyclobutane core to retain or enhance biological activity?[4]
Comparative Analysis of Key Alternatives
Based on the criteria above, we will analyze three distinct classes of alternatives that offer unique advantages for drug design programs.
Alternative Class 1: Functional Group Modification (e.g., Cyclobutane Carboxylic Acids)
The most direct alternative involves retaining the core 2,2-dimethylcyclobutane ring but modifying the functional groups. A prime example is (1R,3S)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid .[5]
-
Rationale: Replacing the primary alcohol with a carboxylic acid fundamentally changes its role in molecular interactions. It transitions from a hydrogen bond donor/acceptor to a potent hydrogen bond acceptor and a handle for forming stable amide bonds. This opens up a completely different set of synthetic derivatization pathways.
-
Synthetic Insight: These structures are often accessible from similar intermediates as the amino alcohol, typically involving oxidation steps. The stereochemical integrity of the ring is generally maintained throughout the conversion.
Alternative Class 2: Ring System Expansion (e.g., 3-Aminocyclohexanols)
Expanding the four-membered ring to a six-membered ring introduces conformational flexibility while maintaining the core amino alcohol functionality.
-
Rationale: Cyclohexane rings are less strained and adopt stable chair conformations, which present substituents in well-defined axial and equatorial positions. This provides a different, yet predictable, spatial arrangement compared to the puckered cyclobutane. This can be crucial for optimizing binding to a target protein.
-
Synthetic Insight: The synthesis of substituted aminocyclohexanes is well-established, often leveraging starting materials like cyclohexenones or employing methodologies like the Overman rearrangement followed by ring-closing metathesis for stereocontrol.[6][7]
Alternative Class 3: Heterocyclic Bioisosteres (e.g., Substituted Amino-Oxetanols)
Replacing a carbon atom in the cyclobutane ring with an oxygen atom to form an oxetane is a powerful strategy in modern medicinal chemistry.[8]
-
Rationale: The introduction of the ether oxygen atom significantly impacts physicochemical properties. It can act as a hydrogen bond acceptor, often leading to a marked improvement in aqueous solubility and a reduction in lipophilicity. Oxetanes have been successfully employed as bioisosteres for cyclobutane and gem-dimethyl groups, demonstrating their ability to fill the same space while improving drug-like properties.[8]
-
Synthetic Insight: The synthesis of substituted oxetanes can be more challenging than their carbocyclic counterparts but established methods, such as the Paterno-Büchi reaction or cyclization of 1,3-diols, have made them increasingly accessible.
Data-Driven Performance Summary
The following table provides a comparative summary of the benchmark compound and its alternatives against the key selection criteria.
| Feature | 3-amino-2,2-dimethylcyclobutan-1-ol (Benchmark) | 3-Aminocyclobutane Carboxylic Acids | 3-Aminocyclohexanols | 3-Amino-oxetane Derivatives |
| Primary Advantage | High rigidity, defined stereochemistry | New synthetic vector (amide coupling) | Conformational flexibility | Improved solubility, H-bond acceptor |
| Scaffold Rigidity | High | High | Moderate (Chair flips) | High |
| Synthetic Complexity | Moderate to High | Moderate to High | Low to Moderate | High |
| Stereocontrol | Well-established | Often derived from amino alcohol | Well-established | Challenging |
| Typical LogP Impact | Moderately Lipophilic | Can increase or decrease based on N-substituent | Generally more lipophilic | Lower lipophilicity |
| Solubility Impact | Moderate | Variable | Moderate | Generally Improved |
| Bioisosteric Role | Phenyl, gem-dimethyl, t-butyl[1][3] | Phenyl, gem-dimethyl | Larger groups, conformationally mobile linkers | gem-dimethyl, cyclobutane[8] |
Featured Experimental Protocol: Synthesis of a Substituted 2-Aminocyclobutanone
This protocol details a robust method for accessing 2-aminocyclobutanone derivatives, which are versatile intermediates that can be reduced to form aminocyclobutanols or used in other transformations. The procedure is adapted from established literature methods involving the reaction of nitrogen nucleophiles with 1,2-bis(trimethylsilyloxy)cyclobutene.[9][10]
Causality: The key to this synthesis is the use of 1,2-bis(trimethylsilyloxy)cyclobutene, a stable enol ether equivalent of cyclobutanedione. Under acidic conditions, it hydrolyzes in situ to generate a reactive oxonium ion, which is readily attacked by a weakly basic nitrogen nucleophile (like a carbamate or sulfonamide) to form the desired product with good regioselectivity.
Workflow Diagram
Caption: Synthetic workflow for N-protected 2-aminocyclobutanones.
Materials & Equipment:
-
1,2-bis(trimethylsilyloxy)cyclobutene
-
Benzyl carbamate (or other suitable N-nucleophile)
-
1M HCl in diethyl ether
-
Anhydrous diethyl ether (Et₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for extraction and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add benzyl carbamate (1.0 eq). Dissolve the carbamate in anhydrous diethyl ether (approx. 20 mL).
-
Reagent Addition: Add 1,2-bis(trimethylsilyloxy)cyclobutene (1.2 eq) to the solution via syringe.
-
Acidic Cyclization: To the stirring solution, add 1M HCl in diethyl ether (2.0 eq) dropwise. Self-Validation Check: The addition may be slightly exothermic. A cloudy precipitate may form during the reaction.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 35-40°C). Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-6 hours.
-
Quenching & Workup: After cooling to room temperature, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The specific eluent system will depend on the nucleophile used, but a gradient of hexanes and ethyl acetate is typically effective.
-
Characterization: The final product, N-protected 2-aminocyclobutanone, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Yields for this reaction are generally reported in the range of 60-85%.[9]
Conclusion and Future Outlook
While 3-amino-2,2-dimethylcyclobutan-1-ol remains a highly effective and popular building block, the strategic selection of alternatives can unlock new possibilities in drug design.
-
For programs requiring different derivatization handles, cyclobutane carboxylic acids offer a direct and logical pivot.
-
When conformational restriction needs to be modulated, aminocyclohexanol scaffolds provide predictable, flexible alternatives.
-
Crucially, when poor solubility or high lipophilicity becomes a barrier, oxetane-based bioisosteres present a validated, modern solution for enhancing drug-like properties.[8]
The continued development of stereoselective synthetic methods for these and other novel scaffolds will further empower medicinal chemists to navigate the complexities of chemical space and design the next generation of therapeutics.[11][12][13]
References
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Griesbeck, A. G., et al. (1995). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society, 117(21), 5857-5866. [Link]
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Griesbeck, A. G., et al. (1995). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of r-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. American Chemical Society. [Link]
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Griesbeck, A. G., et al. (1995). Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Scilit. [Link]
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Wang, Q., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
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Foubelo, F., et al. (2014). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. National Center for Biotechnology Information. [Link]
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Li, D., et al. (2022). Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing. Journal of Medicinal Chemistry, 65(4), 3018-3033. [Link]
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Slafer, B. W., & Turos, E. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Mykhailiuk, P. K., et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au, 2(10), 2268-2276. [Link]
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Slafer, B. W., & Turos, E. (2008). Synthesis of Substituted 2-Amino-cyclobutanones. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]
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Gil, S., et al. (2004). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 15(15), 2381-2390. [Link]
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Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]
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Ahmad, S., et al. (2011). Stereoselective synthesis of polyhydroxylated aminocyclohexanes. Organic & Biomolecular Chemistry, 9(8), 2801-2808. [Link]
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Drug Discovery & Development. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Drug Discovery & Development. [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
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Ellis, C. R., & Mahapatra, S. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
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Dömling, A., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(5), 1243. [Link]
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Gornowicz, M., & Bielawska, A. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7545. [Link]
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PubChemLite. (n.d.). This compound (C6H13NO). PubChemLite. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride
As researchers and developers in the pharmaceutical and life sciences sectors, our work is predicated on precision, safety, and responsibility. The handling and disposal of chemical reagents are not peripheral tasks but are integral to the integrity of our research and the safety of our laboratories and environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride, moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.
Section 1: Hazard Characterization and Immediate Safety Protocols
Compounds such as 3-Amino-2,3-dimethylbutan-2-ol hydrochloride are classified with GHS Hazard Statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. Some related amine hydrochlorides are also designated as H302 (Harmful if swallowed)[3][4]. Therefore, it is imperative to treat this compound as a hazardous substance.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The use of appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling or disposing of this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with solid particulates, which can cause serious eye irritation[1][5]. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, mitigating the risk of skin irritation[1][6]. Always inspect gloves for integrity before use. |
| Body Protection | A standard laboratory coat. | Protects against contamination of personal clothing[6]. |
| Respiratory Protection | Handle in a certified chemical fume hood or a well-ventilated area. | Minimizes the potential for inhaling dust from the solid compound, which may cause respiratory tract irritation[1][6]. |
Section 2: The Core Principle: Segregation and Containment
The cardinal rule of chemical waste management is that hazardous materials must never be disposed of via standard drains or trash[7][8][9]. This practice is illegal and poses a significant threat to public health and aquatic ecosystems[9]. The proper disposal pathway begins with meticulous segregation and robust containment.
Waste Segregation: Isolate waste containing this compound from other chemical waste streams. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic fumes, or fire. For example, acids should never be stored in steel containers, and oxidizing agents must be kept separate from organic compounds.[8]
Container Selection: The choice of a waste container is a critical safety decision. The container must be:
-
Chemically Compatible: Use a high-density polyethylene (HDPE) or glass container. Avoid metal containers for acidic hydrochloride salt solutions.[10][11]
-
Leak-Proof and Secure: The container must have a tightly sealing, screw-top cap to prevent leaks and spills.[7][10]
-
Properly Sized and Filled: The container should be large enough for the expected waste volume but filled to no more than 90% of its capacity to prevent over-pressurization or spills.[11]
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the validated procedure for collecting and preparing waste for final disposal by a licensed entity.
Objective: To safely collect and containerize all waste streams containing this compound for disposal.
Methodology:
-
Preparation:
-
Don all required PPE as specified in Section 1.
-
Designate a specific area within a chemical fume hood for waste collection.
-
Prepare a properly labeled, compatible waste container.
-
-
Waste Collection:
-
For Solid Waste: Carefully transfer the solid chemical into the designated hazardous waste container using a clean spatula. Avoid creating and inhaling dust.[6]
-
For Solutions: Pour solutions directly and carefully into the designated liquid hazardous waste container. Use a funnel to prevent spills.
-
For Contaminated Labware (e.g., pipette tips, weighing boats): Dispose of chemically contaminated sharps and labware in a designated, puncture-resistant container that is clearly labeled as chemically contaminated.[12]
-
-
Container Labeling:
-
Proper labeling is a legal requirement and is crucial for the safety of all personnel.[13]
-
Affix a hazardous waste tag to the container.
-
Clearly write the following information:
-
-
Temporary Storage in a Satellite Accumulation Area (SAA):
-
Arranging for Final Disposal:
-
Once the container is full or has been in accumulation for the maximum allowed time (typically 6-12 months, per institutional and EPA guidelines), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[12][13][15]
-
Section 4: Regulatory Framework and Best Practices
In the United States, chemical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA)[7][16][17]. Academic laboratories may operate under specific EPA regulations known as Subpart K, which provide alternative management standards.[7][15]
Satellite Accumulation Area (SAA) Requirements
SAAs are crucial for the safe, temporary storage of hazardous waste in laboratories.
| Requirement | Specification | Rationale |
| Location | At or near the point of generation and under the control of laboratory personnel.[11][15] | Ensures that waste is managed by those most knowledgeable about its contents and minimizes transit within the facility. |
| Volume Limits | Maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic waste).[13][15] | Prevents the accumulation of dangerously large quantities of waste within the laboratory space. |
| Container Management | Containers must be kept closed except when adding waste, be in good condition, and labeled correctly.[8][13] | Prevents the release of vapors and protects against spills and misidentification of waste. |
| Removal Timeline | Full containers must be removed within 3 calendar days. Partially filled containers may remain for up to 12 months.[8][13] | Ensures timely removal of waste from the laboratory to a central storage facility, reducing long-term risks. |
Waste Minimization: A Proactive Approach The most effective disposal strategy is to minimize waste generation at the source.[13] This can be achieved by:
-
Ordering the smallest quantity of the chemical required for your research.[13]
-
Reducing the scale of experiments whenever feasible.[13]
-
Maintaining a chemical inventory to avoid duplicate purchases.[10]
Section 5: Emergency Procedures - Spill Management
In the event of a small spill of this compound, immediate and correct action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if the spill generates dust.
-
Containment & Cleanup:
-
For Solids: Gently sweep the material into a container. Use a dustpan or cardboard and avoid creating airborne dust.
-
For Liquids: Absorb the spill with a chemical absorbent material (e.g., diatomite, universal binders)[18].
-
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[18]
-
Dispose of Waste: All cleanup materials must be placed in a sealed, labeled hazardous waste container for proper disposal.
-
Report: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of the subject compound.
References
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Navigating the Safe Handling of 3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Amino-2,2-dimethylcyclobutan-1-ol hydrochloride, a compound for which specific safety data may not be readily available. By extrapolating from structurally similar compounds and adhering to established laboratory safety principles, we can construct a robust framework for its use.
Understanding the Hazard Profile: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this compound (CAS No: 1434141-80-6) is not extensively documented, hazard information for analogous compounds provides critical insight. For instance, trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride (CAS No: 1434142-03-6) is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Similarly, 3-Amino-2,3-dimethylbutan-2-ol hydrochloride has been identified as a skin and eye irritant that may also cause respiratory irritation[2].
Based on this data, it is prudent to treat this compound as a substance that is, at a minimum, a skin and eye irritant, potentially harmful if ingested, and an irritant to the respiratory system. This conservative assessment forms the basis for the personal protective equipment (PPE) recommendations outlined below.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in open air) | Safety glasses with side shields and a face shield | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | NIOSH-approved respirator (e.g., N95) |
| Handling solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (Nitrile recommended) | Laboratory coat | Not generally required |
| Large-scale operations or risk of aerosolization | Chemical splash goggles and a face shield | Chemical-resistant gloves (Nitrile recommended) | Chemical-resistant apron over a laboratory coat | NIOSH-approved half-mask respirator with appropriate cartridges |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | NIOSH-approved half-mask respirator with appropriate cartridges |
A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Work Area: All handling of solid this compound and concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid and aqueous spills readily available.
Donning Personal Protective Equipment (PPE)
The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.
Caption: PPE Selection Workflow for Handling this compound.
Handling and Experimental Procedures
-
Gloves: Always wear appropriate chemical-resistant gloves.[3][4] Inspect gloves for any signs of damage before use.
-
Eye Protection: Wear safety glasses with side shields at a minimum.[4] For tasks with a higher risk of splashes, such as transferring solutions, use chemical splash goggles.
-
Body Protection: A standard laboratory coat should be worn and fully fastened. For larger quantities, a chemical-resistant apron provides an additional layer of protection.[3]
-
Respiratory Protection: When handling the solid compound outside of a fume hood, or if there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.
Decontamination and Doffing of PPE
-
Glove Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands before leaving the laboratory.[5]
Waste Disposal
-
Solid Waste: Contaminated solid waste, including disposable PPE, should be placed in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this chemical down the drain.[6][7]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.
Building a Culture of Safety
The safe handling of research chemicals is a cornerstone of scientific excellence. By adopting a cautious and informed approach to personal protective equipment and disposal, researchers can mitigate risks and foster a secure laboratory environment. This guide provides a foundational framework; however, it is imperative to continually reassess risks as new information becomes available and as experimental protocols evolve.
References
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This compound. (n.d.). ChemSrc. Retrieved January 19, 2026, from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved January 19, 2026, from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved January 19, 2026, from [Link]
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5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved January 19, 2026, from [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved January 19, 2026, from [Link]
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-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. Retrieved January 19, 2026, from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

